molecular formula C15H20N6O8 B1682579 N6-Threonylcarbamoyladenosine CAS No. 24719-82-2

N6-Threonylcarbamoyladenosine

Cat. No.: B1682579
CAS No.: 24719-82-2
M. Wt: 412.35 g/mol
InChI Key: UNUYMBPXEFMLNW-DWVDDHQFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Carbamoyl-L-threonyladenosine (t6A) is a complex, universally conserved post-transcriptional modification found at position 37 of transfer RNAs (tRNAs) that decode ANN codons . This strategic placement, immediately adjacent to the anticodon, is critical for maintaining translational accuracy and efficiency. The t6A modification functions by stabilizing the codon-anticodon interaction, preventing frameshifting errors, and ensuring correct initiation at AUG start codons . The biosynthesis of t6A is a two-step, ATP-dependent process. First, the enzyme TsaC (in Bacteria) or its homolog Sua5 (in Archaea and Eukaryotes) catalyzes the formation of an activated intermediate, L-threonylcarbamoyl adenylate (TC-AMP), from threonine, bicarbonate, and ATP . Subsequently, a multi-protein transferase complex (e.g., the TsaB-TsaD-TsaE complex in Bacteria or the KEOPS/EKC complex in Eukaryotes) transfers the threonylcarbamoyl moiety from TC-AMP to the N6 group of adenosine-37 in the target tRNA . As a key research reagent, N6-Carbamoyl-L-threonyladenosine is invaluable for investigations into ribosomal frameshifting, translation initiation, and the molecular mechanisms that ensure proteome integrity. Furthermore, due to the established essentiality of t6A in nearly all domains of life, this compound is of significant interest in studies exploring the link between tRNA modification defects and human disease. Mutations in the human orthologs of t6A biosynthesis enzymes, such as KAE1 (also known as OSGEP/TCS3), have been directly linked to severe neurological disorders and renal tubulopathy, highlighting its critical role in cellular viability . Researchers utilize t6A to study these pathomechanisms and to probe the fundamental principles of RNA biology and post-transcriptional regulation. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUYMBPXEFMLNW-DWVDDHQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947655
Record name N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24719-82-2
Record name N6-Threonylcarbamoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24719-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-(N-Threonylcarbonyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-THREONYLCARBAMOYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C55P4W4TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling N6-Threonylcarbamoyladenosine (t6A): A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode codons starting with adenine (B156593) (ANN). This hypermodification plays a critical role in maintaining translational fidelity by ensuring accurate codon recognition and preventing frameshifting. Its biosynthesis is a complex, multi-step enzymatic process that varies across the domains of life. This technical guide provides an in-depth exploration of the discovery and history of t6A, detailed experimental protocols for its study, and a summary of key quantitative data. Visualizations of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of this crucial tRNA modification.

Discovery and History

The journey to understanding this compound began with the broader exploration of modified nucleosides in tRNA. For over four decades, the presence of t6A in cellular tRNAs has been documented, though the enzymes responsible for its synthesis remained elusive for a significant period.[1] The initial breakthrough in identifying the genetic basis of t6A biosynthesis came in 2009 with the characterization of the universally conserved YrdC/Sua5 protein family (COG0009).[2][3][4] This discovery was a pivotal moment, opening the door to elucidating the entire biosynthetic pathway.

Subsequent research, driven by comparative genomics, genetics, and biochemical analyses, identified a second universal protein family, YgjD/Kae1/Qri7 (COG0533), as a key player in t6A synthesis.[5][6] These foundational discoveries established that t6A biosynthesis is a two-step process catalyzed by two sets of universally conserved enzymes.[7][8] Further studies have since detailed the kingdom-specific variations in the accessory proteins required for this process, highlighting the evolutionary adaptations of the t6A synthesis machinery.[5]

The Role of t6A in Translational Fidelity

The t6A modification at position 37 of tRNA, adjacent to the anticodon, is crucial for accurate and efficient protein synthesis.[7][9] Its primary function is to stabilize the codon-anticodon interaction, thereby preventing frameshifting and ensuring the correct reading frame is maintained during translation.[10][11][12][13] The threonylcarbamoyl moiety of t6A enhances base stacking interactions within the anticodon loop, which promotes a conformation that is optimal for binding to the ribosome and recognizing the cognate mRNA codon.[7][10] The absence of t6A has been shown to lead to severe growth defects in yeast and is essential for the viability of most prokaryotes, underscoring its fundamental importance in cellular life.[11][14]

The Biosynthesis of t6A: A Two-Step Enzymatic Process

The synthesis of t6A is a highly conserved two-step enzymatic reaction across all domains of life.[7][8][15]

Step 1: Synthesis of the Intermediate L-threonylcarbamoyl-adenylate (TC-AMP)

The first step is the ATP-dependent synthesis of the activated intermediate, L-threonylcarbamoyl-adenylate (TC-AMP), from L-threonine, bicarbonate (HCO3-), and ATP.[7][8][16] This reaction is catalyzed by the TsaC/Sua5 family of enzymes.[7][8][17]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine (B11128) at position 37 (A37) of the target tRNA.[7][8] This transfer is catalyzed by the TsaD/Kae1/Qri7 family of proteins, with the involvement of different accessory proteins depending on the organism.[5][7][8]

  • In Bacteria: The transfer is carried out by a complex of TsaD, TsaB, and TsaE.[7][18][19][20][21][22]

  • In Archaea and Eukaryotic Cytosol: The KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex, which includes Kae1, Bud32, Pcc1, and Cgi121, is responsible for this step.[1][7][23][24]

  • In Eukaryotic Mitochondria: A simpler system consisting of YrdC (a Sua5 homolog) and OSGEPL1 (a Kae1/Qri7 homolog) carries out the entire biosynthesis.[7][15][25]

Below is a diagram illustrating the general biosynthetic pathway of t6A.

t6A_Biosynthesis cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer L_Threonine L-Threonine TsaC_Sua5 TsaC/Sua5 L_Threonine->TsaC_Sua5 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->TsaC_Sua5 ATP1 ATP ATP1->TsaC_Sua5 TC_AMP L-threonylcarbamoyl-AMP (TC-AMP) TsaC_Sua5->TC_AMP PPi PPi TsaC_Sua5->PPi TsaD_KEOPS TsaD/Kae1/Qri7 (with accessory proteins) TC_AMP->TsaD_KEOPS unmodified_tRNA tRNA (A37) unmodified_tRNA->TsaD_KEOPS modified_tRNA tRNA (t6A37) TsaD_KEOPS->modified_tRNA AMP AMP TsaD_KEOPS->AMP

Figure 1: General biosynthetic pathway of this compound (t6A).

Quantitative Data

The study of t6A biosynthesis has generated a wealth of quantitative data, including kinetic parameters of the enzymes involved and binding affinities between the enzymes, substrates, and tRNA. This information is crucial for understanding the efficiency and regulation of the t6A modification pathway.

Table 1: Kinetic Parameters of t6A Biosynthesis Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
TsaCEscherichia coliL-Threonine590 ± 90--[15]
TsaCThermotoga maritimaL-Threonine12.10.02091.46[6]
TsaCThermotoga maritimaL-hydroxynorvaline129.4-0.162[6]

Note: '-' indicates data not available in the cited source.

Table 2: Binding Affinities (Kd) in the t6A Biosynthesis Pathway
Interacting MoleculesOrganismMethodKd (µM)Reference
YrdC - ATPEscherichia coliNot Specified100[26]
YrdC - L-threonineEscherichia coliNot Specified> 1000[26]
YrdC - unmodified tRNALysEscherichia coliNot Specified1.5[26]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study t6A, including protein purification, in vitro reconstitution of the biosynthesis pathway, and analytical techniques for detecting and quantifying the modification.

Purification of Recombinant t6A Biosynthesis Enzymes

5.1.1. Purification of the Bacterial TsaBDE Complex

This protocol is adapted for the purification of the TsaBDE complex from Thermotoga maritima.

  • Expression: Co-express His-tagged TsaB, TsaD, and TsaE in E. coli BL21(DE3) cells.

  • Lysis: Resuspend cell pellets in lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM 2-mercaptoethanol) and lyse by sonication.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA resin. Wash the resin extensively with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

  • Elution: Elute the protein complex with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: Further purify the complex using a size-exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) to obtain a homogenous preparation.[27][28][29]

5.1.2. Purification of the Archaeal/Eukaryotic KEOPS Complex

This protocol describes a general approach for purifying the KEOPS complex.

  • Expression: Co-express tagged subunits of the KEOPS complex (Kae1, Bud32, Pcc1, Cgi121) in an appropriate expression system (e.g., E. coli or insect cells).[17][30][31][32][33]

  • Lysis and Clarification: Follow similar steps as for the bacterial complex.

  • Tandem Affinity Purification (TAP): If using TAP-tagged subunits, perform sequential affinity purification steps (e.g., IgG sepharose followed by TEV protease cleavage and calmodulin-binding resin).

  • Ion-Exchange and Size-Exclusion Chromatography: Alternatively, use a combination of ion-exchange and size-exclusion chromatography to purify the assembled complex.

protein_purification start Cell Culture with Recombinant Plasmids lysis Cell Lysis and Clarification start->lysis affinity Affinity Chromatography (e.g., Ni-NTA or TAP) lysis->affinity elution Elution affinity->elution sec Size-Exclusion Chromatography elution->sec end Purified Protein Complex sec->end

Figure 2: General workflow for the purification of recombinant protein complexes.

In Vitro Transcription and Purification of tRNA

This protocol is for the preparation of unmodified tRNA substrates for use in biosynthesis assays.[9][14][34][35]

  • Template Preparation: Generate a linear DNA template containing the T7 RNA polymerase promoter upstream of the tRNA gene. This can be done by PCR amplification or by annealing synthetic oligonucleotides.

  • In Vitro Transcription: Perform the transcription reaction using a commercial kit (e.g., MEGAshortscript™ T7 Transcription Kit) with the DNA template, rNTPs, and T7 RNA polymerase.

  • DNase Treatment: Digest the DNA template using DNase I.

  • Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.

  • Refolding: Resuspend the purified tRNA in a suitable buffer and refold by heating and slow cooling to allow for proper secondary structure formation.

In Vitro Reconstitution of t6A Biosynthesis

This assay is used to confirm the enzymatic activity of the purified proteins and to study the reaction mechanism.[18][26][36][37]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl pH 8.0, 15 mM MgCl₂, 5 mM MnCl₂, 200 mM NaCl, 5 mM DTT)

    • ATP (4 mM)

    • NaHCO₃ (50 mM)

    • L-threonine (radiolabeled, e.g., ¹⁴C-L-threonine, for detection)

    • Unmodified tRNA substrate (purified from in vitro transcription)

    • Purified enzymes (e.g., TsaC/Sua5 and TsaD/KEOPS complex)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for human mitochondrial enzymes, 50°C for archaeal enzymes).

  • Quenching and Precipitation: Stop the reaction and precipitate the macromolecules (including the tRNA) using trichloroacetic acid (TCA).

  • Detection: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

in_vitro_reconstitution start Prepare Reaction Mix: - Buffer, ATP, NaHCO3 - Radiolabeled L-Threonine - Unmodified tRNA - Purified Enzymes incubation Incubate at Optimal Temperature start->incubation quenching Quench Reaction and Precipitate Macromolecules (TCA) incubation->quenching detection Filter and Measure Incorporated Radioactivity quenching->detection end Quantify t6A Formation detection->end

Figure 3: Workflow for the in vitro reconstitution of t6A biosynthesis.

Analysis of t6A Modification by HPLC and Mass Spectrometry

These techniques are used to detect and quantify t6A in tRNA samples.[2][5][8][11][19][24][38][39]

  • tRNA Isolation: Isolate total tRNA from cells or tissues.

  • Enzymatic Digestion: Digest the tRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS) Analysis: Identify and quantify the nucleosides using an online mass spectrometer. The amount of t6A can be determined relative to the canonical nucleosides.

Filter-Binding Assay for tRNA-Protein Interaction

This assay is used to determine the binding affinity between tRNA and the t6A biosynthesis enzymes.[21][22][40]

  • Radiolabeling of tRNA: Label the tRNA with a radioactive isotope (e.g., ³²P).

  • Binding Reaction: Incubate a constant amount of radiolabeled tRNA with varying concentrations of the protein of interest in a suitable binding buffer.

  • Filtration: Pass the binding reactions through a nitrocellulose filter. Proteins and protein-RNA complexes will bind to the filter, while free RNA will pass through.

  • Quantification: Quantify the amount of radioactivity retained on the filter for each protein concentration.

  • Data Analysis: Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

The discovery and characterization of this compound and its biosynthetic pathway have provided profound insights into the intricate mechanisms that ensure the fidelity of protein synthesis. The universally conserved nature of the core t6A synthesis machinery highlights its fundamental importance across all life. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of RNA biology, biochemistry, and drug development. Further investigation into the regulation of t6A biosynthesis and its role in various diseases holds the promise of new therapeutic strategies.

References

The Critical Role of N6-Threonylcarbamoyladenosine (t6A) in Maintaining Translational Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential post-transcriptional modification of transfer RNA (tRNA) found in all three domains of life: archaea, bacteria, and eukarya, including mitochondria.[1][2][3][4] This complex modification occurs at position 37, immediately 3' to the anticodon, in tRNAs that decode codons starting with adenosine (B11128) (ANN codons).[2][3][5] The presence of t6A is critical for ensuring the accuracy and efficiency of protein synthesis, a process known as translational fidelity.[1][3][6]

The t6A modification plays a pivotal role in stabilizing the codon-anticodon interaction, particularly for weak A-U base pairings at the first position of the codon.[7] It achieves this by pre-organizing the anticodon loop into a conformation that enhances binding to the cognate mRNA codon in the ribosome's A-site.[3][7] This structural stabilization helps to prevent misreading of near-cognate codons and reduces the incidence of frameshift errors during translation.[1][6][8]

Deficiencies in t6A biosynthesis have been linked to a range of severe phenotypes, including growth defects, sensitivity to stress, and protein aggregation.[9][10] In humans, mutations in the genes responsible for t6A synthesis are associated with serious conditions such as Galloway-Mowat syndrome, a rare genetic disorder characterized by early-onset nephrotic syndrome and microcephaly.[11] The critical nature of t6A for cellular function and its involvement in human disease make it a subject of intense research and a potential target for therapeutic intervention.

This technical guide provides an in-depth overview of the function of t6A in translational fidelity, its intricate biosynthesis pathway, and the experimental methodologies used to study this vital tRNA modification.

The Biosynthesis of t6A: A Two-Step Enzymatic Process

The synthesis of t6A is a highly conserved two-step enzymatic process that requires L-threonine, bicarbonate (or CO2), and ATP as substrates.[2][7][12]

Step 1: Synthesis of the Threonylcarbamoyl-Adenylate (TC-AMP) Intermediate

The first step involves the synthesis of an activated intermediate, L-threonylcarbamoyl adenylate (TC-AMP). This reaction is catalyzed by the TsaC/Sua5/YrdC family of enzymes.[1][2][6] These enzymes utilize L-threonine, bicarbonate, and ATP to produce TC-AMP and pyrophosphate.[6][7]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

In the second step, the threonylcarbamoyl group from TC-AMP is transferred to the N6 position of adenosine at position 37 (A37) of the target tRNA. This transfer is catalyzed by a second family of enzymes, TsaD/Kae1/Qri7, which often function as part of larger protein complexes.[1][2][6] The composition of these complexes varies across the different domains of life:

  • Bacteria: The transfer is carried out by the TsaBDE complex, which consists of TsaD, TsaB, and the ATPase TsaE.[6][13][14]

  • Archaea and Eukaryotic Cytoplasm: In these organisms, the transfer is catalyzed by the highly conserved KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex. The core components of the KEOPS complex include Kae1 (the catalytic subunit), Bud32, Cgi121, and Pcc1.[6][15] In fungi, an additional subunit, Gon7, is also present.[2]

  • Eukaryotic Mitochondria: In mitochondria, the process is simpler, requiring only the nuclear-encoded proteins Sua5/YRDC and Qri7/OSGEPL1, which are imported into the organelle.[1][6]

G cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer L-Threonine L-Threonine TsaC_Sua5_YrdC TsaC/Sua5/YrdC L-Threonine->TsaC_Sua5_YrdC Bicarbonate Bicarbonate Bicarbonate->TsaC_Sua5_YrdC ATP1 ATP ATP1->TsaC_Sua5_YrdC TC_AMP Threonylcarbamoyl-AMP (TC-AMP) TsaC_Sua5_YrdC->TC_AMP PPi PPi TsaC_Sua5_YrdC->PPi TC_AMP_input TC-AMP Transfer_Complex TsaD/Kae1/Qri7-containing complexes (TsaBDE, KEOPS, Qri7) TC_AMP_input->Transfer_Complex tRNA_A37 tRNA (A37) tRNA_A37->Transfer_Complex tRNA_t6A37 tRNA (t6A37) Transfer_Complex->tRNA_t6A37 AMP AMP Transfer_Complex->AMP

t6A Biosynthesis Pathway

The Core Function of t6A in Translational Fidelity

The presence of the t6A modification at position 37 is fundamental for accurate and efficient translation of ANN codons. Its primary roles are to enhance codon recognition and prevent frameshifting.

Enhancing Codon Recognition and Stabilizing Codon-Anticodon Pairing

The threonylcarbamoyl moiety of t6A extends from the N6 position of adenine, allowing it to form hydrogen bonds with the first nucleotide of the mRNA codon (the "wobble" position). This interaction stabilizes the otherwise weak A-U base pair that is common at this position for ANN-decoding tRNAs.[7] By pre-organizing the anticodon loop into an optimal conformation for codon binding, t6A ensures a snug fit within the ribosome's decoding center.[3] This enhanced binding affinity helps the ribosome to discriminate more effectively between cognate and near-cognate codons, thereby reducing the rate of missense errors.[1]

Preventing Frameshifting

Ribosomal frameshifting is a programmed or stochastic event where the ribosome shifts its reading frame on the mRNA, leading to the synthesis of an aberrant protein. The t6A modification plays a crucial role in maintaining the correct reading frame.[5][8] By anchoring the tRNA to the codon through the stabilized codon-anticodon interaction, t6A prevents the slippage of the tRNA on the mRNA, which is a primary cause of frameshifting.[8] The absence of t6A has been shown to significantly increase the frequency of +1 frameshifting events.[1]

G cluster_with_t6A With t6A Modification cluster_without_t6A Without t6A Modification ribosome_A Ribosome label_A High Fidelity Translation Maintained Reading Frame ribosome_A->label_A mRNA_A mRNA (ANN codon) mRNA_A->ribosome_A tRNA_A tRNA-t6A37 tRNA_A->ribosome_A Correct Codon-Anticodon Pairing tRNA_B tRNA-A37 ribosome_B Ribosome label_B Increased Missense Errors Increased Frameshifting ribosome_B->label_B mRNA_B mRNA (ANN codon) mRNA_B->ribosome_B tRNA_B->ribosome_B Weakened Codon-Anticodon Pairing

Role of t6A in Translational Fidelity

Quantitative Impact of t6A Deficiency on Translational Fidelity

The absence of t6A has quantifiable consequences on the accuracy of protein synthesis. Studies in yeast and other model organisms have demonstrated a significant increase in translational errors, particularly frameshifting.

OrganismGenetic BackgroundTranslational Error TypeQuantitative EffectReference
Saccharomyces cerevisiaesua5Δ+1 FrameshiftingIncreased frameshifting efficiency[16]
Saccharomyces cerevisiaekae1Δ+1 FrameshiftingIncreased frameshifting efficiency[16]
HEK293T cellsOSGEPL1 knockoutMissense ErrorsMultiple types of amino acid misincorporation detected[1]
Saccharomyces cerevisiaetcs2Δ, tcs3Δ, etc.Altered Codon OccupancyChanges in ribosome occupancy at ANN codons[17]

Experimental Protocols for Studying t6A

A variety of experimental techniques are employed to investigate the biosynthesis and function of t6A. Below are detailed methodologies for some of the key experiments.

Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and quantitative analysis of modified nucleosides in tRNA.

Methodology:

  • tRNA Isolation: Isolate total tRNA from cells or tissues of interest using standard RNA extraction protocols (e.g., Trizol reagent) followed by purification steps to enrich for tRNA, such as size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).[5][6]

  • tRNA Hydrolysis: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase. This enzymatic digestion breaks the phosphodiester bonds and removes the phosphate (B84403) groups.[5][6]

  • HPLC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of a polar solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile).[5][6]

  • Mass Spectrometry Detection: The eluent from the HPLC is directly coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of t6A and other modified nucleosides based on their unique mass-to-charge ratios and fragmentation patterns.[4][5][6]

  • Quantification: The amount of t6A can be quantified by comparing its peak area to that of an internal standard or by using a standard curve generated with a known amount of purified t6A.[6]

G start tRNA Sample step1 tRNA Isolation & Purification start->step1 step2 Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) step1->step2 step3 Reversed-Phase HPLC Separation step2->step3 step4 Tandem Mass Spectrometry (MS/MS) Detection (MRM) step3->step4 end Quantification of t6A step4->end

HPLC-MS/MS Workflow for t6A Analysis
In Vitro Reconstitution of t6A Biosynthesis

This assay allows for the detailed biochemical characterization of the enzymes involved in t6A synthesis.

Methodology:

  • Protein Expression and Purification: Overexpress and purify the necessary enzymes (e.g., TsaC/Sua5 and the KEOPS complex or TsaBDE) from a suitable expression system, such as E. coli. Affinity tags (e.g., His-tag, GST-tag) are often used to facilitate purification.[8][18]

  • tRNA Substrate Preparation: Prepare an unmodified tRNA substrate that is a known target for t6A modification (e.g., tRNALys(UUU)). This can be done by in vitro transcription using T7 RNA polymerase or by isolating tRNA from a mutant strain lacking a key t6A synthesis enzyme.[8]

  • In Vitro Reaction: Set up a reaction mixture containing the purified enzymes, the tRNA substrate, L-threonine (often radiolabeled, e.g., 14C-threonine, for detection), bicarbonate, ATP, and an appropriate buffer with magnesium ions.[3][8]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for human enzymes).

  • Detection of t6A Formation: The incorporation of the radiolabeled threonylcarbamoyl moiety into the tRNA can be detected by methods such as:

    • TCA Precipitation: Precipitate the tRNA with trichloroacetic acid (TCA), collect it on a filter, and measure the incorporated radioactivity using a scintillation counter.[19]

    • HPLC Analysis: Digest the tRNA to nucleosides and analyze the products by HPLC to detect the formation of radiolabeled t6A.[19]

Dual-Luciferase Reporter Assay for Measuring Frameshifting

This reporter-based assay provides a quantitative measure of ribosomal frameshifting efficiency in vivo.

Methodology:

  • Construct Design: Create a dual-luciferase reporter plasmid. This plasmid contains two luciferase genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by a sequence that is prone to frameshifting. The FLuc gene is placed in a different reading frame (e.g., +1) relative to the RLuc gene.[16][20][21]

  • Cell Transfection: Transfect the reporter plasmid into cultured cells (e.g., yeast or human cell lines) that are either wild-type or deficient in a t6A synthesis gene.

  • Cell Lysis and Luciferase Assay: After a period of expression, lyse the cells and measure the activities of both RLuc and FLuc sequentially using a luminometer and specific substrates for each luciferase.[16][20]

  • Calculation of Frameshift Efficiency: The frameshift efficiency is calculated as the ratio of FLuc activity to RLuc activity. This ratio is then typically normalized to a control construct where both luciferases are in the same reading frame to determine the percentage of ribosomes that have undergone a frameshift.[16][20]

G start Dual-Luciferase Reporter Plasmid step1 Transfect into Wild-type and t6A-deficient cells start->step1 step2 Cell Lysis step1->step2 step3 Measure Renilla (RLuc) and Firefly (FLuc) Luciferase Activities step2->step3 step4 Calculate Frameshift Efficiency (FLuc/RLuc ratio) step3->step4 end Compare Frameshifting in WT vs. Mutant step4->end

Dual-Luciferase Assay Workflow
Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on mRNAs within a cell at a specific moment. This allows for the global analysis of translation, including the identification of ribosome pausing sites and the measurement of codon occupancy.

Methodology:

  • Ribosome Stalling and Cell Lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to stall ribosomes on the mRNA. Lyse the cells under conditions that preserve the ribosome-mRNA complexes.[12]

  • Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by the ribosomes. This results in "ribosome footprints," which are typically 28-30 nucleotides in length.[12]

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes, usually by ultracentrifugation through a sucrose (B13894) gradient.

  • Footprint RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library suitable for high-throughput sequencing. This involves ligation of adapters to the RNA fragments, reverse transcription, and PCR amplification.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at each codon provides a measure of ribosome occupancy. By comparing the ribosome profiles of wild-type and t6A-deficient cells, one can identify changes in codon-specific translation rates and ribosome pausing.[7]

Conclusion and Future Directions

The this compound (t6A) modification is a cornerstone of translational fidelity, playing an indispensable role in accurate codon recognition and the maintenance of the translational reading frame. Its universal presence across all domains of life underscores its fundamental importance to cellular function. The intricate, multi-step biosynthesis pathway of t6A, involving highly conserved enzyme families, highlights the evolutionary pressure to maintain this crucial modification.

Defects in t6A synthesis lead to a cascade of cellular problems, from increased translational errors to severe disease phenotypes in humans. This makes the t6A biosynthesis pathway a compelling area of study for understanding basic cellular processes and for the development of novel therapeutic strategies. For instance, targeting the bacterial-specific components of the t6A synthesis machinery, such as the TsaBDE complex, could represent a novel approach for the development of antibiotics.

Future research will likely focus on further elucidating the regulatory mechanisms that control t6A levels in response to different cellular conditions and stresses. A deeper understanding of how t6A deficiency leads to specific disease pathologies will also be a critical area of investigation. The continued development and application of advanced techniques, such as quantitative mass spectrometry and ribosome profiling, will be instrumental in unraveling the full spectrum of t6A's influence on the proteome and its impact on human health and disease.

References

An In-depth Technical Guide to the N6-Threonylcarbamoyladenosine (t6A) Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode ANN codons.[1][2][3] This modification is critical for maintaining translational fidelity by enhancing codon-anticodon pairing and preventing frameshifting.[4][5][6] In bacteria, the biosynthesis of t6A is a two-step process catalyzed by a suite of four primary proteins: TsaC, TsaD, TsaB, and TsaE.[1][2][3] The essentiality of this pathway in most bacteria, coupled with the bacterial-specific nature of some of its components, establishes it as a promising target for the development of novel antimicrobial agents.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, key enzymatic players, quantitative data, and experimental methodologies related to the bacterial t6A biosynthesis pathway.

The t6A Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of t6A in bacteria proceeds through two major enzymatic steps, involving the initial synthesis of a key intermediate followed by its transfer to the target tRNA.

Step 1: Synthesis of L-Threonylcarbamoyl-AMP (TC-AMP)

The first step is catalyzed by the TsaC protein (also known as YrdC in E. coli).[7][8] TsaC utilizes L-threonine, bicarbonate (HCO3-)/CO2, and ATP to produce the unstable intermediate, L-threonylcarbamoyl adenylate (TC-AMP), and pyrophosphate (PPi).[1][7][8] This reaction activates the threonylcarbamoyl moiety for subsequent transfer. TC-AMP is a highly labile intermediate with a half-life of approximately 3.5 minutes under physiological conditions.[7]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

The second step involves a multi-protein complex that transfers the threonylcarbamoyl group from TC-AMP to the N6-amino group of adenosine (B11128) at position 37 (A37) of the target tRNA.[8][9][10] This transfer is carried out by the TsaD protein (the primary catalyst) in concert with TsaB and TsaE.[9][10]

  • TsaD (YgjD in E. coli) : The catalytic subunit responsible for the transfer of the threonylcarbamoyl moiety.[11][12]

  • TsaB (YeaZ in E. coli) : A paralog of TsaD that has lost its catalytic activity but is essential for forming a stable complex with TsaD.[9] Structural studies have shown that TsaB and TsaD form a heterodimeric complex (TsaBD), which serves as the minimal platform for tRNA binding.[1][3][9] In some bacteria like Thermotoga maritima, this further dimerizes to form a TsaB2D2 complex.[1][3]

  • TsaE (YjeE in E. coli) : An ATPase that is crucial for the catalytic cycle.[1][9] TsaE binds to the TsaBD complex in an ATP-dependent manner.[11][12] While the transfer of the TC-moiety can occur for a single cycle without ATP hydrolysis, the TsaE-mediated ATPase activity is required for multiple turnovers, likely to facilitate product (t6A-modified tRNA) release and reset the enzyme complex for the next reaction.[1][3][13]

The overall pathway can be visualized as a coordinated molecular assembly line, ensuring the efficient and accurate modification of tRNA.

Signaling Pathways and Logical Relationships

The logical flow of the t6A biosynthesis pathway and the interactions between its components can be represented as follows:

t6A_Biosynthesis_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer TsaC TsaC (YrdC) TC_AMP TC-AMP TsaC->TC_AMP synthesizes PPi PPi TsaC->PPi Thr L-Threonine Thr->TsaC HCO3 HCO3- HCO3->TsaC ATP1 ATP ATP1->TsaC TsaBD TsaB-TsaD Complex TC_AMP->TsaBD TC_AMP->TsaBD TsaE TsaE TsaBD->TsaE releases tRNA_mod tRNA (t6A37) TsaBD->tRNA_mod transfers TC moiety AMP AMP TsaBD->AMP TsaE->TsaBD binds to ADP_Pi ADP + Pi TsaE->ADP_Pi hydrolyzes tRNA_unmod tRNA (A37) tRNA_unmod->TsaBD ATP2 ATP ATP2->TsaE

Caption: Bacterial t6A biosynthesis pathway.

Quantitative Data

Quantitative analysis of the t6A biosynthesis pathway provides insights into enzyme efficiency and substrate specificity. The following tables summarize available kinetic data for key enzymes in the pathway.

Table 1: Kinetic Parameters for TsaC (TC-AMP Synthesis)

Enzyme SourceSubstrateKm (µM)kcat/KM (M-1s-1)Reference
Thermotoga maritima TsaC2L-Threonine12.11460[14]
Thermotoga maritima TsaC2L-Hydroxynorvaline129.4162[14]
Escherichia coli TsaCL-Threonine-~2x higher than Serine[15]
Escherichia coli TsaCL-Serine--[15]
Escherichia coli TsaCL-Hydroxynorvaline-~2x lower than Threonine[15]

Note: A direct comparison of kcat/KM values suggests TsaC has a strong preference for its cognate substrate, L-threonine.

Table 2: Inhibition of t6A Synthesis

Enzyme SystemInhibitorIC50 (µM)NotesReference
In vitro reconstituted E. coli systemPhosphonate intermediate mimic1.3Competitive inhibitor that binds to the TsaBD active site.[13]

Experimental Protocols

Detailed methodologies are crucial for studying the t6A biosynthesis pathway. Below are protocols for protein purification and in vitro reconstitution of the pathway.

Overexpression and Purification of Tsa Proteins

This protocol is a generalized procedure based on methodologies described for E. coli and T. maritima proteins.[1][14]

  • Gene Cloning and Expression Vector:

    • Clone the genes encoding TsaB, TsaC, TsaD, and TsaE into an expression vector (e.g., pET series) with a hexahistidine (6xHis) tag for affinity purification.

    • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3) or C41).

  • Protein Expression:

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, and protease inhibitors).

    • Lyse the cells by sonication or using a high-pressure homogenizer on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • For higher purity, subject the eluted protein to size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 75 or 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT).

    • Collect fractions containing the purified protein, pool them, and concentrate as needed.

  • Protein Verification and Storage:

    • Verify protein purity and size by SDS-PAGE.

    • Measure protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified proteins in aliquots at -80°C.

In Vitro Reconstitution of t6A Biosynthesis

This protocol describes a radiochemical incorporation assay to monitor the formation of t6A-modified tRNA.[1][5]

  • Preparation of tRNA Substrate:

    • Prepare unmodified tRNA substrate (e.g., tRNALysUUU) by in vitro transcription using T7 RNA polymerase from a linearized plasmid template.

    • Alternatively, purify t6A-deficient tRNA from a bacterial strain lacking a key t6A biosynthesis gene (e.g., a tsaC knockout).

  • Reaction Mixture Setup:

    • In a final volume of 50 µL, combine the following components in a microcentrifuge tube:

      • Buffer: 100 mM Tris-HCl, pH 8.0

      • Salts: 300 mM KCl, 20 mM MgCl2

      • Reducing Agent: 5 mM DTT

      • Substrates:

        • 2 mM ATP

        • 50 mM NaHCO3

        • 50 µM L-[U-14C]-threonine (specific activity ~100,000 DPM/assay)

      • tRNA: 20 µM of unmodified tRNA substrate

      • Enzymes: 1-10 µM each of purified TsaB, TsaC, TsaD, and TsaE

  • Reaction Incubation:

    • Initiate the reaction by adding the enzymes.

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for E. coli enzymes, 60°C for T. maritima enzymes) for 1 hour.

  • Precipitation and Filtration:

    • Stop the reaction and precipitate the RNA by adding 500 µL of ice-cold 10% trichloroacetic acid (TCA).

    • Incubate on ice for at least 10-30 minutes.

    • Collect the precipitate by vacuum filtration through a glass microfiber filter.

    • Wash the filter with 5% TCA followed by ethanol (B145695) to remove unincorporated radiolabeled threonine.

  • Quantification:

    • Dry the filter and place it in a scintillation vial with a suitable scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of t6A-modified tRNA formed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the t6A pathway in vitro.

Experimental_Workflow cluster_prep Preparation of Components cluster_assay In Vitro Assay cluster_analysis Analysis clone 1. Gene Cloning (tsaB, tsaC, tsaD, tsaE) express 2. Protein Overexpression in E. coli clone->express clone->express purify 3. Protein Purification (Affinity & SEC) express->purify express->purify setup 5. Setup Reaction Mix (Enzymes, tRNA, ATP, HCO3-, [14C]-Threonine) purify->setup transcribe 4. In Vitro Transcription of tRNA transcribe->setup incubate 6. Incubate at 37°C setup->incubate setup->incubate precipitate 7. TCA Precipitation incubate->precipitate incubate->precipitate filter 8. Filtration precipitate->filter precipitate->filter lcms Alternative: LC-MS/MS for non-radioactive detection precipitate->lcms alternative analysis quantify 9. Scintillation Counting filter->quantify filter->quantify

Caption: Workflow for in vitro t6A biosynthesis assay.

Conclusion and Future Directions

The bacterial this compound biosynthesis pathway is a fundamental process essential for translational accuracy. The elucidation of its key enzymes and their mechanisms has provided a solid foundation for further investigation. For drug development professionals, the bacterial specificity of TsaB and TsaE, combined with the pathway's essentiality, makes it an attractive target for novel antibiotics. Future research should focus on high-throughput screening for inhibitors of this pathway, detailed structural analysis of the entire multi-enzyme complex with tRNA, and further characterization of the regulatory mechanisms that govern t6A biosynthesis in vivo.

References

The Critical Role of N6-Threonylcarbamoyladenosine (t6A) in Ensuring tRNA Stability and Translational Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved post-transcriptional modification found at position 37 of tRNAs that decode codons starting with adenosine. This complex modification plays a pivotal role in maintaining the structural integrity of the anticodon loop, thereby ensuring the stability of the tRNA molecule. Its presence is critical for promoting accurate codon-anticodon pairing, preventing frameshift errors during translation, and maintaining overall protein homeostasis. Dysregulation of t6A biosynthesis has been implicated in a range of human diseases, including mitochondrial disorders and neurological syndromes, making the enzymes of its biosynthetic pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the multifaceted role of t6A in tRNA stability, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways.

Introduction: The Significance of tRNA Modifications

Transfer RNAs (tRNAs) are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The function of tRNAs is exquisitely regulated by a vast array of over 100 distinct post-transcriptional modifications.[1][2] These modifications are crucial for ensuring the correct folding, stability, and function of tRNA molecules.[1][3] Among these, the this compound (t6A) modification, located at position 37 (A37) in the anticodon loop of tRNAs that recognize ANN codons, is one of the most critical and universally conserved modifications across all three domains of life.[1][2][4]

The t6A modification is a complex moiety synthesized from L-threonine, bicarbonate, and ATP.[1][5] Its presence is fundamental for stabilizing the anticodon loop structure, which in turn enhances the fidelity of codon recognition and the overall efficiency of translation.[1][4][6] The absence of t6A has been shown to lead to severe growth defects, impaired protein homeostasis, and has been linked to several human diseases, including Galloway-Mowat syndrome.[1][5][6][7] This guide delves into the technical details of t6A's role in tRNA stability, providing researchers and drug development professionals with a comprehensive resource on its biosynthesis, function, and methods of study.

The Role of t6A in tRNA Structure and Stability

The t6A modification at position 37 of tRNA plays a crucial role in stabilizing the three-dimensional structure of the anticodon loop. This stabilization is achieved through several mechanisms:

  • Enhanced Stacking Interactions: The threonylcarbamoyl group of t6A extends the planar surface of the adenine (B156593) base, promoting stronger stacking interactions with the adjacent bases in the anticodon loop. This enhanced stacking contributes to a more rigid and pre-ordered anticodon conformation, which is optimal for codon binding.[6]

  • Prevention of Intraloop Base Pairing: The bulky t6A modification prevents the formation of an aberrant Watson-Crick base pair between U33 and A37 within the anticodon loop.[4][6] This ensures that the anticodon is in an open and accessible conformation for interacting with the mRNA codon on the ribosome.

The structural integrity imparted by t6A directly impacts the stability of the tRNA molecule, making it less susceptible to degradation by cellular ribonucleases. Depletion of t6A has been shown to interfere with protein homeostasis, which can trigger cellular stress responses and affect cell viability.[1][6][9]

Quantitative Data on the Impact of t6A

The following tables summarize the available quantitative data on the impact of t6A and related modifications on tRNA function.

Table 1: Kinetic Parameters of t6A Biosynthesis Enzymes

This table presents the kinetic parameters for the enzymes from Thermotoga maritima involved in the synthesis of t6A and the related modification hn6A (hydroxynorvalylcarbamoyl adenosine). The data indicates a strong preference for L-threonine, the substrate for t6A synthesis.

SubstrateKm (μM)Vmax (μM/min)kcat/Km (μM-1s-1)
L-Threonine12.1~0.26 - 0.311460
L-Hydroxynorvaline129.4~0.26 - 0.31162
Data from Harker et al. (2025) for T. maritima tRNAThr UGU.[10][11]

Table 2: Impact of tRNA Modifications on Thermal Stability

While specific data for the incremental change in melting temperature (Tm) due to t6A is not available, studies on other tRNA modifications demonstrate their significant contribution to thermal stability.

tRNA ModificationOrganismChange in Tm (°C)
m5s2U54Thermophilic bacteria> +3
Data from Watanabe et al. (1976) and Davanloo et al. (1979) as cited in Lorenz et al. (2017).[8]

Table 3: Codon Occupancy Rates in the Absence of t6A

Ribosome profiling data from Saccharomyces cerevisiae lacking the t6A modification reveals changes in the speed of translation at specific codons, indicating the role of t6A in optimizing elongation rates. The absence of t6A generally leads to slower decoding of ANN codons.

CodonChange in A-site Occupancy (t6A-deficient vs. Wild-type)
ANN CodonsIncreased occupancy, indicating slower translation
Qualitative summary from the findings of Thiaville et al. (2015).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of t6A in tRNA stability and function.

tRNA Isolation and Purification

Objective: To isolate total tRNA from cells for subsequent analysis.

Protocol:

  • Cell Lysis: Harvest cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2). Lyse the cells using a suitable method such as sonication or French press.

  • Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) to the cell lysate. Vortex vigorously and centrifuge to separate the phases. The aqueous phase contains the total RNA.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol. Incubate at -20°C for at least 1 hour.

  • tRNA Enrichment: Pellet the total RNA by centrifugation. To enrich for tRNA, resuspend the pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate high molecular weight RNA (rRNA, mRNA). Centrifuge to pellet the high molecular weight RNA, and precipitate the tRNA from the supernatant with ethanol.

  • Quantification and Quality Control: Resuspend the final tRNA pellet in RNase-free water. Determine the concentration and purity by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~2.0). Assess the integrity of the tRNA by running an aliquot on a denaturing polyacrylamide gel.

In Vitro tRNA t6A Modification Assay

Objective: To reconstitute the t6A modification on an unmodified tRNA substrate in vitro.

Protocol:

  • Reaction Mixture Preparation: In a final volume of 50 µL, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 15 mM MgCl2, 5 mM DTT):

    • Unmodified tRNA substrate (e.g., in vitro transcribed tRNA): 2 µM

    • Purified t6A biosynthesis enzymes (e.g., TsaC/Sua5 and TsaD/Kae1/KEOPS complex): 1-5 µM

    • ATP: 4 mM

    • L-threonine (can be radiolabeled, e.g., 14C-L-threonine for detection): 100 µM

    • Sodium bicarbonate (NaHCO3): 50 mM

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for E. coli enzymes) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Precipitation: Stop the reaction by adding an equal volume of acid phenol:chloroform. Precipitate the tRNA from the aqueous phase using ethanol.

  • Analysis of Modification: The incorporation of the t6A modification can be analyzed by various methods, including:

    • Radiolabel Detection: If radiolabeled L-threonine was used, the amount of incorporated radioactivity can be measured by scintillation counting of the precipitated tRNA.

    • Mass Spectrometry: The modified tRNA can be digested into nucleosides and analyzed by LC-MS/MS to detect the presence of t6A.

    • Thin-Layer Chromatography (TLC): The tRNA can be digested to nucleosides, and the radiolabeled t6A can be separated and visualized by 2D-TLC and autoradiography.

tRNA Stability Assay using Northern Blotting

Objective: To assess the degradation rate of a specific tRNA in vivo or in vitro.

Protocol:

  • Experimental Setup:

    • In vivo: Treat cells with a transcription inhibitor (e.g., rifampicin (B610482) for bacteria) to halt new tRNA synthesis. Collect cell samples at different time points after treatment.

    • In vitro: Incubate purified tRNA with a cell extract or a purified ribonuclease. Collect samples at different time points.

  • RNA Extraction: Extract total RNA from the collected samples as described in Protocol 4.1.

  • Denaturing PAGE: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., 10% acrylamide, 8 M urea).

  • Northern Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.

  • Probe Hybridization: Hybridize the membrane with a labeled oligonucleotide probe that is complementary to the specific tRNA of interest. A probe for a stable RNA (e.g., 5S rRNA) should be used as a loading control.

  • Detection and Quantification: Detect the hybridized probe using an appropriate method (e.g., autoradiography for radiolabeled probes, chemiluminescence for non-radioactive probes). Quantify the band intensities for the target tRNA and the loading control at each time point.

  • Data Analysis: Normalize the intensity of the target tRNA band to the loading control band for each time point. Plot the normalized intensity versus time to determine the degradation rate of the tRNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to t6A.

Biosynthesis of t6A

The biosynthesis of t6A is a two-step enzymatic process that varies slightly across the different domains of life.

t6A_Biosynthesis cluster_bacteria Bacteria cluster_eukarya_archaea Eukaryotic Cytoplasm / Archaea cluster_mitochondria Eukaryotic Mitochondria TsaC TsaC (YrdC) TC_AMP_B Threonylcarbamoyl-AMP (TC-AMP) TsaC->TC_AMP_B TsaD_complex TsaD-TsaB-TsaE Complex TC_AMP_B->TsaD_complex tRNA_mod_B tRNA (t6A37) TsaD_complex->tRNA_mod_B tRNA_unmod_B tRNA (A37) tRNA_unmod_B->TsaD_complex substrates_B L-Threonine + HCO3- + ATP substrates_B->TsaC Sua5 Sua5 (YRDC) TC_AMP_EA Threonylcarbamoyl-AMP (TC-AMP) Sua5->TC_AMP_EA KEOPS KEOPS Complex (Kae1, Bud32, etc.) TC_AMP_EA->KEOPS tRNA_mod_EA tRNA (t6A37) KEOPS->tRNA_mod_EA tRNA_unmod_EA tRNA (A37) tRNA_unmod_EA->KEOPS substrates_EA L-Threonine + HCO3- + ATP substrates_EA->Sua5 YRDC YRDC (Sua5) TC_AMP_M Threonylcarbamoyl-AMP (TC-AMP) YRDC->TC_AMP_M OSGEPL1 OSGEPL1 (Qri7) TC_AMP_M->OSGEPL1 tRNA_mod_M mt-tRNA (t6A37) OSGEPL1->tRNA_mod_M tRNA_unmod_M mt-tRNA (A37) tRNA_unmod_M->OSGEPL1 substrates_M L-Threonine + HCO3- + ATP substrates_M->YRDC

Caption: Biosynthesis of t6A in different domains of life.

Experimental Workflow for tRNA Stability Analysis

This diagram outlines the general workflow for assessing tRNA stability.

tRNA_Stability_Workflow start Start: Cell Culture or In Vitro Reaction treatment Treatment (e.g., Transcription Inhibitor) start->treatment sampling Time-course Sampling treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction gel Denaturing PAGE rna_extraction->gel transfer Northern Transfer to Membrane gel->transfer hybridization Probe Hybridization (Target tRNA & Loading Control) transfer->hybridization detection Signal Detection (e.g., Autoradiography) hybridization->detection quantification Band Quantification detection->quantification analysis Data Analysis: Normalization & Degradation Rate Calculation quantification->analysis end End: tRNA Stability Profile analysis->end

References

The Enzymatic Machinery of N6-Threonylcarbamoyladenosine (t6A) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode codons starting with adenine (B156593) (ANN codons). This hypermodified nucleoside plays a critical role in ensuring translational fidelity by promoting proper codon-anticodon pairing and preventing frameshift errors. The intricate and highly regulated biosynthesis of t6A is orchestrated by a set of enzymes that, while functionally conserved, exhibit fascinating diversity across the three domains of life: Bacteria, Archaea, and Eukarya. This technical guide provides an in-depth exploration of the core enzymes involved in t6A synthesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes. Understanding the molecular intricacies of this pathway is paramount for researchers in molecular biology, genetics, and drug development, as defects in t6A synthesis are linked to various diseases, and its essentiality in many pathogens makes it a promising target for novel antimicrobial agents.

Core Enzymes and the t6A Synthesis Pathway

The biosynthesis of t6A is a two-step enzymatic process. The first step involves the synthesis of an activated intermediate, L-threonylcarbamoyl-adenylate (TC-AMP), from L-threonine, bicarbonate (or CO2), and ATP. This reaction is catalyzed by the TsaC/Sua5 family of enzymes. In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine (B11128) at position 37 (A37) of the target tRNA. This transfer is carried out by the TsaD/Kae1/Qri7 family of enzymes, which function as part of larger protein complexes in Bacteria, Archaea, and the eukaryotic cytoplasm.

Step 1: Synthesis of Threonylcarbamoyl-AMP (TC-AMP)

The synthesis of the TC-AMP intermediate is a critical ATP-dependent reaction catalyzed by the universally conserved TsaC/Sua5 protein family. In bacteria, the enzyme is typically denoted as TsaC (encoded by the yrdC gene in E. coli), while in archaea and eukaryotes, it is known as Sua5.[1][2] These enzymes utilize L-threonine, bicarbonate, and ATP to produce TC-AMP and pyrophosphate (PPi).[3][4] The reaction proceeds through the formation of a carboxy-threonine intermediate, which is then adenylated by ATP.[5]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

The second step, the transfer of the threonylcarbamoyl group from TC-AMP to A37 of the tRNA, is where the enzymatic machinery diversifies across the domains of life. This step is catalyzed by the TsaD/Kae1/Qri7 protein family, which are members of the ASKHA (acetate and sugar kinases/Hsp70/actin) superfamily of ATPases.

  • In Bacteria: The transfer is mediated by a complex composed of TsaD (e.g., YgjD in E. coli), TsaB (e.g., YeaZ in E. coli), and TsaE (e.g., YjeE in E. coli).[6] The TsaBDE complex forms a stable platform for tRNA binding and catalysis.[7][8] TsaD is the catalytic subunit, while TsaB acts as a scaffold protein, and TsaE, an ATPase, is thought to be involved in product release and recycling of the complex for multiple turnovers.[7][8]

  • In Archaea and Eukaryotic Cytoplasm: The transfer is catalyzed by the highly conserved KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex.[9][10] The core KEOPS complex is composed of Kae1 (the TsaD homolog), Bud32 (a protein kinase), Pcc1, and Cgi121.[3][11] In fungi and metazoa, a fifth subunit, Gon7, is also present.[3] Kae1 is the catalytic subunit, while the other subunits play roles in tRNA binding, complex stability, and regulation.[12][13]

  • In Eukaryotic Mitochondria: The t6A synthesis pathway is simplified. It involves the Sua5 homolog (YRDC in humans) and a mitochondrial-specific TsaD homolog called Qri7 (OSGEPL1 in humans).[4][14] Qri7 is believed to function as a homodimer and does not require the extensive set of accessory proteins found in the cytoplasmic KEOPS complex.[4]

Quantitative Data on t6A Synthesis Enzymes

The following tables summarize the available quantitative data on the enzymes involved in t6A synthesis.

Table 1: Kinetic Parameters of TsaC/Sua5 Enzymes

EnzymeOrganismSubstrateKm (μM)kcat (s-1)kcat/Km (μM-1s-1)Reference
TsaCThermotoga maritimaL-threonine12.10.01770.00146[15]
TsaCThermotoga maritimaL-hydroxynorvaline129.40.00210.0000162[15]

Table 2: Stoichiometry of t6A Synthesis Complexes

ComplexDomainSubunitsStoichiometryReference
TsaBDEBacteriaTsaB, TsaD, TsaE2:2:2[7][16]
KEOPSArchaeaKae1, Bud32, Pcc1, Cgi1212:2:2:2[17]
KEOPSEukarya (yeast)Kae1, Bud32, Pcc1, Cgi121, Gon71:1:1:1:1[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study t6A synthesis. These are intended as a guide to the principles of the assays; for detailed, step-by-step protocols, it is recommended to consult the cited primary literature.

In Vitro Reconstitution of t6A Synthesis

This assay is the gold standard for demonstrating the enzymatic activity of the t6A synthesis machinery. It involves combining purified enzymes, tRNA substrate, and the necessary small molecules to recapitulate the synthesis reaction in a test tube.

Principle: The incorporation of a radiolabeled substrate, typically [14C]-L-threonine, into the tRNA is measured.

Outline of the Protocol: [5][6][12]

  • Protein Expression and Purification: The genes encoding the t6A synthesis enzymes (e.g., TsaC, TsaB, TsaD, TsaE for the bacterial system, or Sua5 and the KEOPS subunits for the archaeal/eukaryotic system) are cloned into expression vectors and the proteins are overexpressed in a suitable host, typically E. coli. The proteins are then purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • tRNA Substrate Preparation: An unmodified tRNA substrate that is known to be a target for t6A modification (e.g., tRNALys(UUU)) is prepared by in vitro transcription using T7 RNA polymerase or is purified from a mutant strain lacking the t6A modification enzymes.

  • Reaction Setup: A typical reaction mixture (50 µL) contains:

    • Purified enzymes (1-5 µM each)

    • tRNA substrate (2 µM)

    • [14C]-L-threonine (e.g., 18.2 µM, with a specific activity of ~55 Ci/mol)

    • ATP (1 mM)

    • MgCl2 (5 mM)

    • Bicarbonate (50 mM)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubation: The reaction is incubated at an appropriate temperature (e.g., 37°C for bacterial systems, higher for thermophilic archaea) for a defined period (e.g., 30-60 minutes).

  • Quantification of Incorporation:

    • The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).

    • The precipitated tRNA is collected on a filter, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.

HPLC and LC-MS/MS Analysis of t6A

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for the detection and quantification of modified nucleosides, including t6A.

Principle: tRNA is enzymatically digested into its constituent nucleosides, which are then separated by HPLC and identified and quantified by their retention time, UV absorbance, and mass-to-charge ratio.

Outline of the Protocol: [3][7][10]

  • tRNA Isolation and Digestion: Total tRNA is isolated from cells. The purified tRNA is then completely digested to nucleosides using a cocktail of enzymes, typically nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: The resulting nucleoside mixture is injected onto a reverse-phase HPLC column (e.g., a C18 column). The nucleosides are separated using a gradient of a suitable mobile phase (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • Detection and Quantification:

    • HPLC with UV detection: The eluting nucleosides are detected by their UV absorbance at 260 nm. The amount of t6A can be quantified by comparing the peak area to that of a known standard.

    • LC-MS/MS: For more sensitive and specific detection, the HPLC is coupled to a mass spectrometer. The nucleosides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is determined. For quantitative analysis, the mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific parent-fragment ion transitions for t6A are monitored.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, is used to study the interaction between proteins and nucleic acids, in this case, the binding of the t6A synthesis enzymes to their tRNA substrates.

Principle: A protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free RNA.

Outline of the Protocol: [5][18][19]

  • Probe Labeling: The tRNA substrate is labeled, typically with a radioactive isotope (e.g., 32P) at the 5' or 3' end, or with a fluorescent dye.

  • Binding Reaction: The labeled tRNA probe is incubated with varying concentrations of the purified t6A synthesis enzyme or complex in a suitable binding buffer.

  • Electrophoresis: The binding reactions are loaded onto a native polyacrylamide or agarose gel and subjected to electrophoresis.

  • Detection: The positions of the free and protein-bound tRNA are visualized by autoradiography (for radiolabeled probes) or fluorescence imaging. The fraction of bound tRNA can be quantified to determine binding affinities.

Signaling Pathways and Logical Relationships

The regulation of t6A synthesis is not yet fully understood, but it is clear that the presence of this modification is critical for cellular homeostasis. In yeast, the absence of t6A has been shown to impact the general amino acid control (GAAC) system and the Target of Rapamycin (TOR) pathway, suggesting a link between tRNA modification status and cellular stress responses and growth regulation.[20][21] The essentiality of the t6A synthesis pathway in many bacteria underscores its importance for fundamental cellular processes.[1]

Visualizations

t6A Synthesis Pathway

t6A_Synthesis_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer to tRNA cluster_bacteria Bacteria cluster_archaea_eukarya Archaea / Eukaryotic Cytoplasm cluster_mitochondria Eukaryotic Mitochondria TsaC_Sua5 TsaC (Bacteria) Sua5 (Archaea/Eukarya) TC_AMP TC-AMP TsaC_Sua5->TC_AMP PPi PPi TsaC_Sua5->PPi substrates_step1 L-Threonine + Bicarbonate + ATP substrates_step1->TsaC_Sua5 TsaBDE TsaBDE Complex (TsaD is catalytic) TC_AMP->TsaBDE KEOPS KEOPS Complex (Kae1 is catalytic) TC_AMP->KEOPS Qri7 Qri7/OSGEPL1 TC_AMP->Qri7 unmodified_tRNA tRNA (A37) unmodified_tRNA->TsaBDE unmodified_tRNA->KEOPS unmodified_tRNA->Qri7 modified_tRNA tRNA (t6A37) AMP AMP TsaBDE->modified_tRNA TsaBDE->AMP KEOPS->modified_tRNA KEOPS->AMP Qri7->modified_tRNA Qri7->AMP

Caption: Overview of the two-step t6A synthesis pathway across different domains of life.

Experimental Workflow for In Vitro t6A Synthesis Assay

In_Vitro_t6A_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis purify_enzymes Purify t6A Synthesis Enzymes mix_components Combine Enzymes, tRNA, and Reaction Mix purify_enzymes->mix_components prepare_tRNA Prepare Unmodified tRNA Substrate prepare_tRNA->mix_components prepare_reagents Prepare Reaction Mix (ATP, [14C]-Thr, etc.) prepare_reagents->mix_components incubate Incubate at Optimal Temperature mix_components->incubate precipitate_tRNA TCA Precipitation of tRNA incubate->precipitate_tRNA filter_wash Filter and Wash Precipitate precipitate_tRNA->filter_wash scintillation Scintillation Counting filter_wash->scintillation quantify Quantify [14C] Incorporation scintillation->quantify

Caption: A typical experimental workflow for an in vitro t6A synthesis assay using radiolabeling.

Conclusion

The biosynthesis of t6A is a fundamental and highly conserved cellular process with critical implications for translational accuracy and fidelity. The enzymes responsible for this intricate modification, the TsaC/Sua5 and TsaD/Kae1/Qri7 families and their associated partners, represent a fascinating example of evolutionary conservation and divergence. While significant progress has been made in identifying the key players and elucidating the core biochemical reactions, many questions remain, particularly concerning the regulation of the t6A synthesis pathway and the precise molecular mechanisms of tRNA recognition and catalysis by the multi-subunit complexes. Continued research in this area will not only deepen our understanding of the fundamental principles of gene expression but also holds the potential to unveil novel therapeutic strategies against a range of human diseases and infectious agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of N6-Threonylcarbamoyladenosine (t6A)

Abstract

This compound (t6A) is a universally conserved and essential post-transcriptional modification of transfer RNA (tRNA) found across all three domains of life: Bacteria, Archaea, and Eukarya. Located at position 37, adjacent to the anticodon of tRNAs that decode ANN codons (where N can be any nucleotide), t6A plays a critical role in maintaining translational fidelity and efficiency. Its presence is crucial for accurate codon recognition, stabilizing the codon-anticodon interaction, and preventing frameshift errors during protein synthesis. The biosynthesis of t6A is a complex enzymatic process that varies between different organisms and cellular compartments. This technical guide provides a comprehensive overview of the cellular localization of t6A, detailing the enzymes involved in its synthesis, its distribution within the cell, and the experimental methodologies used to determine its location.

Introduction to this compound (t6A)

This compound is a hypermodified adenosine (B11128) derivative characterized by the attachment of a threonylcarbamoyl moiety to the N6 position of adenine. This modification is found on a specific subset of tRNAs, namely those responsible for translating codons with an adenosine in the first position. The bulky and chemically complex nature of the t6A modification is thought to contribute to its function by providing structural rigidity to the anticodon loop of the tRNA, thereby ensuring proper alignment with the messenger RNA (mRNA) codon on the ribosome.

The functional significance of t6A is underscored by the fact that its absence can lead to severe growth defects and loss of translational fidelity. In humans, mutations in the enzymes responsible for t6A biosynthesis have been linked to various diseases. Understanding the cellular localization of t6A is therefore fundamental to elucidating its role in cellular physiology and pathology.

Biosynthesis of t6A: A Compartmentalized Process

The synthesis of t6A is a two-step enzymatic reaction. The first step involves the synthesis of an intermediate, threonylcarbamoyl-adenosine monophosphate (TC-AMP), from L-threonine, bicarbonate (or CO2), and ATP. In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the A37 residue of the target tRNA. The enzymatic machinery responsible for these reactions differs between prokaryotes and eukaryotes, as well as between different eukaryotic cellular compartments.

Cytoplasmic and Nuclear Localization

In eukaryotes, the cytoplasmic biosynthesis of t6A is carried out by the highly conserved KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex, also known as the EKC (Endopeptidase-like Kinase Chromatin-associated) complex.[1] This multi-subunit complex is composed of Kae1, Bud32, Pcc1, Cgi121, and in eukaryotes, Gon7.[1][2] The Kae1 subunit is the catalytic component that transfers the threonylcarbamoyl group to the tRNA.[2] The initial synthesis of the TC-AMP intermediate is catalyzed by the Sua5 protein.[2][3]

While the primary role of the KEOPS complex in t6A synthesis is associated with cytoplasmic tRNAs, some of its subunits have been implicated in nuclear functions, such as telomere maintenance and transcription.[4][5] This suggests a potential for nuclear localization of the complex or its components, which may be involved in yet-to-be-characterized nuclear aspects of tRNA biology or other functions.

Mitochondrial Localization

Mitochondria, the powerhouses of eukaryotic cells, possess their own set of tRNAs for the translation of mitochondrially encoded proteins. These mitochondrial tRNAs (mt-tRNAs) are also subject to t6A modification. The enzymatic machinery for t6A synthesis in mitochondria is distinct and simpler than its cytoplasmic counterpart. In humans, the synthesis of TC-AMP is carried out by the Sua5 homolog, YrdC, while the transfer of the threonylcarbamoyl group to mt-tRNA is catalyzed by OSGEPL1, a homolog of Kae1.[6][7]

Studies have confirmed that OSGEPL1 is primarily localized to the mitochondria.[8] Its activity is essential for the efficient translation of mitochondrial proteins, and its depletion leads to a significant reduction in t6A levels on mt-tRNAs, resulting in impaired mitochondrial function.[9][10]

Bacterial Localization

In bacteria, the biosynthesis of t6A is carried out by a set of four proteins: TsaB, TsaC, TsaD, and TsaE.[11] TsaC is responsible for the synthesis of the TC-AMP intermediate, while TsaD catalyzes the transfer of the threonylcarbamoyl moiety to the tRNA. TsaB and TsaE are thought to play accessory roles in the process.[12] The entire process occurs in the cytoplasm, where bacterial tRNAs are located.

Quantitative Distribution of t6A

While the qualitative presence of t6A in different cellular compartments is well-established, quantitative data on its precise distribution is still emerging. The abundance of t6A is ultimately dependent on the expression levels of the target tRNAs and the activity of the biosynthetic enzymes in each compartment.

Cellular CompartmentKey Biosynthesis EnzymesTarget tRNAsNotes on Abundance
Cytoplasm (Eukaryotes) KEOPS complex (Kae1, Bud32, Pcc1, Cgi121, Gon7), Sua5Cytoplasmic tRNAs decoding ANN codonsGenerally high and stable levels.[13]
Mitochondria (Eukaryotes) OSGEPL1, YrdCMitochondrial tRNAs decoding ANN codonsLevels are critical for mitochondrial function; depletion of OSGEPL1 leads to a near-complete loss of t6A on mt-tRNAs.[10][14]
Nucleus (Eukaryotes) KEOPS complex components have been associated with the nucleus.Primarily cytoplasmic tRNAs, but nuclear roles of KEOPS are being investigated.The extent of t6A synthesis or its presence in the nucleus is not well-quantified.
Cytoplasm (Bacteria) TsaB, TsaC, TsaD, TsaEBacterial tRNAs decoding ANN codonsEssential for normal growth and translational fidelity.

Potential for t6A Demethylation and Dynamic Regulation

The regulation of tRNA modifications is a dynamic process that can involve both synthesis and removal of modifications. While the biosynthesis of t6A is well-characterized, the existence of enzymes that can remove or alter this modification is an active area of research. Members of the AlkB homolog (ALKBH) family of dioxygenases are known to act as demethylases for various RNA modifications.

  • ALKBH1 : This enzyme has been shown to have a dual localization in both the mitochondria and the nucleus.[8][15] In mitochondria, ALKBH1 is involved in the modification of mt-tRNAs and its depletion can trigger the mitochondrial unfolded protein response.[15]

  • ALKBH3 : This protein is found in both the cytoplasm and the nucleoplasm and has been shown to demethylate other tRNA modifications.[16][17]

While a direct role for ALKBH1 or ALKBH3 in the demethylation of t6A has not been definitively established, their localization in compartments where t6A is present and their known function as RNA modification erasers make them potential candidates for regulating t6A dynamics.

Experimental Protocols for Determining Cellular Localization

A variety of experimental techniques are employed to determine the cellular localization of t6A and its associated enzymes.

Quantification of t6A by UPLC-MS/MS

This is a highly sensitive and quantitative method to measure the levels of t6A in tRNA populations.

  • Isolation of RNA : Total RNA is extracted from whole cells or from isolated cellular compartments (e.g., cytoplasm, mitochondria, nucleus).

  • Purification of tRNA : tRNA is enriched from the total RNA pool, often by size-exclusion chromatography or specialized purification kits. For specific tRNAs, "tRNA fishing" with complementary DNA probes can be used.[14]

  • Nuclease Digestion : The purified tRNA is digested into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • UPLC-MS/MS Analysis : The resulting nucleoside mixture is separated by Ultra-Performance Liquid Chromatography (UPLC) and analyzed by tandem Mass Spectrometry (MS/MS). The amount of t6A is quantified by comparing its signal to that of a stable isotope-labeled internal standard.

Immunofluorescence Microscopy

This technique is used to visualize the subcellular localization of the enzymes involved in t6A metabolism.

  • Cell Preparation : Cells are grown on coverslips, fixed with a crosslinking agent like paraformaldehyde, and then permeabilized with a detergent to allow antibody access.

  • Antibody Incubation : The cells are incubated with a primary antibody specific to the target enzyme (e.g., OSGEPL1, ALKBH1).

  • Secondary Antibody Staining : A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining : Cellular compartments can be visualized using specific dyes, such as DAPI for the nucleus or MitoTracker for mitochondria.

  • Microscopy : The cells are imaged using a fluorescence microscope to determine the co-localization of the enzyme with specific cellular markers.

Cellular Fractionation and Western Blotting

This biochemical approach provides evidence for the presence of t6A-related enzymes in different cellular compartments.

  • Cell Lysis and Fractionation : Cells are lysed, and subcellular fractions (e.g., nuclear, mitochondrial, and cytosolic fractions) are separated by differential centrifugation.

  • Protein Quantification : The protein concentration of each fraction is determined.

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each fraction are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with a primary antibody against the enzyme of interest, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Analysis : The presence and relative abundance of the enzyme in each fraction are determined by detecting the signal from the secondary antibody. The purity of the fractions is confirmed by blotting for known compartmental markers.

Signaling Pathways and Logical Relationships

The synthesis and presence of t6A are integral to the process of protein synthesis. While not a classical signaling molecule, the level of t6A can be considered a regulatory node that influences translational output.

t6A_Biosynthesis_and_Localization cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Sua5 Sua5 TC_AMP TC-AMP Sua5->TC_AMP L-threonine, bicarbonate, ATP KEOPS KEOPS Complex (Kae1, Bud32, Pcc1, Cgi121, Gon7) cyto_tRNA_t6A Cytoplasmic tRNA (t6A37) KEOPS->cyto_tRNA_t6A transfers threonylcarbamoyl cyto_tRNA Cytoplasmic tRNA (A37) cyto_tRNA->KEOPS TC_AMP->KEOPS YrdC YrdC mito_TC_AMP TC-AMP YrdC->mito_TC_AMP L-threonine, bicarbonate, ATP OSGEPL1 OSGEPL1 mito_tRNA_t6A Mitochondrial tRNA (t6A37) OSGEPL1->mito_tRNA_t6A transfers threonylcarbamoyl mito_tRNA Mitochondrial tRNA (A37) mito_tRNA->OSGEPL1 mito_TC_AMP->OSGEPL1 KEOPS_nuclear KEOPS Complex (Nuclear functions) Telomere Telomere Maintenance KEOPS_nuclear->Telomere Transcription Transcription KEOPS_nuclear->Transcription Experimental_Workflow_t6A_Localization cluster_quantification Quantification of t6A cluster_enzyme_localization Localization of Biosynthetic Enzymes cluster_microscopy Immunofluorescence cluster_biochem Cellular Fractionation start_quant Start: Whole Cells or Isolated Organelles rna_extraction RNA Extraction start_quant->rna_extraction trna_purification tRNA Purification rna_extraction->trna_purification digestion Nuclease Digestion to Nucleosides trna_purification->digestion uplc_ms UPLC-MS/MS Analysis digestion->uplc_ms start_enzyme Start: Cultured Cells fix_perm Fixation & Permeabilization start_enzyme->fix_perm fractionation Subcellular Fractionation start_enzyme->fractionation ab_stain Antibody Staining fix_perm->ab_stain imaging Fluorescence Microscopy ab_stain->imaging western_blot Western Blotting fractionation->western_blot detection Detection of Enzyme western_blot->detection

References

An In-depth Technical Guide to the Structural Analysis of N6-Threonylcarbamoyladenosine (t6A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Threonylcarbamoyladenosine (t6A) is a universally conserved and essential modified nucleoside found in transfer RNA (tRNA) at position 37, adjacent to the anticodon. This hypermodification is critical for maintaining translational fidelity and efficiency, particularly for codons beginning with adenosine (B11128). Its complex structure and vital biological role make it a significant subject of study in molecular biology and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of t6A, detailing its chemical architecture, the experimental methodologies used for its characterization, and its biosynthetic pathway.

Introduction

This compound is a post-transcriptional modification found in tRNAs across all three domains of life: bacteria, archaea, and eukarya.[1][2] Its fundamental structure consists of an L-threonine amino acid linked to the N6 position of adenosine through a carbamoyl (B1232498) bridge.[3] This modification is crucial for the proper functioning of the ribosome during protein synthesis, where it helps to stabilize the codon-anticodon interaction, thereby preventing frameshifting and ensuring the accurate translation of genetic information.[1][4] The biosynthesis of t6A is a complex enzymatic process, and its absence can lead to severe growth defects.[2] Understanding the precise three-dimensional structure of t6A and its derivatives is paramount for elucidating its mechanism of action and for the rational design of molecules that could modulate its function.

Structural Elucidation of this compound and Its Derivatives

The structural characterization of t6A and its naturally occurring derivatives, such as cyclic t6A (ct6A), N6-methyl-N6-threonylcarbamoyladenosine (m6t6A), and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), has been accomplished through a combination of high-resolution analytical techniques.

Chemical Structure

The core structure of t6A is composed of an adenosine nucleoside modified at the exocyclic N6 amino group with a threonylcarbamoyl moiety. The IUPAC name for t6A is (2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid.[5]

X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a key technique for the structural analysis of t6A and its biosynthetic precursors in solution.[1] It has been used to characterize the intermediate in t6A biosynthesis, L-threonylcarbamoyl-AMP (TC-AMP).[6] NMR studies can provide detailed information about the conformation of the ribose sugar, the orientation of the threonylcarbamoyl group, and the overall molecular dynamics. Time-resolved NMR has also been employed to monitor the enzymatic introduction of modifications into tRNA, providing insights into the maturation process.[4][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of t6A and its derivatives in biological samples.[8] Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly used to analyze digested tRNA to identify the full spectrum of modified nucleosides.[5] High-resolution mass spectrometry can confirm the elemental composition of the molecules, and tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the specific modification, allowing for unambiguous identification. For instance, the protonated form of m6t6A has an expected molecular weight of 427, which can be confirmed by mass spectroscopy.[8]

Quantitative Data

Precise quantitative data from structural studies are essential for a detailed understanding of the molecule's properties. Below are tables summarizing key physicochemical and mass spectrometry data for t6A.

Property Value Reference
Molecular FormulaC15H20N6O8[5][9]
Molecular Weight412.35 g/mol [9]
IUPAC Name(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid[5]
InChIKeyUNUYMBPXEFMLNW-DWVDDHQFSA-N[5]
Table 1: Physicochemical Properties of this compound.
Parameter Value Description Reference
Precursor m/z413.1415Mass-to-charge ratio of the protonated molecule [M+H]+[5]
Fragmentation Ions (m/z)281.0987, 162.0404, 282.1017, 120.0655, 268.1037Characteristic product ions from Collision-Induced Dissociation (CID)[5]
Table 2: Mass Spectrometry Data for this compound.

Experimental Protocols

The following sections provide generalized protocols for the key experimental techniques used in the structural analysis of t6A.

Protocol for Mass Spectrometry Analysis of t6A in tRNA

This protocol outlines the general steps for identifying t6A in a tRNA sample using LC-MS/MS.

  • tRNA Isolation: Isolate total tRNA from the biological source of interest using standard RNA extraction methods (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

  • tRNA Purification: Purify the tRNA from other RNA species. This can be achieved by size-exclusion chromatography or polyacrylamide gel electrophoresis.

  • Enzymatic Digestion:

    • To 1-5 µg of purified tRNA, add nuclease P1 (to digest the RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

    • Incubate the reaction at 37°C for 2-4 hours.[10]

  • Sample Cleanup: Remove the enzymes from the digested nucleoside mixture. This is typically done using a molecular weight cutoff filter (e.g., 10 kDa cutoff).[11]

  • LC-MS/MS Analysis:

    • Inject the cleaned nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the nucleosides using a reversed-phase C18 column with a gradient of an appropriate mobile phase (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Perform mass spectrometry in positive ion mode, monitoring for the specific precursor ion of t6A ([M+H]+ at m/z 413.14) and its characteristic fragmentation ions.

    • Identification is confirmed by matching the retention time and fragmentation pattern to a known standard of t6A.

Protocol for NMR Spectroscopic Analysis of Modified Nucleosides

This protocol describes a general approach for preparing a sample of a modified nucleoside like t6A for NMR analysis.

  • Sample Preparation:

    • Obtain a purified sample of the t6A nucleoside, either through chemical synthesis or by enzymatic digestion of a large quantity of tRNA followed by HPLC purification.

    • Dissolve the purified nucleoside in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration suitable for NMR (typically in the millimolar range).

  • NMR Data Acquisition:

    • Acquire a suite of NMR experiments to fully characterize the structure. This will typically include:

      • 1D ¹H NMR to observe the proton signals.

      • 2D correlation experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the ribose and threonine moieties.

      • 2D heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign the ¹³C and ¹⁵N signals and to establish long-range connectivities.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides information on the 3D conformation.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign all proton, carbon, and nitrogen chemical shifts.

    • Use the coupling constants and NOE data to determine the conformation of the ribose ring and the glycosidic bond, as well as the relative orientation of the threonylcarbamoyl group.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

The biosynthesis of t6A is a multi-step enzymatic process. In bacteria, it is known to require four key proteins: TsaC, TsaD, TsaB, and TsaE.[1][2] The pathway begins with the synthesis of the intermediate L-threonylcarbamoyl-AMP (TC-AMP) from L-threonine, bicarbonate, and ATP, a reaction catalyzed by TsaC.[6] This activated intermediate is then transferred to the N6 position of adenosine at position 37 of the tRNA by the action of the TsaBDE complex.[2]

t6A_Biosynthesis cluster_substrates Substrates cluster_enzymes Enzymes cluster_intermediates Intermediates & Products L-Threonine L-Threonine TsaC TsaC L-Threonine->TsaC Bicarbonate Bicarbonate Bicarbonate->TsaC ATP ATP ATP->TsaC TC-AMP L-Threonylcarbamoyl-AMP TsaC->TC-AMP synthesizes TsaBDE_complex TsaB/TsaD/TsaE Complex tRNA-t6A37 tRNA with t6A37 TsaBDE_complex->tRNA-t6A37 transfers to TC-AMP->TsaBDE_complex tRNA-A37 tRNA with A37 tRNA-A37->TsaBDE_complex

Caption: The bacterial biosynthetic pathway of this compound (t6A).

Experimental Workflow for Structural Analysis

The structural elucidation of t6A from a biological sample follows a logical workflow, beginning with the isolation of the biomolecule and proceeding through various analytical techniques to determine its structure.

Experimental_Workflow Biological_Sample Biological Sample (e.g., Cells) tRNA_Isolation tRNA Isolation & Purification Biological_Sample->tRNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion HPLC_Purification HPLC Purification of t6A Enzymatic_Digestion->HPLC_Purification Structural_Analysis Structural Analysis HPLC_Purification->Structural_Analysis Mass_Spectrometry Mass Spectrometry (Identification & Quantification) Structural_Analysis->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (Solution Structure) Structural_Analysis->NMR_Spectroscopy X-ray_Crystallography X-ray Crystallography (3D Structure) Structural_Analysis->X-ray_Crystallography

Caption: A generalized experimental workflow for the structural analysis of t6A.

Conclusion

The structural analysis of this compound has revealed a complex and elegant molecular architecture that is fundamental to its role in ensuring the fidelity of protein synthesis. The application of advanced analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry has been crucial in deciphering the structure of t6A and its derivatives. A thorough understanding of its structure and biosynthesis provides a solid foundation for further research into its biological functions and opens avenues for the development of novel therapeutic agents that target tRNA modification pathways. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of molecular biology, biochemistry, and drug discovery.

References

The Pivotal Role of N6-Threonylcarbamoyladenosine (t6A) Modification in Yeast Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The universally conserved N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that decode ANN codons, is critical for translational fidelity and cellular fitness in Saccharomyces cerevisiae. Its absence leads to profound physiological consequences, including severe growth defects, increased sensitivity to environmental stressors, and a decline in translational accuracy. This technical guide provides an in-depth exploration of the physiological role of t6A modification in yeast, detailing its biosynthesis, its impact on translation and cellular stress responses, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in molecular biology, genetics, and drug development.

Introduction

Transfer RNA (tRNA) modifications are essential for the proper functioning of the translational machinery.[1] Among the more than 100 known modifications, this compound (t6A) is a complex and ubiquitous modification found in all domains of life.[2] It is located at position 37, adjacent to the anticodon, in nearly all tRNAs that recognize codons with an adenine (B156593) in the first position (ANN codons).[1][2] In the budding yeast Saccharomyces cerevisiae, t6A is indispensable for maintaining translational fidelity and robust cellular growth.[1][3]

The absence of t6A leads to a range of pleiotropic phenotypes, underscoring its fundamental importance in cellular physiology.[1][3] This guide delves into the core aspects of t6A modification in yeast, providing a technical overview of its synthesis, its multifaceted role in translation, and its importance in the cellular response to stress.

Biosynthesis of t6A Modification

The biosynthesis of t6A in yeast is a two-step enzymatic process that requires the coordinated action of the Sua5 protein and the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small Size) complex.[4][5][6]

Step 1: Synthesis of Threonylcarbamoyl-AMP (TC-AMP)

The initial step is catalyzed by the Sua5 protein. It involves the ATP-dependent condensation of L-threonine and bicarbonate to form the intermediate threonylcarbamoyl-adenylate (TC-AMP).[5][6][7]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

The KEOPS complex, a highly conserved multi-protein assembly, then catalyzes the transfer of the threonylcarbamoyl group from TC-AMP to the N6 position of adenosine (B11128) at position 37 of the target tRNA.[4][5][6] In yeast, the KEOPS complex is composed of five subunits: Kae1 (the catalytic core), Bud32, Cgi121, Pcc1, and Gon7.[4][5][8] The ATPase activity of Kae1 and the kinase activity of Bud32 are essential for this modification.[4]

t6A_Biosynthesis cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer Sua5 Sua5 TC_AMP Threonylcarbamoyl-AMP (TC-AMP) Sua5->TC_AMP catalyzes Threonine L-Threonine Threonine->Sua5 Bicarbonate Bicarbonate Bicarbonate->Sua5 ATP1 ATP ATP1->Sua5 TC_AMP2 TC-AMP KEOPS KEOPS Complex (Kae1, Bud32, Cgi121, Pcc1, Gon7) tRNA_modified t6A-modified tRNA KEOPS->tRNA_modified catalyzes transfer tRNA_unmodified Unmodified tRNA (A37) tRNA_unmodified->KEOPS TC_AMP2->KEOPS

Diagram 1: Biosynthesis pathway of t6A modification in yeast.

Physiological Role in Translation

The t6A modification plays a critical role in ensuring the efficiency and fidelity of protein synthesis. Its presence in the anticodon loop helps to stabilize the codon-anticodon interaction, particularly for ANN codons, thereby promoting accurate decoding.[9][10]

Codon Decoding and Translational Efficiency

The absence of t6A does not lead to a global shutdown of translation but rather to more subtle and complex defects.[1][3] Ribosome profiling studies in t6A-deficient yeast strains have revealed that one of the primary roles of t6A is to "homogenize" the rate of translation elongation. It achieves this by slowing down the elongation rate at codons decoded by highly abundant tRNAs and increasing the elongation rate for rare tRNAs.[1][3]

Frameshifting and Translational Accuracy

A crucial function of t6A is to prevent ribosomal frameshifting.[9] The lack of this modification increases the propensity for the ribosome to slip on the mRNA, leading to the synthesis of aberrant and often non-functional proteins.[1] This decrease in translational fidelity contributes to the severe growth defects observed in t6A-deficient mutants.[1][3]

Protein Folding and Aggregation

The inaccurate translation resulting from t6A deficiency can lead to the production of misfolded proteins.[1][3] These misfolded proteins are prone to aggregation, which can be toxic to the cell. Indeed, t6A-deficient yeast strains show an accumulation of protein aggregates and Advanced Glycation End-products (AGEs).[1][3]

ParameterWild-Type (BY4742)tcs2Δ (t6A deficient)Reference
Ribosome Occupancy at ANN Codons
- A-site (Log2 Fold Change)BaselineIncreased[3]
Translational Efficiency
- Relative Translation EfficiencyHigher for ANN codonsLower for ANN codons[11]
Frameshifting Frequency
- Specific GenesLowIncreased[1]
Protein Aggregation
- Presence of Protein AggregatesLowIncreased[1][3]

Table 1: Quantitative Effects of t6A Deficiency on Translation in Yeast. This table summarizes the key quantitative findings from studies on t6A-deficient yeast, highlighting the impact on ribosome occupancy, translational efficiency, frameshifting, and protein aggregation.

Role in Cellular Stress Response

The t6A modification is not only crucial for normal growth but also plays a significant role in the cellular response to various environmental stresses.

Sensitivity to Stressors

Yeast strains lacking t6A exhibit hypersensitivity to a range of stressors, including high temperatures, ethanol, and high salt concentrations.[1][3] This sensitivity is likely a cumulative effect of the translational defects, leading to an inability to mount an effective stress response.

Stress ConditionWild-Type (BY4742)tcs2Δ (t6A deficient)tcs3Δ (t6A deficient)Reference
Temperature
- 30°CNormal GrowthSlow GrowthSlow Growth[1]
- 37°CNormal GrowthNo GrowthAffected Growth[1]
Ethanol
- 6% EthanolNormal GrowthNo GrowthSlow Growth[1]
Salt
- 1 M NaClNormal GrowthAffected GrowthAffected Growth[1]

Table 2: Stress Sensitivity of t6A-Deficient Yeast Strains. This table presents a summary of the growth phenotypes of wild-type and t6A-deficient yeast strains under different stress conditions, demonstrating the increased sensitivity of the mutant strains.

TOR Pathway Inhibition

t6A-deficient strains also show sensitivity to inhibitors of the Target of Rapamycin (TOR) pathway, a central regulator of cell growth and proliferation.[1][3] This suggests a potential link between tRNA modification status and the TOR signaling network in coordinating cell growth with nutrient availability and stress conditions.

Stress_Response cluster_WT Wild-Type Yeast cluster_Mutant t6A-Deficient Mutant WT_t6A Sufficient t6A WT_Translation Accurate & Efficient Translation WT_t6A->WT_Translation WT_Proteostasis Proper Protein Folding WT_Translation->WT_Proteostasis WT_Stress_Response Robust Stress Response WT_Proteostasis->WT_Stress_Response WT_Growth Normal Growth WT_Stress_Response->WT_Growth Mutant_t6A t6A Deficiency Mutant_Translation Translational Errors (Frameshifting) Mutant_t6A->Mutant_Translation Mutant_Proteostasis Protein Misfolding & Aggregation Mutant_Translation->Mutant_Proteostasis Mutant_Stress_Response Impaired Stress Response Mutant_Proteostasis->Mutant_Stress_Response Mutant_Growth Growth Defects & Stress Sensitivity Mutant_Stress_Response->Mutant_Growth Stressors Environmental Stressors (Heat, Ethanol, Salt) Stressors->WT_Stress_Response challenges Stressors->Mutant_Stress_Response challenges

Diagram 2: Logical relationship of t6A modification to stress response.

Experimental Protocols

Studying the physiological role of t6A modification in yeast involves a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Ribosome Profiling

Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation. It involves the deep sequencing of ribosome-protected mRNA fragments.

Methodology:

  • Cell Culture and Harvest: Grow yeast cells to mid-log phase. Treat with cycloheximide (B1669411) to arrest translating ribosomes. Harvest cells by rapid filtration and flash-freeze in liquid nitrogen.

  • Cell Lysis and Monosome Preparation: Lyse cells by cryogenic grinding. Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome Purification: Isolate monosomes by sucrose (B13894) density gradient centrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the purified monosomes.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and PCR amplify to generate a sequencing library.

  • Sequencing and Data Analysis: Sequence the library using a high-throughput sequencing platform. Align the reads to the yeast genome to determine ribosome occupancy at codon resolution.

Ribosome_Profiling_Workflow A Yeast Cell Culture (with Cycloheximide) B Cell Lysis & RNase I Digestion A->B C Sucrose Gradient Centrifugation B->C D Isolate Monosome Fraction C->D E Extract Ribosome-Protected mRNA Fragments (Footprints) D->E F 3' and 5' Adapter Ligation E->F G Reverse Transcription & PCR F->G H High-Throughput Sequencing G->H I Data Analysis: Align reads to genome, calculate ribosome occupancy H->I

Diagram 3: Experimental workflow for Ribosome Profiling in yeast.
HPLC Analysis of tRNA Modifications

High-Performance Liquid Chromatography (HPLC) is used to quantify the levels of modified nucleosides in tRNA.

Methodology:

  • tRNA Isolation: Isolate total tRNA from yeast cells using acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

  • tRNA Digestion: Digest the purified tRNA to individual nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Separate the nucleosides by reversed-phase HPLC.

  • Detection and Quantification: Detect the nucleosides by UV absorbance. Identify and quantify the t6A peak by comparing its retention time and UV spectrum to a known standard.

Northern Blot Analysis for tRNA

Northern blotting can be used to analyze the expression and integrity of specific tRNAs.

Methodology:

  • RNA Extraction: Extract total RNA from yeast cells.

  • Gel Electrophoresis: Separate the RNA by size on a denaturing polyacrylamide gel.

  • Blotting: Transfer the RNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a labeled oligonucleotide probe specific to the tRNA of interest.

  • Detection: Detect the hybridized probe using autoradiography or a chemiluminescent substrate.

Yeast Growth and Spotting Assays

These assays are used to assess the growth phenotypes and stress sensitivity of yeast strains.

Methodology:

  • Cell Culture: Grow yeast strains overnight in liquid media.

  • Serial Dilutions: Prepare a series of 10-fold serial dilutions for each strain.

  • Spotting: Spot a small volume (e.g., 5 µL) of each dilution onto agar (B569324) plates containing the desired growth medium or stressor.

  • Incubation: Incubate the plates at the appropriate temperature.

  • Analysis: Document the growth by photographing the plates at different time points.

Conclusion and Future Directions

The t6A modification is a cornerstone of translational fidelity and cellular robustness in Saccharomyces cerevisiae. Its absence triggers a cascade of events, from inaccurate protein synthesis to increased stress sensitivity, highlighting the intricate connection between tRNA modifications and overall cellular health. The methodologies outlined in this guide provide a robust framework for investigating the multifaceted roles of t6A and other tRNA modifications.

Future research in this area will likely focus on elucidating the precise molecular mechanisms by which t6A deficiency leads to specific phenotypes, exploring the interplay between t6A and other tRNA modifications, and identifying small molecules that can modulate t6A biosynthesis, which may have therapeutic implications in diseases where translational fidelity is compromised. The continued application of systems-level approaches, such as ribosome profiling and quantitative proteomics, will be instrumental in unraveling the complex regulatory networks governed by tRNA modifications.

References

N6-Threonylcarbamoyladenosine in mitochondrial tRNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N6-Threonylcarbamoyladenosine (t6A) in Mitochondrial tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (t6A) is a universally conserved, essential post-transcriptional modification found at position 37 of transfer RNAs (tRNAs) that decode ANN codons. Within human mitochondria, this modification is critical for maintaining the efficiency and fidelity of translating the 13 essential protein components of the oxidative phosphorylation system. Deficiencies in mitochondrial t6A modification have been directly implicated in severe human pathologies, including mitochondrial encephalomyopathies. This technical guide provides a comprehensive overview of the biosynthesis of t6A in mitochondrial tRNA (mt-tRNA), its multifaceted roles in mitochondrial gene expression, and its association with disease. We present detailed experimental protocols for the study of t6A, quantitative data from key studies, and visual diagrams of the core pathways and workflows to serve as a resource for researchers and professionals in drug development.

Introduction to Mitochondrial t6A Modification

Mitochondria possess their own dedicated translational machinery to synthesize 13 core subunits of the electron transport chain, which are encoded by the mitochondrial genome (mtDNA). The proper functioning of this machinery relies heavily on post-transcriptional modifications of mitochondrial tRNAs (mt-tRNAs).[1] Among the more than 150 known RNA modifications, this compound (t6A) is a complex modification found at position A37, adjacent to the anticodon, in tRNAs that recognize codons beginning with adenosine (B11128) (ANN codons).[2][3][4]

The t6A modification plays a crucial role in ensuring translational accuracy and fidelity.[3][5] It stabilizes the codon-anticodon interaction, particularly the weak A:U base pairing at the first position of the codon, and prevents frameshifting during translation.[2][6] In human mitochondria, five mt-tRNAs are modified with t6A: mt-tRNAThr, mt-tRNALys, mt-tRNASer(AGY), mt-tRNAAsn, and mt-tRNAIle.[3][7][8] The absence or reduction of t6A on these tRNAs leads to impaired mitochondrial protein synthesis, respiratory chain defects, and is associated with severe mitochondrial diseases.[1][6][7]

The Biosynthesis of t6A in Mitochondria

The synthesis of t6A in human mitochondria is a two-step enzymatic process that requires the coordinated action of two key proteins, YRDC and OSGEPL1, and utilizes L-threonine, ATP, and CO2/bicarbonate as substrates.[1][7]

  • Synthesis of the Intermediate: The enzyme YRDC (YrdC/Sua5 in yeast) catalyzes the formation of an L-threonylcarbamoyl adenylate (TC-AMP) intermediate from L-threonine, bicarbonate (CO2), and ATP.[3][6][7]

  • Transfer to tRNA: The enzyme OSGEPL1 (Qri7 in yeast), a member of the TsaD/Kae1/Qri7 family, then transfers the L-threonylcarbamoyl moiety from TC-AMP onto the N6 position of adenosine at position 37 of the target mt-tRNA.[3][6][7]

This pathway is distinct from the cytoplasmic t6A synthesis pathway, which involves the multi-protein KEOPS complex.[7] OSGEPL1 is exclusively involved in mitochondrial t6A formation.[7]

Signaling Pathway Diagram

t6A_Synthesis_Pathway cluster_substrates Substrates cluster_enzymes Enzymatic Steps cluster_products Products L-Threonine L-Threonine YRDC YRDC L-Threonine->YRDC ATP ATP ATP->YRDC CO2/Bicarbonate CO2/Bicarbonate CO2/Bicarbonate->YRDC TC_AMP L-Threonylcarbamoyl Adenylate (TC-AMP) YRDC->TC_AMP Step 1 OSGEPL1 OSGEPL1 tRNA_t6A37 mt-tRNA (t6A37) OSGEPL1->tRNA_t6A37 Step 2 TC_AMP->OSGEPL1 tRNA_A37 mt-tRNA (A37) tRNA_A37->OSGEPL1

Caption: Mitochondrial t6A biosynthesis pathway.

Functional Roles of t6A in Mitochondrial Translation

The t6A modification at position 37 of mt-tRNAs is a cornerstone of mitochondrial translational fidelity and efficiency. Its absence has pleiotropic effects on mitochondrial gene expression.

  • Codon-Anticodon Stability: t6A enhances base stacking and stabilizes the anticodon loop structure, which is crucial for accurate pairing between the tRNA anticodon and the mRNA codon.[2][6] This is particularly important for decoding ANN codons, which rely on a weak A-U interaction at the first codon position.[2]

  • Prevention of Frameshifting: By ensuring proper codon recognition and translocation, t6A maintains the correct reading frame during protein synthesis.[2][6]

  • Aminoacylation Efficiency: The lack of t6A selectively impairs the charging (aminoacylation) of certain mt-tRNAs. Studies in OSGEPL1 knockout cells have shown a significant reduction in the aminoacylation levels of mt-tRNAThr and mt-tRNALys.[6][9]

  • Translational Fidelity: The absence of t6A can lead to translational infidelity through the misreading of near-cognate codons by unmodified tRNAs, resulting in amino acid misincorporation.[6][10] This contributes to the production of misfolded proteins and can trigger the mitochondrial unfolded protein response (UPRmt).[2][6]

Logical Relationship Diagram

t6A_Deficiency_Effects Start OSGEPL1 Deficiency or mt-tRNA Mutation No_t6A Absence of t6A37 on mt-tRNAs Start->No_t6A Impaired_AA Reduced Aminoacylation (mt-tRNA-Thr, mt-tRNA-Lys) No_t6A->Impaired_AA Codon_Mismatch Codon-Anticodon Instability No_t6A->Codon_Mismatch Translation_Defects Impaired Mitochondrial Translation Efficiency Impaired_AA->Translation_Defects Codon_Mismatch->Translation_Defects Infidelity Translational Infidelity (Amino Acid Misincorporation) Codon_Mismatch->Infidelity Resp_Defects Respiratory Chain Deficiency Translation_Defects->Resp_Defects Infidelity->Resp_Defects UPRmt activation Disease Mitochondrial Disease (e.g., MERRF-like) Resp_Defects->Disease

Caption: Consequences of mitochondrial t6A deficiency.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on mitochondrial t6A modification.

Table 1: Kinetic Parameters for t6A Synthesis

Enzyme System Substrate Km Value Reference
YRDC/OSGEPL1 CO2/Bicarbonate 31 mM [7]

This high Km value suggests that the intracellular concentration of CO2/bicarbonate can be a rate-limiting factor for t6A synthesis in mitochondria.[7]

Table 2: Impact of OSGEPL1 Knockout on mt-tRNA Aminoacylation

mt-tRNA Species Aminoacylation Level (WT) Aminoacylation Level (OSGEPL1-KO) Fold Change Reference
mt-tRNALys 98.4% 83.9% - 89.9% ~0.85 - 0.91 [7]
mt-tRNAThr Not explicitly quantified Substantially reduced N/A [6]
mt-tRNAVal (no t6A) No significant alteration No significant alteration ~1.0 [7]

Data derived from acidic northern blot analysis in HEK293T cells.[6][7]

Table 3: Other Associated tRNA Modification Changes in OSGEPL1-KO Cells

mt-tRNA Species Modification Position Change in OSGEPL1-KO Reference
mt-tRNAThr m1A 9 Stimulated [6][9]
mt-tRNAThr m2G 10 Stimulated [6][9]
mt-tRNALys m1A 9 Stimulated [6][9]
mt-tRNALys m2G 10 Stimulated [6][9]

| mt-tRNAThr | m3C | 32 | Hypomodification |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study mitochondrial t6A.

Isolation of Mitochondrial tRNA

A reliable protocol is essential to obtain high-purity mitochondrial RNA, free from cytosolic contamination and degradation.

Protocol: Improved Mammalian Mitochondrial RNA Isolation [11]

  • Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation. A standard protocol involves initial homogenization in an isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), followed by a low-speed spin to pellet nuclei and cell debris, and a high-speed spin to pellet mitochondria.

  • RNase Inactivation & Lysis: Resuspend the purified mitochondrial pellet (e.g., 200 µg of mitochondrial protein) in a lysis buffer containing a strong denaturant (1% SDS, 10 mM EDTA, 10 mM Tris-HCl, pH 7.4). Immediately heat the sample at 70°C for 5 minutes to completely inactivate mitochondrial ribonucleases.[11]

  • Protein Digestion: Add Proteinase K (final concentration ~10 µg/mL) and incubate at 37°C for 5-10 minutes.

  • RNA Extraction: Perform a standard acid phenol-chloroform extraction followed by isopropanol (B130326) precipitation to isolate total mitochondrial nucleic acids.

  • DNase Treatment (Optional): If downstream applications are sensitive to mtDNA, treat the sample with DNase I. Inactivate the DNase by adding EDTA and heating at 70°C for 10 minutes.

  • RNA Precipitation: Precipitate the final RNA sample with ethanol, wash the pellet with 75% ethanol, and resuspend in nuclease-free water.

Quantification of t6A by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying RNA modifications.

Protocol: Quantitative Analysis of t6A [12][13]

  • tRNA Purification: Isolate total mitochondrial RNA as described above. For global analysis, further purify the tRNA fraction using methods like HPLC or PAGE.

  • Enzymatic Hydrolysis: Digest the purified tRNA (e.g., 1-5 µg) to single nucleosides using a cocktail of enzymes, such as nuclease P1, followed by bacterial alkaline phosphatase, in an appropriate buffer (e.g., 20 mM NH4OAc, pH 5.2) at 37°C overnight.[6]

  • LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • MS/MS Analysis: Analyze the eluate by tandem mass spectrometry (e.g., a triple quadrupole mass spectrometer) operating in dynamic multiple reaction monitoring (MRM) mode.[12][13] Specific parent-to-daughter ion transitions are monitored for canonical nucleosides and for t6A.

  • Quantification: Determine the amount of t6A relative to a canonical, unmodified nucleoside (e.g., adenosine or guanosine) by comparing the integrated peak areas from the MRM chromatograms.

Analysis of tRNA Aminoacylation by Acidic Northern Blotting

This technique separates charged (aminoacylated) from uncharged tRNAs based on differences in their conformation and charge under acidic conditions.

Protocol: tRNA Aminoacylation Assay [2][6]

  • RNA Isolation: Isolate total mitochondrial RNA under acidic conditions (e.g., using TRIzol with acidic buffers) to preserve the aminoacyl bond. All steps should be performed at 4°C.

  • Gel Electrophoresis: Resolve approximately 6 µg of total RNA on a 10% polyacrylamide gel containing 8 M urea, buffered with 0.1 M sodium acetate (B1210297) (NaOAc), pH 5.2.[2][6] Run the gel at 4°C for an extended period (e.g., 18-20 hours at 18 W).[6]

  • Deacylation Control: As a control, a parallel sample should be deacylated by incubation in a high pH buffer (e.g., 1 M Tris-HCl, pH 10.0) at 37°C for 1.5 hours before loading.[6] This will show the migration position of the uncharged tRNA.

  • Transfer and Hybridization: Transfer the RNA to a nylon membrane and perform a standard northern blot using a radiolabeled or fluorescently labeled probe specific to the mt-tRNA of interest.

  • Quantification: Quantify the band intensities for the charged and uncharged species using a phosphorimager or densitometer. The aminoacylation level is calculated as: (Intensity of charged tRNA) / (Intensity of charged tRNA + Intensity of uncharged tRNA) * 100%.

Experimental Workflow Diagram

Experimental_Workflows cluster_tRNA_Isolation Workflow 1: mt-tRNA Isolation cluster_LCMS Workflow 2: t6A Quantification (LC-MS/MS) cluster_Northern Workflow 3: Aminoacylation Analysis (Acidic Northern) Cell_Culture Cell_Culture Mitochondria_Isolation Mitochondria_Isolation Cell_Culture->Mitochondria_Isolation Lysis_Heat_Inactivation Lysis_Heat_Inactivation Mitochondria_Isolation->Lysis_Heat_Inactivation Key Step: RNase Inactivation Phenol_Chloroform Phenol_Chloroform Lysis_Heat_Inactivation->Phenol_Chloroform Ethanol_Precipitation Ethanol_Precipitation Phenol_Chloroform->Ethanol_Precipitation Purified_mtRNA Purified_mtRNA Ethanol_Precipitation->Purified_mtRNA Input_mtRNA Purified mt-tRNA Enzymatic_Digestion Enzymatic_Digestion Input_mtRNA->Enzymatic_Digestion HPLC_Separation HPLC_Separation Enzymatic_Digestion->HPLC_Separation MSMS_Detection MSMS_Detection HPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification MRM Peak Area Input_mtRNA2 Purified mt-RNA (Acidic Conditions) Acidic_PAGE Acidic_PAGE Input_mtRNA2->Acidic_PAGE Membrane_Transfer Membrane_Transfer Acidic_PAGE->Membrane_Transfer Probe_Hybridization Probe_Hybridization Membrane_Transfer->Probe_Hybridization Signal_Quantification Signal_Quantification Probe_Hybridization->Signal_Quantification

Caption: Key experimental workflows for mt-tRNA analysis.

Conclusion and Future Directions

The this compound modification is a vital component of the mitochondrial translation system. Its synthesis by the YRDC-OSGEPL1 pathway and its role in ensuring the accuracy and efficiency of protein synthesis are well-established. Deficiencies in t6A modification are a direct cause of mitochondrial dysfunction and are linked to a growing number of human diseases. The methodologies outlined in this guide provide a robust framework for investigating the mechanisms of t6A synthesis, its functional implications, and its role in pathology.

For drug development professionals, understanding the intricacies of this pathway is crucial. The enzymes YRDC and OSGEPL1 could represent potential therapeutic targets. Modulating their activity might offer a strategy to compensate for pathogenic mt-tRNA mutations that impair t6A modification. Future research should focus on high-throughput screening for modulators of these enzymes and further elucidating the downstream consequences of translational infidelity caused by t6A deficiency, which may reveal novel avenues for therapeutic intervention in mitochondrial diseases.

References

The Critical Role of N6-Threonylcarbamoyladenosine (t6A) and its Derivatives in Translational Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential tRNA modification found at position 37, adjacent to the anticodon, in nearly all tRNAs that decode ANN codons. This hypermodified nucleoside and its derivatives, such as N6-methyl-N6-threonylcarbamoyladenosine (m6t6A), play a pivotal role in ensuring translational accuracy and efficiency. By stabilizing the codon-anticodon interaction, these modifications prevent frameshifting and enhance the fidelity of protein synthesis. Deficiencies in the t6A biosynthetic pathway have been linked to severe growth defects and human diseases. This technical guide provides an in-depth overview of the biosynthesis, biological functions, and experimental analysis of t6A and its derivatives, with a focus on m6t6A. It is intended to serve as a comprehensive resource for researchers in molecular biology, drug discovery, and translational medicine.

Introduction

The fidelity of protein synthesis is paramount for cellular homeostasis. Transfer RNAs (tRNAs), the adaptor molecules of translation, undergo extensive post-transcriptional modifications that are crucial for their structure and function. Among the more than 100 known modifications, this compound (t6A) is unique in its universal presence across all three domains of life and its critical role in decoding codons beginning with adenosine (B11128) (ANN codons).[1]

The t6A modification is a bulky side group that enhances the stacking interactions within the anticodon stem-loop, thereby ensuring the correct reading frame is maintained during translation.[1] Its absence leads to a variety of translational errors, including frameshifting and aberrant initiation at non-AUG codons.[2][3] Furthermore, t6A serves as a precursor for further modifications, such as the methylation that forms m6t6A, which fine-tunes the decoding properties of specific tRNAs.

This guide will delve into the biochemical pathways responsible for the synthesis of t6A and m6t6A, their impact on translational dynamics, their connection to cellular signaling pathways, and the experimental methodologies used to study them.

Biosynthesis of t6A and m6t6A

The biosynthesis of t6A is a multi-step enzymatic process that varies slightly between different domains of life but involves a core set of conserved enzymes. The subsequent methylation to form m6t6A is catalyzed by a specific methyltransferase.

The t6A Biosynthetic Pathway

The formation of t6A occurs in two main steps:

  • Synthesis of the Threonylcarbamoyl-AMP (TC-AMP) Intermediate: This initial step is catalyzed by the TsaC/Sua5 family of enzymes. These enzymes utilize L-threonine, bicarbonate (or CO2), and ATP to produce the activated intermediate, threonylcarbamoyl adenylate (TC-AMP).[4][5]

  • Transfer of the Threonylcarbamoyl Moiety to tRNA: The threonylcarbamoyl group from TC-AMP is then transferred to the N6 position of adenosine at position 37 (A37) of the target tRNA. The enzymatic machinery for this step differs between prokaryotes and eukaryotes:

    • In Bacteria: This step is carried out by a complex of proteins including TsaD, TsaB, and TsaE.[4]

    • In Archaea and Eukaryotes: The KEOPS (Kinase, Endopeptidase, and Other Proteins of Small Size) complex is responsible for this transfer. The core components of the KEOPS complex include Kae1 (the catalytic subunit), Bud32, Cgi121, and Pcc1.[1][6]

The m6t6A Methylation Pathway

The t6A modification can be further methylated to form N6-methyl-N6-threonylcarbamoyladenosine (m6t6A). This reaction is catalyzed by the tRNA methyltransferase TrmO (also known as YaeB in E. coli), which uses S-adenosylmethionine (SAM) as the methyl donor.[7]

Signaling Pathways and Logical Relationships

The biosynthesis and presence of t6A and its derivatives are not isolated cellular processes but are integrated with broader cellular signaling networks, most notably the Target of Rapamycin (TOR) pathway, a central regulator of cell growth and metabolism.

Crosstalk with the TOR Pathway

Evidence suggests a bidirectional relationship between tRNA modifications and the TOR signaling cascade.[8][9] Loss of wobble uridine (B1682114) modifications in tRNA, which are functionally related to t6A, has been shown to dampen TOR signaling, leading to increased sensitivity to the TOR inhibitor rapamycin.[2][3][8] This suggests that the status of tRNA modifications can act as a feedback mechanism to the TOR pathway, potentially signaling translational capacity. Conversely, TOR signaling itself appears to regulate the levels of tRNA modifications, indicating a mechanism for coordinating protein synthesis capacity with nutrient availability.[10]

TOR_tRNA_Modification_Pathway cluster_Nutrient_Sensing Nutrient Availability cluster_TOR_Signaling TOR Signaling Cascade cluster_tRNA_Modification tRNA Modification Pathway cluster_Translation Translational Machinery Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP) TORC1->Downstream_Effectors phosphorylates tRNA_Mod_Enzymes tRNA Modification Enzymes (e.g., KEOPS, TrmO) TORC1->tRNA_Mod_Enzymes Translation_Fidelity Translational Fidelity & Efficiency Downstream_Effectors->Translation_Fidelity tRNA_modifications t6A / m6t6A levels tRNA_Mod_Enzymes->tRNA_modifications catalyzes tRNA_modifications->TORC1 feedback regulation tRNA_modifications->Translation_Fidelity ensures Cell_Growth Cell Growth Translation_Fidelity->Cell_Growth

Figure 1: Interplay of TOR signaling and tRNA modifications.

Quantitative Data on Enzyme Kinetics and Translational Effects

The functional significance of t6A and m6t6A is underscored by quantitative analyses of enzyme kinetics and their impact on various aspects of translation.

Enzyme Kinetic Parameters

The efficiency of the t6A biosynthetic pathway has been characterized through kinetic studies of the enzymes involved.

Enzyme/ComplexOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
TsaB/C2/D/E ComplexThermotoga maritimaL-Threonine12.10.02091.46[11]
TsaB/C2/D/E ComplexThermotoga maritimaL-hydroxynorvaline129.40.01770.162[11]

Table 1: Kinetic parameters of the bacterial t6A biosynthesis complex.

Impact on Translation

The absence of t6A has profound and quantifiable effects on translation, leading to decreased fidelity and efficiency.

Translational ProcessOrganism/SystemQuantitative Effect of t6A DeficiencyReference
Codon Decoding EfficiencyHuman HEK293T cellsDecreased decoding efficiency of ANN codons, measured by dual-luciferase assay.[12]
+1 FrameshiftingHuman HEK293T cells~2-3 fold increase in +1 frameshifting at the ATT codon.[12]
Codon OccupancySaccharomyces cerevisiaeIncreased ribosome occupancy at CAA and AAA codons (20-36% enrichment), indicating slower translation.[13]
Stop Codon Read-throughGeneralNegatively correlated with gene expression levels. Deficiency in tRNA modifications can alter read-through rates.[14]

Table 2: Quantified effects of t6A deficiency on translation.

Experimental Protocols

A variety of sophisticated techniques are employed to study t6A and its derivatives, from their detection and quantification to the elucidation of their functional roles.

Quantification of t6A and m6t6A by HPLC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides.

Protocol Outline:

  • tRNA Isolation and Purification: Total RNA is extracted from cells or tissues, followed by the purification of the tRNA fraction, often using HPLC.

  • Enzymatic Hydrolysis: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase HPLC and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each nucleoside, allowing for their precise identification and quantification.

  • Quantification: The amount of t6A and m6t6A is typically determined relative to the amount of one of the four canonical nucleosides (A, C, G, U). For absolute quantification, stable isotope-labeled internal standards are used.[8][9][15]

HPLC_MS_Workflow start Cell/Tissue Sample tRNA_iso tRNA Isolation & Purification (e.g., HPLC) start->tRNA_iso hydrolysis Enzymatic Hydrolysis (Nuclease P1, Phosphatase) tRNA_iso->hydrolysis lc_separation Reversed-Phase HPLC Separation hydrolysis->lc_separation ms_detection Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Figure 2: Workflow for HPLC-MS/MS analysis of tRNA modifications.
In Vitro Reconstitution of t6A Biosynthesis

To study the enzymatic mechanism of t6A formation, an in vitro system can be reconstituted using purified components.

Protocol Outline:

  • Protein Expression and Purification: The required enzymes (e.g., Sua5 and the KEOPS complex components for eukaryotes) are overexpressed and purified.

  • tRNA Substrate Preparation: A specific tRNA transcript that is a known substrate for t6A modification is prepared, often by in vitro transcription.

  • In Vitro Reaction: The purified enzymes and tRNA are incubated in a reaction buffer containing L-threonine, ATP, bicarbonate, and a radioactive label (e.g., 14C-L-threonine).

  • Analysis of tRNA Modification: The incorporation of the radiolabel into the tRNA is measured, typically by acid precipitation followed by scintillation counting. Alternatively, the reaction products can be analyzed by HPLC or mass spectrometry to directly detect the formation of t6A.[1][14]

Ribosome Profiling to Assess Translational Effects

Ribosome profiling is a powerful, high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on mRNAs in a cell at a given moment. This allows for the assessment of codon-specific translation rates.

Protocol Outline:

  • Translation Arrest and Cell Lysis: Cells are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA, followed by cell lysis.

  • Nuclease Digestion: The lysate is treated with RNase to digest all mRNA that is not protected by ribosomes. This results in "ribosome footprints" of approximately 30 nucleotides in length.

  • Ribosome Footprint Isolation: Monosomes are isolated, and the ribosome-protected mRNA fragments are purified.

  • Library Preparation and Sequencing: The purified footprints are converted into a cDNA library and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference transcriptome. The density of reads at each codon provides a measure of ribosome occupancy, which is inversely proportional to the speed of translation at that codon. By comparing ribosome profiles from wild-type and t6A-deficient cells, the impact of the modification on the translation of specific codons can be quantified.[3][13][16]

Ribosome_Profiling_Workflow start Cell Culture arrest Translation Arrest (Cycloheximide) start->arrest lysis Cell Lysis arrest->lysis digestion Nuclease Digestion lysis->digestion isolation Isolate Ribosome-Protected Footprints (~30 nt) digestion->isolation sequencing Library Prep & Deep Sequencing isolation->sequencing analysis Map Reads & Analyze Codon Occupancy sequencing->analysis

Figure 3: Ribosome profiling experimental workflow.
Biochemical Assays for tRNA Methyltransferases (TrmO)

The activity of TrmO, the enzyme responsible for m6t6A formation, can be assessed using in vitro methylation assays.

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant TrmO is purified. The tRNA substrate, containing the t6A modification, is prepared.

  • Methylation Reaction: TrmO and the t6A-tRNA are incubated with S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).

  • Detection of Methylation: The transfer of the radiolabeled methyl group to the tRNA is quantified. This can be done by filter-binding assays or by digesting the tRNA to nucleosides and analyzing them by HPLC with a radioactivity detector.

  • Kinetic Analysis: By varying the concentrations of the tRNA substrate and SAM, key kinetic parameters such as Km and kcat can be determined.[13]

Conclusion and Future Directions

The this compound (t6A) modification and its methylated derivative, m6t6A, are fundamental to the maintenance of translational fidelity and efficiency. The intricate enzymatic pathways that synthesize these modifications are highly conserved, highlighting their essential role in cellular life. The methodologies outlined in this guide provide a robust framework for the continued investigation of these critical tRNA modifications.

Future research will likely focus on several key areas:

  • Elucidating the precise molecular mechanisms by which tRNA modification status is sensed by and influences signaling pathways such as TOR.

  • Developing novel therapeutic strategies that target the t6A biosynthetic pathway in pathogens, given the differences between the bacterial and human enzymes.

  • Investigating the role of t6A and its derivatives in a wider range of human diseases , including cancer and neurological disorders, where translational dysregulation is increasingly recognized as a contributing factor.

A deeper understanding of the biology of t6A and m6t6A will undoubtedly open new avenues for both basic research and the development of innovative therapeutic interventions.

References

The Discovery of Cyclic t6A (ct6A) Hypermodification: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Function, and Analysis of a Critical tRNA Modification

Abstract

The discovery of cyclic N6-threonylcarbamoyladenosine (ct6A), a hypermodified nucleoside found at position 37 of transfer RNAs (tRNAs) that decode codons beginning with adenine (B156593) (ANN codons), has added a new layer of complexity to our understanding of translational regulation. This technical guide provides a comprehensive overview of ct6A, from its initial identification to its biosynthesis, functional implications, and the experimental methodologies used for its investigation. It is intended for researchers, scientists, and drug development professionals engaged in the fields of molecular biology, biochemistry, and translational medicine. This document details the enzymatic synthesis of ct6A from its precursor, t6A, by the enzyme TcdA, clarifies its structural characterization as a hydantoin (B18101) isoform, and explores its role in enhancing decoding efficiency and maintaining translational fidelity. Detailed experimental protocols and quantitative data are presented to facilitate further research into this critical tRNA hypermodification.

Introduction

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The fidelity and efficiency of this process are heavily reliant on a vast array of post-transcriptional modifications found within tRNA molecules.[1] One such universally conserved modification is this compound (t6A), located at position 37, adjacent to the anticodon, in tRNAs that recognize ANN codons. The t6A modification is crucial for stabilizing the codon-anticodon interaction, thereby preventing frameshifting and ensuring accurate translation.[2]

In 2013, a further hypermodification of t6A, named cyclic t6A (ct6A), was discovered in bacteria and yeast.[3] This discovery revealed an additional level of regulation in the intricate process of protein synthesis. This guide delves into the technical details surrounding the discovery and characterization of ct6A.

The Discovery and Structural Elucidation of ct6A

The identification of ct6A was initially hampered by its inherent instability under conventional tRNA preparation conditions, which often involve mild alkaline treatment that hydrolyzes ct6A back to t6A. Optimized, neutral pH preparation methods were key to its discovery, revealing that ct6A, not t6A, is the predominant form in organisms like Escherichia coli.[3]

Initial structural analyses suggested that ct6A possessed an oxazolone (B7731731) ring. However, subsequent X-ray crystallography studies of the chemically synthesized nucleoside definitively established that ct6A exists as a more stable hydantoin isoform.[2]

Biosynthesis of ct6A

The conversion of t6A to ct6A is an ATP-dependent dehydration reaction catalyzed by the enzyme tRNA threonylcarbamoyladenosine dehydratase, TcdA (also known as CsdL in E. coli).[3][4][5] In E. coli, this cyclization reaction is further activated by the cysteine desulfurase CsdA and the sulfur acceptor protein CsdE.[5]

dot

TcdA_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_characterization Characterization Cloning Cloning of tcdA gene into expression vector Transformation Transformation into E. coli expression strain Cloning->Transformation Induction Induction of protein expression with IPTG Transformation->Induction Lysis Cell Lysis and Clarification Induction->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity FurtherPurification Ion-Exchange or Size-Exclusion Chromatography (Optional) Affinity->FurtherPurification SDS_PAGE SDS-PAGE for Purity Assessment FurtherPurification->SDS_PAGE Concentration Protein Concentration Determination SDS_PAGE->Concentration LC_MS_Workflow tRNA_Isolation tRNA Isolation Digestion Enzymatic Digestion to Nucleosides (Neutral pH) tRNA_Isolation->Digestion HPLC HPLC Separation Digestion->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Quantification Quantification of ct6A and t6A MSMS->Quantification Luciferase_Assay_Logic cluster_construct Reporter Construct cluster_cells Cell Lines Firefly Firefly Luciferase (with ANN codons) Transfection Transfection Firefly->Transfection Renilla Renilla Luciferase (Internal Control) Renilla->Transfection WT_cells Wild-Type Cells (ct6A present) Assay Dual-Luciferase Assay WT_cells->Assay KO_cells tcdA Knockout Cells (ct6A absent) KO_cells->Assay Transfection->WT_cells Transfection->KO_cells Comparison Comparison of Normalized Luciferase Activity Assay->Comparison

References

Methodological & Application

Quantifying N6-threonylcarbamoyladenosine (t6A) Levels by Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis of the modified tRNA nucleoside N6-threonylcarbamoyladenosine (t6A).

Introduction

This compound (t6A) is a universally conserved and essential modified nucleoside found at position 37 in the anticodon loop of tRNAs that decode codons starting with adenosine (B11128) (ANN codons).[1][2][3] This modification plays a critical role in maintaining translational fidelity and efficiency by ensuring accurate codon-anticodon pairing.[2][3][4] Dysregulation of t6A levels has been implicated in various human diseases, making its precise quantification a crucial aspect of both basic research and drug development. This application note provides a detailed protocol for the quantification of t6A in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution strategy.

Signaling Pathway: t6A Biosynthesis

The biosynthesis of t6A is a two-step enzymatic process that is highly conserved across all domains of life. The pathway involves the TsaC/Sua5 and TsaD/Kae1/Qri7 protein families.[5] The first step involves the synthesis of an L-threonylcarbamoyl adenylate (TC-AMP) intermediate from L-threonine, bicarbonate, and ATP, catalyzed by the TsaC/Sua5 protein.[2][4][5] In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine at position 37 of the tRNA, a reaction catalyzed by the TsaD/Kae1/Qri7 protein, often in complex with other accessory proteins.[2][5]

t6A_Biosynthesis_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: t6A Formation L-Threonine L-Threonine TsaC_Sua5 TsaC/Sua5 L-Threonine->TsaC_Sua5 Bicarbonate Bicarbonate Bicarbonate->TsaC_Sua5 ATP1 ATP ATP1->TsaC_Sua5 TC_AMP L-threonylcarbamoyl adenylate (TC-AMP) TsaC_Sua5->TC_AMP PPi PPi TsaC_Sua5->PPi TsaD_Kae1 TsaD/Kae1/Qri7 (KEOPS complex) TC_AMP->TsaD_Kae1 TC_AMP->TsaD_Kae1 tRNA_A37 tRNA (Adenosine at position 37) tRNA_A37->TsaD_Kae1 t6A_tRNA t6A-modified tRNA TsaD_Kae1->t6A_tRNA AMP AMP TsaD_Kae1->AMP

Caption: The t6A biosynthesis pathway.

Experimental Workflow

The quantification of t6A from biological samples involves a multi-step process that includes RNA extraction, enzymatic digestion of tRNA to individual nucleosides, and subsequent analysis by LC-MS/MS. A stable isotope-labeled internal standard is crucial for accurate quantification.

t6A_Quantification_Workflow Sample Biological Sample (Cells or Tissues) RNA_Extraction Total RNA Extraction Sample->RNA_Extraction tRNA_Purification tRNA Purification (Optional, e.g., by HPLC) RNA_Extraction->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Purification->Enzymatic_Digestion Internal_Standard Spike-in Stable Isotope-Labeled t6A Internal Standard Enzymatic_Digestion->Internal_Standard LC_MSMS LC-MS/MS Analysis Internal_Standard->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Results Quantitative t6A Levels Data_Analysis->Results

Caption: Experimental workflow for t6A quantification.

Experimental Protocols

Total RNA Extraction and tRNA Purification
  • Total RNA Extraction: Extract total RNA from cell pellets or tissues using a commercially available RNA extraction kit or a standard method like TRIzol extraction. Ensure all steps are performed under RNase-free conditions.

  • tRNA Purification (Optional but Recommended): For enhanced sensitivity and to reduce matrix effects, tRNA can be purified from the total RNA pool. This can be achieved using anion-exchange chromatography or size-exclusion chromatography. A detailed protocol for tRNA purification can be found in specialized literature.[6]

Enzymatic Digestion of tRNA to Nucleosides

This protocol is adapted from established methods for RNA digestion for mass spectrometry analysis.[7][8][9]

  • Sample Preparation: In an RNase-free microcentrifuge tube, combine 1-5 µg of purified tRNA (or total RNA) with nuclease-free water to a final volume of 20 µL.

  • Denaturation: Heat the RNA sample at 95°C for 5 minutes, then immediately place it on ice for 5 minutes to denature the RNA.

  • Digestion Mix: Prepare a digestion master mix containing:

    • Nuclease P1 (1 U/µL)

    • Bacterial Alkaline Phosphatase (1 U/µL)

    • 10x Nuclease P1 Buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.3)

  • Digestion Reaction: Add 2.5 µL of the 10x Nuclease P1 Buffer and 1 µL of Nuclease P1 to the denatured RNA sample. Incubate at 37°C for 2 hours.

  • Dephosphorylation: Add 1 µL of Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 1 hour.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled t6A (e.g., [¹³C₁₀,¹⁵N₅]-t6A) to the digested sample. The amount should be optimized based on the expected endogenous t6A levels.

  • Sample Cleanup: Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material. Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Quantification of t6A

The following are general parameters for LC-MS/MS analysis. Instrument-specific optimization is required.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A linear gradient from 0% B to 40% B over 10-15 minutes is a good starting point.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • t6A: The precursor ion ([M+H]⁺) for t6A is m/z 413.1. The product ion for quantification is typically the adenosine fragment at m/z 268.1.

    • Stable Isotope-Labeled t6A: The precursor ion will be shifted according to the number of heavy isotopes. For example, for [¹³C₁₀,¹⁵N₅]-t6A, the precursor ion would be m/z 428.1. The product ion would be the labeled adenosine fragment at m/z 283.1.

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both endogenous and labeled t6A.

Data Presentation

Quantitative data should be presented in a clear and structured table to allow for easy comparison between different samples or conditions. The amount of t6A is typically normalized to the total amount of canonical nucleosides (A, C, G, U) to account for variations in sample input.

Table 1: Illustrative Quantitative Data for t6A Levels

Sample IDConditiont6A (pmol/µg RNA)Standard Deviation
WT_1Control1.250.11
WT_2Control1.320.09
WT_3Control1.280.15
KO_1Treatment0.450.05
KO_2Treatment0.510.07
KO_3Treatment0.480.06

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the accurate quantification of t6A levels in biological samples. The use of a stable isotope-labeled internal standard is essential for correcting for sample loss during preparation and for matrix effects during analysis, thereby ensuring high-quality, reproducible data. This methodology is a valuable tool for researchers investigating the role of tRNA modifications in health and disease.

References

Application Note: Quantitative Analysis of N6-Threonylcarbamoyladenosine (t6A) in RNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential RNA modification found at position 37 of tRNAs that read codons starting with adenosine (B11128). It plays a critical role in maintaining translational fidelity and efficiency. Accurate quantification of t6A is crucial for understanding its role in various biological processes and its potential as a therapeutic target. This application note provides a detailed protocol for the sensitive and specific quantification of t6A in total RNA samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Post-transcriptional modifications of RNA are key regulators of gene expression and protein synthesis.[1][2] this compound (t6A) is a complex modification that stabilizes the codon-anticodon interaction, preventing frameshifting and ensuring accurate protein synthesis. Dysregulation of t6A levels has been implicated in various diseases, making it an important area of research. LC-MS/MS has become the gold standard for the analysis of RNA modifications due to its high sensitivity, specificity, and quantitative accuracy.[3][4] This protocol outlines a robust workflow for t6A analysis, from RNA isolation to data acquisition and processing.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of t6A is depicted below. It involves the isolation of total RNA, enzymatic hydrolysis of the RNA into individual nucleosides, separation of the nucleosides by liquid chromatography, and subsequent detection and quantification by tandem mass spectrometry.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Total RNA Isolation B RNA Quantification and Quality Control A->B C Enzymatic Digestion to Nucleosides B->C D Reverse-Phase LC Separation C->D Inject Hydrolysate E Tandem Mass Spectrometry (MRM Mode) D->E F Data Acquisition and Processing E->F G t6A Quantification Results F->G Quantification

Figure 1: Experimental workflow for t6A analysis.

Experimental Protocols

Total RNA Isolation

High-quality total RNA is essential for accurate t6A quantification.

  • Materials:

    • Biological sample (cells or tissues)

    • RNA isolation kit (e.g., PureLink RNA Mini Kit or similar)

    • RNase-free water, tubes, and tips

  • Protocol:

    • Harvest cells or tissues and proceed immediately with RNA isolation to minimize RNA degradation.

    • Follow the manufacturer's protocol for the chosen RNA isolation kit. Ensure all steps are performed in an RNase-free environment.

    • Elute the purified total RNA in RNase-free water.

RNA Quantification and Quality Control
  • Protocol:

    • Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by checking the A260/A280 and A260/A230 ratios, which should be approximately 2.0.

    • For a more detailed quality check, RNA integrity can be assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Enzymatic Digestion of RNA to Nucleosides

This step hydrolyzes the RNA polymer into its constituent nucleosides.

  • Materials:

  • Protocol:

    • In an RNase-free microcentrifuge tube, combine 5-10 µg of total RNA with Nuclease P1 (e.g., 2 units) in the appropriate reaction buffer.

    • Incubate the reaction at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase (e.g., 1 unit) to the reaction mixture.

    • Incubate at 37°C for an additional 2 hours.

    • After digestion, the sample can be diluted with mobile phase A for direct injection or subjected to a cleanup step if high salt concentrations are present. It is important to be aware of potential artifacts that can be introduced during sample preparation.[5]

LC-MS/MS Analysis

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

  • LC Column: A reverse-phase C18 column is commonly used for nucleoside separation (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.

    • Mobile Phase B: Acetonitrile.

  • LC Gradient: The following is a typical gradient for separating t6A from other nucleosides. Optimization may be required based on the specific column and system used.

Time (min)% Mobile Phase B
0.00
30.040
35.040
35.10
40.00
Table 1: Example LC Gradient Program.
  • Flow Rate: 75 µL/min.[6][7]

  • Column Temperature: 25°C.[8]

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Instrumentation: A triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[6]

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.

  • MRM Transitions: The specific precursor-to-product ion transitions for t6A and an internal standard (if used) should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
t6A 413.1281.1Optimize for instrument
Adenosine (A)268.1136.1Optimize for instrument
Table 2: Example MRM Transitions for t6A and Adenosine.
(Note: The exact m/z values and collision energies should be determined empirically on the specific mass spectrometer being used.)

Data Presentation and Quantification

Quantitative analysis is typically performed by generating a standard curve with known concentrations of a t6A analytical standard. The peak area of t6A in the biological sample is then compared to the standard curve to determine its concentration. The amount of t6A is often expressed relative to the amount of unmodified adenosine (A) to normalize for variations in sample loading.

Sample IDt6A Peak AreaAdenosine Peak Areat6A/A Ratio
Control 1150,0003,000,0000.050
Control 2165,0003,100,0000.053
Treatment 175,0002,900,0000.026
Treatment 282,0003,050,0000.027
Table 3: Example Quantitative Data Summary.

Signaling Pathway and Logical Relationships

The biosynthesis of t6A is a multi-step enzymatic process that is highly conserved across species. The pathway begins with L-threonine, bicarbonate, and ATP, which are utilized by a complex of enzymes to synthesize the threonylcarbamoyl moiety and attach it to adenosine at position 37 of the tRNA.

t6A_Pathway cluster_substrates Substrates cluster_enzymes Enzyme Complex A L-Threonine D TsaC/TsaD/TsaE (Bacteria) A->D E KAE1/OSGEP/PRPK (Eukarya/Archaea) A->E B Bicarbonate (HCO3-) B->D B->E C ATP C->D C->E G tRNA with t6A37 D->G E->G F tRNA with A37 F->G Modification

Figure 2: Simplified t6A biosynthetic pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in RNA using LC-MS/MS. The described methodology, from sample preparation to data analysis, offers a reliable and sensitive approach for researchers in academia and the pharmaceutical industry to investigate the roles of this critical RNA modification in health and disease. Careful optimization of the LC and MS parameters for the specific instrumentation used is recommended to achieve the best performance.

References

Application Notes and Protocols for Studying t6A Function in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-threonylcarbamoyladenosine (t6A) is a universally conserved transfer RNA (tRNA) modification found at position 37, adjacent to the anticodon, in tRNAs that decode codons starting with adenosine (B11128) (ANN codons).[1][2] This modification is critical for maintaining translational fidelity by promoting proper codon-anticodon pairing and preventing frameshift errors during protein synthesis.[3][4] In Escherichia coli, the biosynthesis of t6A is an essential pathway, making the genes involved compelling targets for the development of novel antimicrobial agents.[1][5] The essentiality of this pathway, however, presents challenges for studying its function using traditional genetic knockout approaches.[1][4] These application notes provide a guide to the genetic methods and protocols designed to investigate the function of t6A in E. coli, tailored for researchers in molecular biology, microbiology, and drug development.

Application Note 1: The t6A Biosynthesis Pathway in E. coli

The synthesis of t6A in E. coli is a two-step enzymatic process catalyzed by a complex of four proteins: TsaC (YrdC), TsaD (YgjD), TsaB (YeaZ), and TsaE (YjeE).[6][7]

  • Step 1: Synthesis of L-threonylcarbamoyl-adenylate (TC-AMP): The enzyme TsaC utilizes L-threonine, bicarbonate (HCO₃⁻), and ATP to produce the unstable intermediate, TC-AMP.[1][6]

  • Step 2: Transfer of the Threonylcarbamoyl Moiety: The TsaB-TsaD-TsaE complex then catalyzes the transfer of the threonylcarbamoyl group from TC-AMP to the N6 position of adenosine at position 37 (A37) of substrate tRNAs.[3][5][6]

Once formed, t6A can be further modified into derivatives such as cyclic t6A (ct6A) by the enzyme TcdA or N6-methyl-N6-threonylcarbamoyladenosine (m6t6A) by the methyltransferase TrmO.[8] These subsequent modifications fine-tune the function of the tRNA in translation.[8]

G cluster_0 Step 1: TC-AMP Synthesis cluster_1 Step 2: Threonylcarbamoyl Transfer L-Threonine L-Threonine TsaC TsaC L-Threonine->TsaC Bicarbonate Bicarbonate Bicarbonate->TsaC ATP_1 ATP ATP_1->TsaC TC-AMP TC-AMP TsaC->TC-AMP synthesizes TsaBDE_Complex TsaB-TsaD-TsaE Complex TC-AMP->TsaBDE_Complex tRNA(A37) tRNA(A37) tRNA(A37)->TsaBDE_Complex tRNA(t6A37) tRNA(t6A37) TsaBDE_Complex->tRNA(t6A37) modifies

Caption: The two-step biosynthesis pathway of t6A in E. coli.

Application Note 2: Genetic Strategies for Studying t6A Function

Given that the genes for t6A biosynthesis are essential in E. coli, standard gene knockout approaches are not viable.[1] Therefore, conditional genetic systems are required to study the effects of t6A depletion.

  • Temperature-Sensitive (ts) Mutants: This is a classic approach for studying essential genes.[9] Random or site-directed mutagenesis can be used to generate mutant alleles of tsa genes that produce functional proteins at a permissive temperature (e.g., 30°C) but non-functional or unstable proteins at a non-permissive temperature (e.g., 42°C).[9] This allows for the controlled depletion of t6A and subsequent phenotypic analysis.

  • Depletion Strains: An alternative strategy involves placing the essential tsa gene under the control of an inducible promoter (e.g., the arabinose-inducible PBAD promoter or the IPTG-inducible Plac promoter) on the chromosome or a plasmid in a strain where the native gene has been deleted.[10] In the presence of the inducer, the gene is expressed, and the cells are viable. Removal of the inducer leads to the depletion of the Tsa protein, cessation of t6A synthesis, and allows for the study of the resulting phenotype.[10]

  • CRISPR Interference (CRISPRi): CRISPRi can be used to achieve tunable knockdown of essential gene expression. A catalytically dead Cas9 (dCas9) is guided by a small guide RNA (sgRNA) to the promoter region of a target tsa gene, sterically blocking transcription. The level of knockdown can be controlled by the expression level of dCas9 or the specific design of the sgRNA.

G cluster_workflow Workflow for Creating a Conditional Mutant Mutagenesis 1. Mutagenize tsaX Gene (e.g., Error-prone PCR) Library 2. Create Plasmid Library of mutant tsaX alleles Mutagenesis->Library Transformation 3. Transform into E. coli with chromosomal ΔtsaX and complementing plasmid Library->Transformation Selection 4. Select for Temperature Sensitivity (ts) Phenotype Transformation->Selection Plate at permissive & non-permissive temps Validation 5. Validate ts Phenotype and Sequence tsaX allele Selection->Validation

Caption: Experimental workflow for generating a temperature-sensitive mutant.

Application Note 3: Phenotypic Analysis of t6A-Deficient Mutants

Depletion of t6A is expected to have pleiotropic effects on E. coli physiology due to its central role in translation.[1][3]

  • Growth Defects: Conditional mutants will exhibit growth arrest or severe growth defects at the non-permissive temperature or upon removal of the inducer.[1] This can be quantified by monitoring optical density (OD₆₀₀) over time in liquid culture or by assessing colony-forming units (CFUs) on solid media.

  • Translational Fidelity: The absence of t6A leads to decreased translational fidelity, including increased frameshifting and amino acid misincorporation at ANN codons.[3][4] This can be measured using reporter systems, such as dual-luciferase or lacZ-based reporters, that are designed to detect specific types of translational errors.

  • Stress Sensitivity: Cells lacking t6A may exhibit increased sensitivity to various stressors, such as antibiotics that target the ribosome, oxidative stress, or nutrient limitation. Phenotypic screening can be performed using disk diffusion assays or by measuring growth in the presence of sub-lethal concentrations of the stressor.[11]

Application Note 4: High-Throughput Approaches for Drug Discovery

The essential nature of the t6A pathway makes it an attractive target for novel antibiotics.[5] High-throughput screening (HTS) can be employed to identify small molecule inhibitors of the Tsa enzymes.

  • Reporter-Based Screens: A common HTS strategy involves using a reporter gene whose expression is dependent on efficient translation of ANN codons. For example, a fluorescent protein or luciferase gene can be engineered to contain a high frequency of ANN codons that are sensitive to t6A levels. In a t6A-deficient background (or in the presence of an inhibitor), translation of the reporter would be impaired, leading to a measurable decrease in signal.[12]

  • Growth-Based Screens: A simpler approach is to screen for compounds that inhibit the growth of wild-type E. coli but do not inhibit the growth of a strain that is resistant to the loss of t6A (if one could be engineered) or a strain of a different bacterial species where the pathway is not essential.[13]

G cluster_hts High-Throughput Screening Workflow Plate 1. Plate E. coli reporter strain in 384-well plates Dispense 2. Dispense Chemical Library (one compound per well) Plate->Dispense Incubate 3. Incubate under permissive conditions Dispense->Incubate Measure 4. Measure Reporter Signal (e.g., Fluorescence) Incubate->Measure Identify 5. Identify 'Hits' (wells with low signal) Measure->Identify Validate 6. Validate Hits with secondary assays Identify->Validate

Caption: Workflow for a high-throughput screen for t6A pathway inhibitors.

Data Presentation

Table 1: Genes Involved in t6A Biosynthesis and Modification in E. coli

GeneProteinFunction in t6A PathwayEssentiality
yrdC (tsaC)TsaCCatalyzes the synthesis of the TC-AMP intermediate.[1][6]Essential[4]
ygjD (tsaD)TsaDPart of the complex that transfers the threonylcarbamoyl moiety to tRNA.[5][6]Essential[4]
yeaZ (tsaB)TsaBPart of the complex that transfers the threonylcarbamoyl moiety to tRNA.[5][6]Essential[4]
yjeE (tsaE)TsaEPart of the complex that transfers the threonylcarbamoyl moiety to tRNA.[5][6]Essential[4]
tcdATcdADehydrates t6A to form cyclic t6A (ct6A).[8]Non-essential
trmOTrmOMethylates t6A to form m6t6A.[8]Non-essential

Table 2: Expected Phenotypic Outcomes of t6A Deficiency in E. coli

PhenotypeExpected Observation in t6A-deficient strainMethod of Measurement
GrowthSevere growth defect or cell death.[1]Optical density (OD₆₀₀) monitoring, CFU counting.
Translational FidelityIncreased ribosomal frameshifting and amino acid misincorporation.[3][4]Dual-luciferase assays, β-galactosidase reporter assays, mass spectrometry-based proteomics.
Stress ResponseIncreased sensitivity to ribosome-targeting antibiotics and other cellular stressors.Disk diffusion assays, minimum inhibitory concentration (MIC) determination.
tRNA ModificationAbsence of t6A peak at position 37 of ANN-reading tRNAs.tRNA-sequencing (tRNA-seq), Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

Experimental Protocols

Protocol 1: Construction of a Temperature-Sensitive Mutant of tsaD

This protocol describes the creation of a temperature-sensitive allele of tsaD using error-prone PCR and subsequent screening.

Materials:

  • E. coli strain with a deletion of tsaD complemented by a wild-type tsaD on a plasmid with a counter-selectable marker (e.g., pSC101-based plasmid which is temperature-sensitive for replication).

  • Plasmid for expressing the mutant tsaD library (e.g., pACYC184).

  • Primers for amplifying tsaD.

  • Error-prone PCR kit.

  • Standard molecular biology reagents for cloning.

  • LB agar (B569324) plates and broth.

Methodology:

  • Amplify tsaD using Error-Prone PCR: Perform PCR amplification of the wild-type tsaD gene under conditions that introduce random mutations (e.g., using a biased dNTP pool or a low-fidelity polymerase).

  • Create Mutant Library: Ligate the library of mutagenized tsaD PCR products into the expression plasmid (pACYC184).

  • Transform E. coli: Transform the ligation product into the ΔtsaD complementing strain.

  • Screen for Temperature Sensitivity: a. Plate the transformants on LB agar with appropriate antibiotics and incubate at a permissive temperature (30°C) to obtain colonies. b. Replica-plate the colonies onto two new plates. Incubate one plate at 30°C and the other at a non-permissive temperature (42°C). c. Identify colonies that grow at 30°C but fail to grow at 42°C. These are potential temperature-sensitive mutants.

  • Validate Phenotype: Isolate plasmids from the candidate colonies, re-transform into the parental strain, and confirm the temperature-sensitive phenotype to ensure it is plasmid-linked.

  • Sequence Analysis: Sequence the tsaD allele from validated ts clones to identify the causative mutation(s).

Protocol 2: Analysis of tRNA Modification Status by tRNA-Seq

This protocol allows for the detection of tRNA modifications by identifying signatures of reverse transcriptase (RT) arrest or misincorporation during library preparation for deep sequencing.[14][16]

Materials:

  • Total RNA extraction kit.

  • Reagents for tRNA deacylation and purification.

  • RT enzyme and reagents for cDNA synthesis.

  • Adapters for library preparation.

  • PCR amplification reagents.

  • Access to a high-throughput sequencing platform.

Methodology:

  • Isolate Total RNA: Grow wild-type and t6A-deficient E. coli strains under desired conditions and isolate total RNA.

  • Purify tRNA: Purify the small RNA fraction (<200 nt) from the total RNA.

  • Deacylate tRNA: Treat the purified tRNA to remove any attached amino acids.

  • Prepare Sequencing Library: a. Ligate a 3' adapter to the tRNA. b. Perform reverse transcription. The presence of bulky modifications like t6A can cause the RT to stall or fall off, leading to premature termination.[14][17] c. Ligate a 5' adapter to the resulting cDNA. d. Amplify the library using PCR.

  • Sequence and Analyze Data: a. Sequence the prepared library on a high-throughput platform. b. Map the sequencing reads to a reference library of E. coli tRNA genes. c. Analyze the mapped reads for RT termination signatures. A significant increase in reads terminating at position 37 in the wild-type strain compared to the t6A-deficient strain is indicative of the t6A modification.[14] Specialized software can be used to quantify these termination signals.

Protocol 3: In vivo Translational Fidelity Assay

This protocol uses a dual-luciferase reporter system to measure the rate of ribosomal frameshifting, a common error when t6A is absent.

Materials:

  • E. coli strains (wild-type and t6A-deficient conditional mutant).

  • Dual-luciferase reporter plasmid containing a firefly luciferase gene (luc) followed by a frameshift-prone sequence (e.g., a run of A's) and an out-of-frame Renilla luciferase gene (Rluc).

  • Dual-luciferase assay reagents.

  • Luminometer.

Methodology:

  • Transform Strains: Transform the wild-type and t6A-deficient strains with the dual-luciferase reporter plasmid.

  • Culture Cells: Grow the transformed strains in liquid media. For the conditional mutant, grow cultures at the permissive temperature and then shift half of the culture to the non-permissive temperature for a period to deplete t6A.

  • Prepare Cell Lysates: Harvest cells from all cultures and prepare cell lysates according to the dual-luciferase assay manufacturer's instructions.

  • Measure Luciferase Activity: a. Measure the firefly luciferase activity in each lysate. This serves as an internal control for transcription and translation levels. b. Measure the Renilla luciferase activity. The expression of Renilla luciferase requires a +1 ribosomal frameshift.

  • Calculate Frameshift Frequency: The frameshift frequency is calculated as the ratio of Renilla luciferase activity to firefly luciferase activity. An increase in this ratio in the t6A-deficient cells compared to wild-type cells indicates a decrease in translational fidelity.[3]

References

Application Notes and Protocols for Assessing t6A Function Using Ribosome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that decode ANN codons, is a universally conserved modification crucial for translational fidelity and efficiency.[1] Its absence is linked to severe growth defects, protein folding issues, and increased sensitivity to stress, making the t6A biosynthesis pathway a potential target for therapeutic intervention.[1] Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of protein synthesis by sequencing ribosome-protected mRNA fragments (RPFs).[2] This method allows for the precise assessment of how t6A deficiency impacts translation dynamics at the codon level.

These notes provide a comprehensive guide to utilizing ribosome profiling to investigate the functional consequences of t6A loss, from experimental design to data interpretation.

Key Applications of Ribosome Profiling in t6A Research:

  • Quantifying Codon-Specific Translational Defects: Determine which specific codons experience increased ribosome pausing or "dwell time" in the absence of t6A.

  • Assessing Changes in Translational Efficiency: Measure how the lack of t6A affects the overall rate of protein synthesis for individual genes.

  • Identifying Off-Target Translational Effects: Uncover global changes in translation, such as increased frameshifting and initiation at non-canonical start sites.[1]

  • Investigating Links to Cellular Stress Pathways: Explore how t6A deficiency impacts signaling pathways like the Target of Rapamycin (TOR) pathway, which is sensitive to translational defects.

Data Presentation: The Impact of t6A Absence on Codon Occupancy

Ribosome profiling experiments comparing wild-type (WT) yeast with a t6A-deficient mutant (e.g., tcs2Δ) reveal significant changes in ribosome occupancy at ANN codons. The following table summarizes the log2 fold change in ribosome occupancy at the ribosomal A-site for codons decoded by t6A-modified tRNAs. An increase in ribosome occupancy suggests a slower translation rate for that specific codon.

CodonAmino AcidLog2 Fold Change in Ribosome A-Site Occupancy (tcs2Δ vs. WT)Interpretation
AUA IsoleucineIncreasedSlower translation
ACU ThreonineDecreasedFaster translation
AAU AsparagineIncreasedSlower translation
AGU SerineNo significant change-
AUC IsoleucineDecreasedFaster translation
ACC ThreonineDecreasedFaster translation
AAC AsparagineDecreasedFaster translation
AGC SerineNo significant change-
AUU IsoleucineDecreasedFaster translation
ACU ThreonineDecreasedFaster translation
AAU AsparagineIncreasedSlower translation
AGU SerineNo significant change-
AUG MethionineIncreasedSlower translation
ACG ThreonineIncreasedSlower translation
AAG LysineNo significant change-
AGG ArginineIncreasedSlower translation

Data adapted from studies on t6A-deficient Saccharomyces cerevisiae.[1]

Experimental Protocols

This protocol outlines the key steps for performing a ribosome profiling experiment in Saccharomyces cerevisiae to compare a wild-type strain with a t6A-deficient mutant strain.

I. Cell Culture and Harvest
  • Culture Preparation: Grow wild-type and t6A-deficient yeast strains in appropriate media to mid-log phase (OD600 ≈ 0.6).

  • Translation Arrest: Add cycloheximide (B1669411) (CHX) to a final concentration of 100 µg/mL to arrest translating ribosomes. Incubate for 2 minutes at 30°C.

  • Harvesting: Rapidly harvest cells by vacuum filtration and immediately flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until further use.

II. Preparation of Cell Lysate and Ribosome Footprinting
  • Cryogenic Lysis: Lyse the frozen cell pellets by cryogenic grinding in the presence of lysis buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL CHX, and 1% Triton X-100).

  • Clarification: Thaw the lysate on ice and clarify by centrifugation to remove cell debris.

  • Nuclease Treatment: Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I should be optimized for the specific cell type and lysate concentration.

  • Stop Nuclease Digestion: Inactivate the RNase I by adding a potent RNase inhibitor.

III. Isolation of Monosomes
  • Sucrose (B13894) Gradient Ultracentrifugation: Load the RNase I-treated lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge at high speed to separate polysomes, monosomes, and ribosomal subunits.

  • Fractionation: Fractionate the gradient while monitoring absorbance at 254 nm. Collect the fractions corresponding to the 80S monosome peak.

IV. Library Preparation and Sequencing
  • RNA Extraction: Extract the ribosome-protected mRNA fragments (RPFs) from the collected monosome fractions using a suitable RNA extraction method (e.g., hot acid phenol-chloroform extraction).

  • Size Selection: Isolate the RPFs, which are typically 28-30 nucleotides in length, by polyacrylamide gel electrophoresis (PAGE).

  • rRNA Depletion: Remove contaminating ribosomal RNA fragments using a targeted rRNA depletion kit.

  • Library Construction:

    • 3' Adapter Ligation: Ligate a pre-adenylated DNA adapter to the 3' end of the RPFs.

    • Reverse Transcription: Synthesize cDNA from the adapter-ligated RPFs using a reverse transcriptase and a specific primer.

    • Circularization: Circularize the resulting cDNA.

    • PCR Amplification: Amplify the circularized cDNA using primers that add the necessary sequences for high-throughput sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

V. Data Analysis
  • Quality Control and Adapter Trimming: Remove adapter sequences and filter for high-quality reads.

  • Alignment: Align the cleaned reads to the yeast genome and transcriptome.

  • P-site Offset Determination: Determine the offset from the 5' end of the reads to the ribosomal P-site to map the precise location of the ribosome.

  • Codon Occupancy Analysis: Calculate the ribosome dwell time at each codon by normalizing the number of ribosome footprints at a given codon by the total number of footprints in the corresponding gene.

  • Differential Expression Analysis: Compare codon occupancy and translation efficiency between the wild-type and t6A-deficient strains to identify significant changes.

Visualizations

Experimental Workflow for Ribosome Profiling

RibosomeProfiling_Workflow cluster_sample_prep Sample Preparation cluster_footprinting Ribosome Footprinting cluster_isolation Monosome Isolation cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Data Analysis cell_culture Yeast Cell Culture (WT and t6A Mutant) chx_treatment Cycloheximide Treatment cell_culture->chx_treatment harvesting Cell Harvesting & Flash Freezing chx_treatment->harvesting lysis Cryogenic Lysis harvesting->lysis rnase_digest RNase I Digestion lysis->rnase_digest sucrose_gradient Sucrose Gradient Ultracentrifugation rnase_digest->sucrose_gradient fractionation Monosome Fraction Collection sucrose_gradient->fractionation rna_extraction RNA Extraction fractionation->rna_extraction size_selection Size Selection (PAGE) rna_extraction->size_selection rrna_depletion rRNA Depletion size_selection->rrna_depletion adapter_ligation 3' Adapter Ligation rrna_depletion->adapter_ligation rt_ligation Reverse Transcription adapter_ligation->rt_ligation pcr PCR Amplification rt_ligation->pcr sequencing High-Throughput Sequencing pcr->sequencing data_analysis Data Analysis (Alignment, Codon Occupancy) sequencing->data_analysis

Ribosome profiling experimental workflow.
t6A Biosynthesis and its Link to TOR Signaling

t6A_TOR_Pathway cluster_t6a_biosynthesis t6A Biosynthesis Pathway cluster_translation Translation cluster_tor_signaling TOR Signaling Pathway substrates L-Threonine + ATP + HCO3- sua5 Sua5 substrates->sua5 tc_amp Threonyl-carbamoyl-AMP (TC-AMP) keops KEOPS Complex tc_amp->keops sua5->tc_amp modified_trna tRNA(ANN) with t6A37 keops->modified_trna unmodified_trna tRNA(ANN) with A37 unmodified_trna->keops translation_fidelity Translation Fidelity & Efficiency modified_trna->translation_fidelity protein_synthesis Protein Synthesis translation_fidelity->protein_synthesis tor_complex TOR Complex 1 (TORC1) translation_fidelity->tor_complex Impacts Sensitivity protein_synthesis->tor_complex Modulates cellular_growth Cellular Growth & Proliferation tor_complex->cellular_growth

t6A biosynthesis and its influence on TOR signaling.

References

Application Notes and Protocols for the Synthesis of N6-Threonylcarbamoyladenosine (t6A) for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of transfer RNAs (tRNAs) that decode codons starting with adenosine (B11128) (ANN codons)[1][2][3][4][5][6][7][8][9][10]. This complex modification plays a critical role in maintaining translational fidelity by ensuring accurate codon-anticodon pairing and preventing frameshift errors during protein synthesis[1][4][6][7][8][10][11]. The intricate structure of t6A, featuring a threonylcarbamoyl moiety attached to the N6 position of adenosine, enhances stacking interactions within the anticodon loop, thereby stabilizing the codon-anticodon duplex[2][7][11].

Given its fundamental role in protein synthesis and its association with various human diseases, including mitochondrial and neurological disorders, the t6A biosynthetic pathway presents a compelling target for novel therapeutic interventions and drug development[7][8][12]. These application notes provide detailed protocols for the enzymatic and chemical synthesis of t6A and t6A-modified oligonucleotides to facilitate research in this critical area.

Biological Significance and Therapeutic Potential

The t6A modification is crucial for cellular viability and proper protein homeostasis[4][7]. Its absence leads to severe growth defects and pleiotropic phenotypes in various organisms[4][5][7]. The biosynthesis of t6A is a multi-step enzymatic process involving a conserved set of proteins[2][3][5][6][8][10][13]. In eukaryotes and archaea, the KEOPS complex, in conjunction with the Sua5 protein, is responsible for t6A synthesis[1][4][6][10]. In bacteria, a different set of proteins, including TsaC, TsaD, TsaB, and TsaE, carries out this essential modification[2][8][13].

The essentiality of the t6A pathway in bacteria makes it an attractive target for the development of new antibiotics[8][12]. Furthermore, defects in t6A biosynthesis in humans have been linked to serious diseases, highlighting the importance of understanding this pathway for developing potential therapeutic strategies[7]. The availability of synthetic t6A and t6A-modified tRNAs is paramount for detailed biochemical, structural, and drug screening studies.

Synthesis Strategies

Researchers can obtain t6A for their studies through two primary methods:

  • Enzymatic Synthesis: This approach involves the in vitro reconstitution of the t6A biosynthesis pathway using purified enzymes. It is the ideal method for producing biologically active, fully modified tRNA molecules for functional studies.

  • Chemical Synthesis: This method allows for the preparation of t6A nucleosides and their phosphoramidite (B1245037) derivatives, which can be used to synthesize custom RNA oligonucleotides containing t6A at specific positions. This is particularly useful for structural studies and for creating probes to study tRNA-protein interactions.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of t6A-Modified tRNA

This protocol describes the reconstitution of the t6A synthesis reaction in vitro using purified recombinant proteins from archaea or eukarya (KEOPS complex and Sua5).

Materials and Reagents:

  • Purified KEOPS complex (containing Kae1, Bud32, Cgi121, Pcc1)

  • Purified Sua5 protein

  • In vitro transcribed unmodified tRNA substrate (e.g., tRNALys)

  • L-Threonine

  • ATP (Adenosine triphosphate)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Sodium Bicarbonate (NaHCO₃)

  • [¹⁴C]-L-Threonine (for monitoring reaction)

  • TCA (Trichloroacetic acid)

  • Ethanol (B145695)

  • Glass microfiber filters

Table 1: Components for In Vitro Enzymatic Synthesis of t6A-tRNA

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.51 M50 mMBuffering agent
MgCl₂1 M10 mMCofactor for ATP-dependent enzymes
KCl1 M70 mMIonic strength adjustment
DTT1 M2 mMReducing agent
ATP100 mM2 mMEnergy source and substrate
L-Threonine100 mM1 mMSubstrate
NaHCO₃1 M20 mMSource of carbonate
Unmodified tRNA10 µM0.5 µMSubstrate
Sua510 µM1 µMEnzyme
KEOPS complex10 µM1 µMEnzyme
[¹⁴C]-L-Threonine10 µCi/µl0.1 µCi/µlRadiolabel for detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the components listed in Table 1 in the specified order. The total reaction volume is typically 50 µl.

  • Initiation: Start the reaction by adding the enzymes (Sua5 and KEOPS complex).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes being used (e.g., 37°C for eukaryotic proteins, higher for archaeal proteins) for 1-2 hours[1].

  • Quenching and Precipitation: Stop the reaction by adding an equal volume of 10% ice-cold TCA. Incubate on ice for 30 minutes to precipitate the tRNA.

  • Filtration and Washing: Collect the precipitated tRNA by vacuum filtration onto a glass microfiber filter. Wash the filter twice with 5% cold TCA and once with cold 95% ethanol to remove unincorporated [¹⁴C]-L-Threonine[1].

  • Quantification: Dry the filter and measure the incorporated radioactivity using a scintillation counter. The amount of t6A-modified tRNA can be calculated based on the specific activity of the [¹⁴C]-L-Threonine[1].

  • Purification (Optional): For non-radioactive synthesis, the modified tRNA can be purified using standard RNA purification methods such as phenol-chloroform extraction followed by ethanol precipitation or using commercially available RNA cleanup kits.

Expected Yield: The yield of t6A-modified tRNA can vary depending on the source of the enzymes and the optimization of reaction conditions. Reported yields for in vitro systems range from 25% to over 60% modification[1].

Protocol 2: Chemical Synthesis of this compound (t6A) Phosphoramidite

This protocol outlines a general procedure for the chemical synthesis of the t6A phosphoramidite building block required for solid-phase RNA synthesis. The synthesis involves the protection of the functional groups of adenosine and threonine, followed by the formation of the ureido linkage and phosphitylation. An efficient one-pot method for the ureido linkage formation has been described[14][15].

Materials and Reagents:

Table 2: Key Steps and Reagents in t6A Phosphoramidite Synthesis

StepKey ReagentsPurpose
1. Ureido Linkage FormationProtected adenosine, N-Boc-L-threonine, Tf₂O, pyridineForms the N6-threonylcarbamoyl moiety on adenosine.
2. DeprotectionAmmonia in methanolRemoves acetyl protecting groups from the ribose sugar.
3. 5'-Hydroxyl ProtectionDMTr-Cl, pyridineAdds the DMTr group to the 5' position for solid-phase synthesis.
4. 2'-Hydroxyl Protection(e.g., TBDMS-Cl)Protects the 2'-hydroxyl group.
5. Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEAIntroduces the phosphoramidite group at the 3'-hydroxyl.

General Procedure:

  • Ureido Linkage Formation:

    • Dissolve 2′,3′,5′-tri-O-acetyl-adenosine and N-Boc-L-threonine in anhydrous DCM and pyridine.

    • Cool the mixture to 0°C and slowly add triflic anhydride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction and purify the protected t6A nucleoside by silica gel chromatography. Yields for this step are reported to be high (86-94%)[14][15].

  • Ribose Deprotection:

    • Dissolve the product from step 1 in methanolic ammonia and stir at room temperature to remove the acetyl groups.

    • Evaporate the solvent and purify the resulting nucleoside.

  • 5'-O-DMTr Protection:

    • React the deprotected nucleoside with DMTr-Cl in pyridine to protect the 5'-hydroxyl group.

    • Purify the 5'-O-DMTr-t6A by silica gel chromatography.

  • 2'-O-Silyl Protection:

    • Protect the 2'-hydroxyl group using a suitable silylating agent (e.g., TBDMS-Cl).

  • 3'-O-Phosphitylation:

    • React the 2',5'-protected t6A with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA to yield the final t6A phosphoramidite.

    • Purify the product by silica gel chromatography under anhydrous conditions. The overall yield from the starting protected adenosine can be around 48%[14][15].

The resulting t6A phosphoramidite can be used in an automated RNA synthesizer to incorporate t6A into desired RNA sequences.

Visualizations

t6A_Biosynthesis_Pathway Substrates L-Threonine + HCO₃⁻ + ATP Sua5 Sua5 / TsaC Substrates->Sua5 Step 1 TC_AMP Threonylcarbamoyl-AMP (TC-AMP) KEOPS KEOPS / TsaBDE Complex TC_AMP->KEOPS tRNA_unmod Unmodified tRNA (A37) tRNA_unmod->KEOPS Step 2 tRNA_mod t6A-modified tRNA Sua5->TC_AMP KEOPS->tRNA_mod Enzymatic_Synthesis_Workflow start Start setup Set up reaction mix: Buffer, ATP, Threonine, Unmodified tRNA start->setup add_enzymes Add purified enzymes (Sua5 and KEOPS) setup->add_enzymes incubate Incubate at optimal temperature (1-2 hours) add_enzymes->incubate quench Quench reaction (e.g., with TCA) incubate->quench purify Purify/Analyze t6A-modified tRNA quench->purify end End purify->end

References

Application Notes and Protocols for Developing Inhibitors of the t6A Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N6-threonylcarbamoyladenosine (t6A) modification is a universally conserved tRNA modification found at position 37 of tRNAs that decode codons starting with adenosine (B11128). This modification is crucial for translational fidelity and efficiency. In bacteria, the t6A biosynthesis pathway is essential for growth, making it an attractive target for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for researchers interested in developing inhibitors against this pathway.

The bacterial t6A biosynthesis pathway is a two-step process catalyzed by a suite of enzymes: TsaC, TsaB, TsaD, and TsaE.

  • Step 1: Synthesis of L-threonylcarbamoyl-AMP (TC-AMP)

    • The enzyme TsaC utilizes L-threonine, bicarbonate, and ATP to synthesize the intermediate L-threonylcarbamoyl-AMP (TC-AMP).

  • Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

    • A complex formed by TsaB, TsaD, and the ATPase TsaE facilitates the transfer of the threonylcarbamoyl group from TC-AMP to the A37 residue of the target tRNA.

Given the essential nature of this pathway in bacteria and the differences in the enzymatic machinery compared to eukaryotes, the t6A biosynthesis pathway presents a promising target for the development of selective bacterial inhibitors.

Data Presentation

Currently, there is a limited number of publicly disclosed small molecule inhibitors specifically targeting the t6A biosynthesis pathway. However, research into analogous enzyme systems provides a strong foundation for inhibitor discovery. The following table summarizes the types of data that should be generated and presented when characterizing novel inhibitors.

ParameterDescriptionEnzyme Target(s)Recommended Assay(s)
IC50 (μM) The half-maximal inhibitory concentration of the compound.TsaC, TsaD, TsaEIn vitro t6A biosynthesis assay, ATPase activity assay
Ki (μM) The inhibition constant, indicating the binding affinity of the inhibitor.TsaC, TsaD, TsaEEnzyme kinetics studies
Mechanism of Inhibition The mode of inhibition (e.g., competitive, non-competitive, uncompetitive).TsaC, TsaD, TsaEEnzyme kinetics studies
Cellular Activity (MIC, μg/mL) The minimum inhibitory concentration required to inhibit bacterial growth.Whole bacterial cellsBroth microdilution assay
Selectivity The ratio of inhibitory activity against bacterial vs. eukaryotic t6A biosynthesis enzymes.Bacterial and eukaryotic enzymesIn vitro t6A biosynthesis assay
On-target Validation Confirmation that the inhibitor's cellular effect is due to inhibition of the t6A pathway.Whole bacterial cellsHPLC-MS/MS analysis of t6A levels

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the t6A Biosynthesis Pathway for Inhibitor Screening

This protocol is adapted from established methods for the in vitro synthesis of t6A and can be used for primary screening of potential inhibitors.

Materials:

  • Purified recombinant TsaC, TsaB, TsaD, and TsaE proteins

  • In vitro transcribed, unmodified target tRNA (e.g., tRNALys)

  • [14C]-L-threonine

  • ATP

  • Bicarbonate

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing reaction buffer, ATP (1 mM), bicarbonate (20 mM), [14C]-L-threonine (to a final specific activity), and the target tRNA (2 µM).

    • In a 96-well plate, add a small volume of the test compound at various concentrations. Include a solvent-only control (e.g., DMSO).

    • Add the master mix to each well.

    • Initiate the reaction by adding a pre-mixed solution of the purified TsaC, TsaB, TsaD, and TsaE proteins (final concentrations to be optimized, typically in the low µM range). The final reaction volume should be 50 µL.

  • Incubation:

    • Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Precipitation and Filtration:

    • Stop the reaction by adding an equal volume of cold 10% TCA to each well.

    • Incubate on ice for 30 minutes to precipitate the tRNA.

    • Transfer the contents of each well to a glass fiber filter using a dot-blot or filter manifold apparatus.

    • Wash the filters three times with cold 5% TCA to remove unincorporated [14C]-L-threonine.

    • Wash the filters once with ethanol.

  • Quantification:

    • Dry the filters completely.

    • Place each filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: TsaE ATPase Activity Assay for Inhibitor Screening

This protocol is designed to screen for inhibitors of the TsaE ATPase activity, which is essential for the t6A biosynthesis pathway.

Materials:

  • Purified recombinant TsaB, TsaD, and TsaE proteins

  • ATP

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT

  • Malachite Green Phosphate (B84403) Assay Kit (or similar phosphate detection reagent)

  • 96-well microplate

  • Microplate reader

  • Test compounds

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations. Include a solvent-only control.

    • Add a pre-mixed solution of purified TsaB, TsaD, and TsaE proteins to each well.

    • Pre-incubate the enzyme-inhibitor mixture at room temperature for 10-15 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP to a final concentration that is at or below the Km for TsaE (to be determined empirically).

    • Incubate the plate at 37°C for a time course that allows for linear phosphate release.

  • Detection:

    • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based phosphate assay kit according to the manufacturer's instructions. This typically involves adding the malacting green reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to phosphate concentrations.

    • Calculate the rate of ATP hydrolysis for each compound concentration.

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: Quantitative Analysis of t6A Modification in Bacterial Cells by HPLC-MS/MS

This protocol is for the validation of on-target activity of lead compounds by quantifying the levels of t6A in treated bacterial cells.

Materials:

  • Bacterial culture (e.g., E. coli)

  • Test compound

  • Total tRNA isolation kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC-MS/MS system

  • t6A and unmodified adenosine standards

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for a defined period. Include an untreated control.

  • tRNA Isolation:

    • Harvest the bacterial cells by centrifugation.

    • Isolate total tRNA from the cell pellets using a commercial kit or a standard phenol-chloroform extraction method.

  • tRNA Digestion to Nucleosides:

    • Digest the purified tRNA (typically 1-5 µg) to individual nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

  • HPLC-MS/MS Analysis:

    • Separate the resulting nucleosides using a reversed-phase HPLC column.

    • Detect and quantify the amounts of t6A and unmodified adenosine using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use pre-determined transitions for both nucleosides.

  • Data Analysis:

    • Generate standard curves for both t6A and adenosine to ensure accurate quantification.

    • Calculate the ratio of t6A to total adenosine (t6A + A) for each treatment condition.

    • A dose-dependent decrease in the t6A/A ratio in compound-treated cells compared to the untreated control indicates on-target activity of the inhibitor.

Visualizations

t6A Biosynthesis Pathway in Bacteria

t6A_Biosynthesis_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer TsaC TsaC TC_AMP TC-AMP TsaC->TC_AMP synthesizes Threonine L-Threonine Threonine->TsaC Bicarbonate Bicarbonate Bicarbonate->TsaC ATP1 ATP ATP1->TsaC TsaBDE_complex TsaB-TsaD-TsaE Complex TC_AMP->TsaBDE_complex t6A_tRNA tRNA(t6A37) TsaBDE_complex->t6A_tRNA transfers moiety ADP_Pi ADP + Pi TsaBDE_complex->ADP_Pi hydrolyzes tRNA tRNA(A37) tRNA->TsaBDE_complex ATP2 ATP ATP2->TsaBDE_complex

Caption: Bacterial t6A biosynthesis pathway.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_on_target On-Target Validation HTS High-Throughput Screening (In vitro t6A assay or ATPase assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Kinetics Enzyme Kinetics (Mechanism of Inhibition) IC50->Kinetics Cellular_Assay Cellular Activity (MIC determination) IC50->Cellular_Assay HPLC_MS HPLC-MS/MS Analysis (Quantification of t6A in cells) Cellular_Assay->HPLC_MS Lead_Compound Lead Compound HPLC_MS->Lead_Compound On_Target_Validation_Logic Inhibitor Potent Inhibitor Inhibition Inhibition of t6A Biosynthesis Pathway Inhibitor->Inhibition causes Reduced_t6A Reduced Cellular t6A Levels Inhibition->Reduced_t6A leads to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Reduced_t6A->Bacterial_Growth_Inhibition results in

Application Notes and Protocols for Gel Retardation Assays to Analyze TcdA Function in t6A Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing gel retardation assays, also known as Electrophoretic Mobility Shift Assays (EMSA), for the qualitative and quantitative analysis of the interaction between the tRNA threonylcarbamoyladenosine dehydratase (TcdA) and its tRNA substrate. This interaction is a critical step in the biosynthesis of cyclic N6-threonylcarbamoyladenosine (ct6A), a hypermodified nucleoside found in the anticodon stem loop of certain tRNAs. Understanding the binding dynamics of TcdA to tRNA is essential for elucidating the mechanism of ct6A formation and for the development of potential inhibitors.

Introduction to TcdA and t6A Cyclization

This compound (t6A) is a universally conserved modification at position 37 of tRNAs that read codons starting with A. In some bacteria, fungi, and plants, t6A is further modified to ct6A by the enzyme TcdA in an ATP-dependent manner. This cyclization is crucial for maintaining translational fidelity and efficiency. The gel retardation assay is a powerful and accessible technique to study the initial binding event of TcdA to its tRNA substrate, a prerequisite for the cyclization reaction. The principle of this assay is that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free RNA, resulting in a "retarded" band.

Data Presentation

While extensive quantitative data from gel retardation assays for TcdA-tRNA interaction is not widely available in peer-reviewed literature, this section provides a template for how such data should be presented. The binding affinity is characterized by the equilibrium dissociation constant (Kd), which is the protein concentration at which 50% of the RNA is bound. A lower Kd value indicates a higher binding affinity.

The following table illustrates how quantitative binding data for wild-type TcdA and various mutants with a specific tRNA substrate (e.g., tRNALys(UUU)) could be summarized. Such data is invaluable for structure-function studies and for assessing the impact of potential inhibitors.

TcdA VarianttRNA SubstrateApparent Dissociation Constant (Kd) (µM)Stoichiometry (TcdA:tRNA)Reference
Wild-Type TcdAtRNALys(UUU)[Insert Value][Insert Ratio, e.g., 2:2][Cite Source]
TcdA Mutant 1 (e.g., C-terminal deletion)tRNALys(UUU)[Insert Value][Insert Ratio][Cite Source]
TcdA Mutant 2 (e.g., Active site mutation)tRNALys(UUU)[Insert Value][Insert Ratio][Cite Source]
Wild-Type TcdA + Inhibitor XtRNALys(UUU)[Insert Value][Insert Ratio][Cite Source]

Note: The Kd for TcdA-tRNA interactions is reported to be in the micromolar range.

Experimental Protocols

This section provides a detailed methodology for performing a gel retardation assay to analyze the TcdA-tRNA interaction, adapted from established protocols.[1][2]

Protocol 1: Preparation of tRNA Substrate

1.1. In Vitro Transcription of tRNA

  • Linearize a plasmid containing the T7 promoter-driven tRNA gene of interest (e.g., tRNALys(UUU)) with a suitable restriction enzyme.

  • Purify the linearized plasmid DNA.

  • Set up the in vitro transcription reaction using a T7 RNA polymerase kit, including rNTPs and the linearized DNA template.

  • To produce radiolabeled tRNA for high-sensitivity detection, include [α-32P]UTP or [γ-32P]ATP in the reaction. For non-radioactive detection, the tRNA can be end-labeled with biotin (B1667282) or a fluorescent dye.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Treat the reaction with DNase I to remove the DNA template.

  • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.

1.2. Overexpression and Purification of tRNA in E. coli [1]

  • Transform E. coli with an expression vector encoding the desired tRNA.

  • Grow the cells and induce tRNA expression with IPTG.

  • Harvest the cells and extract the total RNA using a method like acid phenol-chloroform extraction.

  • Purify the specific tRNA from the total RNA pool using methods like gel filtration chromatography.

Protocol 2: Expression and Purification of TcdA Protein
  • Clone the TcdA gene into a suitable expression vector with an affinity tag (e.g., His-tag, GST-tag).

  • Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).

  • Grow the bacterial culture and induce protein expression with IPTG at an optimal temperature and time.

  • Harvest the cells by centrifugation and lyse them.

  • Purify the TcdA protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Further purify the protein using ion-exchange and/or size-exclusion chromatography to ensure high purity and homogeneity.

  • Dialyze the purified protein into a suitable storage buffer and determine its concentration.

Protocol 3: Gel Retardation Assay (EMSA)

3.1. Binding Reaction

  • Prepare a series of dilutions of the purified TcdA protein in the binding buffer.

  • In separate tubes, mix a constant, low concentration of the labeled tRNA probe (e.g., 0.1 nM for radiolabeled probes) with increasing concentrations of TcdA.

  • The binding buffer should be optimized for the interaction, but a typical buffer might contain: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 2 mM MgCl2, 0.1 mM EDTA, and 5% glycerol.

  • Optionally, include a non-specific competitor RNA (e.g., yeast tRNA) to reduce non-specific binding.

  • Incubate the binding reactions at room temperature (or a specified temperature) for 20-30 minutes to allow the binding to reach equilibrium.

3.2. Gel Electrophoresis

  • Prepare a native polyacrylamide gel (e.g., 6-8%) in a suitable running buffer (e.g., 0.5x TBE). The percentage of the gel may need to be optimized depending on the size of the protein and RNA.[2] For larger complexes, a native agarose gel (e.g., 2%) can also be used.[1]

  • Pre-run the gel for 30-60 minutes at a constant voltage in a cold room or with a cooling system to maintain a constant temperature.

  • Add a non-denaturing loading dye to the binding reactions.

  • Carefully load the samples into the wells of the gel.

  • Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

3.3. Detection and Quantification

  • For radiolabeled probes: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager.

  • For non-radiolabeled probes: Stain the gel with a nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize it under UV light.[1]

  • Quantify the intensity of the bands corresponding to the free and bound tRNA in each lane using densitometry software (e.g., ImageJ).

  • Calculate the fraction of bound tRNA for each TcdA concentration.

  • Plot the fraction of bound tRNA against the TcdA concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the apparent dissociation constant (Kd).

Visualizations

t6A_to_ct6A_Pathway cluster_t6A t6A Biosynthesis cluster_ct6A ct6A Cyclization Threonine L-Threonine TsaC TsaC/Sua5 Threonine->TsaC Bicarbonate Bicarbonate Bicarbonate->TsaC ATP_t6a ATP ATP_t6a->TsaC TC_AMP Threonylcarbamoyl-AMP (TC-AMP) TsaC->TC_AMP PPi TsaD TsaD/Kae1 TC_AMP->TsaD tRNA_A37 tRNA (with A37) tRNA_A37->TsaD tRNA_t6A tRNA-t6A TsaD->tRNA_t6A AMP TcdA TcdA tRNA_t6A->TcdA tRNA_ct6A tRNA-ct6A TcdA->tRNA_ct6A AMP + PPi ATP_ct6a ATP ATP_ct6a->TcdA

Caption: Biosynthetic pathway of t6A and its subsequent cyclization to ct6A catalyzed by TcdA.

Gel_Retardation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_TcdA Purify TcdA Protein Binding_Reaction Incubate TcdA and tRNA (Binding Reaction) Purify_TcdA->Binding_Reaction Prep_tRNA Prepare Labeled tRNA Substrate Prep_tRNA->Binding_Reaction Native_PAGE Native Gel Electrophoresis Binding_Reaction->Native_PAGE Detection Detect Free and Bound tRNA (e.g., Autoradiography, Staining) Native_PAGE->Detection Quantification Quantify Band Intensities Detection->Quantification Kd_Determination Determine Dissociation Constant (Kd) Quantification->Kd_Determination

Caption: Experimental workflow for a gel retardation assay to study TcdA-tRNA interaction.

References

Application Notes and Protocols for the Chemical Synthesis of ms2ct6A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A), a complex derivative of the universally conserved tRNA modification, this compound (t6A). The t6A modification and its derivatives, found at position 37 of tRNAs that decode ANN codons, are critical for translational fidelity and efficiency[1][2][3]. The cyclic derivative, ms2ct6A, has been identified in various organisms, including Bacillus subtilis, plants, and Trypanosoma brucei, highlighting its potential significance in diverse biological systems[1][3].

Understanding the synthesis of ms2ct6A is crucial for researchers investigating tRNA modification pathways, protein synthesis, and for drug development professionals exploring novel therapeutic targets. These notes offer detailed methodologies for the chemical synthesis of ms2ct6A, data presentation for key quantitative parameters, and visual diagrams to elucidate the biosynthetic and synthetic pathways.

Biosynthesis of t6A and its Derivatives: A Brief Overview

The biosynthesis of t6A is a multi-step enzymatic process that is highly conserved across all domains of life[2][4]. In bacteria, the synthesis of t6A from L-threonine, ATP, and bicarbonate is carried out by the TsaB, TsaC, TsaD, and TsaE enzymes[5][6][7]. Following its synthesis, t6A can be further modified to form a variety of derivatives. For instance, the enzyme TcdA catalyzes the ATP-dependent dehydration of t6A to its cyclic form, ct6A[5]. The biosynthesis of ms2ct6A proceeds from its precursor, 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A). In B. subtilis, this conversion is facilitated by a TcdA homolog, while in T. brucei, it involves both TcdA and MtaB homologs[1][3].

Biosynthesis of t6A and ms2ct6A cluster_t6A t6A Biosynthesis (Bacteria) cluster_ms2ct6A ms2ct6A Biosynthesis L-Threonine L-Threonine TsaC TsaC L-Threonine->TsaC ATP ATP ATP->TsaC Bicarbonate Bicarbonate Bicarbonate->TsaC t6A t6A ms2t6A ms2t6A t6A->ms2t6A Methylthiolation ct6A ct6A t6A->ct6A TcdA (E. coli) ATP-dependent dehydration TC-AMP TC-AMP TsaC->TC-AMP Threonylcarbamoyl-AMP TsaD TsaD TsaD->t6A on tRNA TsaB TsaB TsaB->TsaD TsaE TsaE TsaE->TsaD TC-AMP->TsaD TcdA_homolog TcdA homolog (B. subtilis) ms2t6A->TcdA_homolog TcdA_MtaB TcdA & MtaB homologs (T. brucei) ms2t6A->TcdA_MtaB ms2ct6A ms2ct6A TcdA_homolog->ms2ct6A TcdA_MtaB->ms2ct6A

Figure 1: Biosynthetic pathway of t6A and its derivative ms2ct6A.

Chemical Synthesis of ms2ct6A

The chemical synthesis of ms2ct6A is achieved through the cyclization of its precursor, ms2t6A. This process utilizes carbodiimide (B86325) chemistry to facilitate the intramolecular reaction[1].

Experimental Protocol for ms2ct6A Synthesis

This protocol is adapted from the method described by Kang et al. (2017)[1].

Materials:

  • 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A)

  • Anhydrous Dimethylformamide (DMF)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • n-Butanol (nBuOH)

  • Deionized Water (H2O)

  • Thin-Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve 10 mg (0.022 mmol) of ms2t6A in 1 ml of anhydrous DMF in a clean, dry reaction vessel.

  • Add 42 mg (0.22 mmol) of EDC·HCl to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC using a mobile phase of nBuOH/H2O (85/15, v/v). The reaction is complete when the starting material (ms2t6A) is fully consumed, typically after 3 hours.

  • Upon completion, purify the product by HPLC.

  • Collect the fraction containing ms2ct6A and evaporate to dryness.

Quantitative Data for ms2ct6A Synthesis
ParameterValueReference
Starting Material 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A)[1]
Reagents EDC·HCl, Anhydrous DMF[1]
Reaction Time 3 hours[1]
Reaction Temperature Room Temperature[1]
TLC Mobile Phase nBuOH/H2O (85/15, v/v)[1]
Rf value of ms2t6A 0.15[1]
Rf value of ms2ct6A 0.43[1]
Purification Method High-Performance Liquid Chromatography (HPLC)[1]
Yield 44% (4.2 mg)[1]
HPLC Purification Protocol

Column: XTerra® Waters column (MS C8, 5 μm, 4.6 × 150 mm, 100 Å)[1] Mobile Phase:

  • Solvent A: 5 mM sodium acetate (B1210297) (pH 7) in water[1]

  • Solvent B: Acetonitrile (ACN)[1] Flow Rate: 1 ml/min[1] Gradient:

  • 0–20% Solvent B from 0 to 30 minutes[1]

  • 20–40% Solvent B from 30 to 40 minutes[1]

Chemical Synthesis Workflow for ms2ct6A Start Start Dissolve_ms2t6A Dissolve ms2t6A in anhydrous DMF Start->Dissolve_ms2t6A Add_EDC Add EDC·HCl Dissolve_ms2t6A->Add_EDC React Stir at room temperature for 3 hours Add_EDC->React Monitor_TLC Monitor reaction by TLC React->Monitor_TLC Monitor_TLC->React Incomplete Purify_HPLC Purify by HPLC Monitor_TLC->Purify_HPLC Reaction complete Evaporate Evaporate to dryness Purify_HPLC->Evaporate End Obtain pure ms2ct6A Evaporate->End

Figure 2: Experimental workflow for the chemical synthesis of ms2ct6A.

Alternative Synthesis Strategies

Recent advancements have led to alternative and potentially more efficient methods for synthesizing ms2ct6A and its precursors.

Post-Synthetic Modification on Oligonucleotides

An alternative strategy involves the synthesis of an RNA oligonucleotide containing the precursor ms2t6A, followed by a post-synthetic cyclization to yield the ms2ct6A-containing oligonucleotide[8][9]. This approach is particularly useful for studying the structural and functional roles of ms2ct6A within a specific RNA sequence context.

Epimerization-Free One-Pot Synthesis

A novel method has been developed for the epimerization-free, one-pot synthesis of protected ms2t6A. This method utilizes a triflic anhydride (B1165640) (Tf2O)-mediated conversion of an N-Boc-protected threonine into an isocyanate derivative, which then reacts with the adenosine (B11128) precursor. The resulting protected ms2t6A can be subsequently converted to ms2ct6A through intramolecular cyclization[10]. This approach offers high yields and stereochemical control.

Alternative Synthesis Strategies cluster_post_synthetic Post-Synthetic Modification cluster_one_pot Epimerization-Free One-Pot Synthesis Oligo_synthesis Synthesize oligonucleotide with ms2t6A Cyclization Post-synthetic cyclization Oligo_synthesis->Cyclization ms2ct6A_oligo ms2ct6A-containing oligonucleotide Cyclization->ms2ct6A_oligo Protected_adenosine Protected adenosine Reaction Reaction with protected adenosine Protected_adenosine->Reaction Boc_threonine N-Boc-threonine Tf2O_conversion Tf2O-mediated conversion to isocyanate Boc_threonine->Tf2O_conversion Tf2O_conversion->Reaction Protected_ms2t6A Protected ms2t6A Reaction->Protected_ms2t6A Intramolecular_cyclization Intramolecular cyclization Protected_ms2t6A->Intramolecular_cyclization ms2ct6A_final ms2ct6A Intramolecular_cyclization->ms2ct6A_final

Figure 3: Logical relationship of alternative synthesis strategies for ms2ct6A.

Conclusion

The chemical synthesis of ms2ct6A, while challenging, is achievable through established protocols. The methods outlined in these application notes provide a solid foundation for researchers to produce this important tRNA modification for further biochemical, structural, and functional studies. The continued development of novel synthetic strategies will undoubtedly facilitate a deeper understanding of the roles of complex tRNA modifications in biology and may open new avenues for therapeutic intervention.

References

Application Notes and Protocols for the Identification of t6A Methylthiotransferase Activity using HPLC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One such vital modification is the conversion of N6-threonylcarbamoyladenosine (t6A) to 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A). This reaction is catalyzed by a class of enzymes known as t6A methylthiotransferases. These enzymes are essential in all domains of life and play a crucial role in the proper decoding of codons, particularly those beginning with adenine.[1][2][3] The absence or malfunction of these enzymes can lead to translational errors and has been linked to various diseases.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a powerful and sensitive analytical technique for the identification and quantification of ribonucleoside modifications in tRNA.[4][5][6] This application note provides a detailed protocol for utilizing HPLC/MS to identify and characterize the activity of t6A methylthiotransferases by quantifying the relative levels of t6A and ms2t6A nucleosides in tRNA samples.

Principle of the Assay

The core principle of this method is to quantify the substrate (t6A) and the product (ms2t6A) of the methylthiotransferase reaction. This is achieved by first isolating total tRNA from a biological sample (e.g., cells with and without a functional methylthiotransferase). The purified tRNA is then enzymatically hydrolyzed into its constituent nucleosides. These nucleosides are subsequently separated by reverse-phase HPLC and detected by a mass spectrometer. By comparing the abundance of ms2t6A relative to t6A in different samples, the activity of the t6A methylthiotransferase can be determined. A higher ratio of ms2t6A to t6A indicates higher enzyme activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical reaction catalyzed by t6A methylthiotransferase and the overall experimental workflow for its identification using HPLC/MS.

cluster_pathway Biochemical Pathway of t6A Methylthiolation t6A This compound (t6A) in tRNA ms2t6A 2-methylthio-N6- threonylcarbamoyladenosine (ms2t6A) in tRNA t6A->ms2t6A Methylthiolation enzyme t6A Methylthiotransferase (e.g., MtaB, CDKAL1) sah S-Adenosyl homocysteine (SAH) enzyme->sah sam S-Adenosyl methionine (SAM) sam->enzyme

Figure 1: Biochemical pathway of t6A methylthiolation.

cluster_workflow Experimental Workflow A 1. tRNA Isolation (from control and experimental cells) B 2. tRNA Purification (e.g., by HPLC) A->B C 3. Enzymatic Hydrolysis (to single nucleosides) B->C D 4. HPLC Separation (Reversed-phase chromatography) C->D E 5. Mass Spectrometry Analysis (Detection and Quantification) D->E F 6. Data Analysis (Quantify t6A and ms2t6A levels) E->F

Figure 2: Experimental workflow for HPLC/MS analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Total tRNA Isolation
  • Cell Lysis: Harvest cells (e.g., by centrifugation) and wash with ice-cold PBS. Resuspend the cell pellet in a suitable lysis buffer (e.g., TRIzol or a similar RNA extraction reagent).

  • Phase Separation: Add chloroform, vortex vigorously, and centrifuge to separate the aqueous and organic phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Precipitate the RNA by adding isopropanol (B130326) and incubating at -20°C.

  • Washing and Solubilization: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol (B145695). Air-dry the pellet and resuspend in RNase-free water.

Protocol 2: tRNA Purification by HPLC

For quantitative analysis, it is crucial to use highly purified tRNA.[5]

  • HPLC System: Use an HPLC system equipped with a suitable anion-exchange or size-exclusion column.

  • Mobile Phases:

    • Buffer A: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM NaCl.

    • Buffer B: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 M NaCl.

  • Gradient: Apply a linear gradient from Buffer A to Buffer B to elute the different RNA species.

  • Fraction Collection: Collect fractions corresponding to the tRNA peak, typically eluting between 5S rRNA and other larger RNA species.

  • Desalting and Concentration: Pool the tRNA fractions, desalt using a suitable method (e.g., ethanol precipitation), and resuspend in RNase-free water. Quantify the purified tRNA using a NanoDrop spectrophotometer.

Protocol 3: Enzymatic Hydrolysis of tRNA to Nucleosides
  • Digestion Mix: In a microcentrifuge tube, combine the following:

    • Purified tRNA (5-10 µg)

    • Nuclease P1 (2-5 units)

    • Ammonium acetate (B1210297) buffer (pH 5.3) to a final concentration of 10 mM.

    • RNase-free water to a final volume of 50 µL.

  • First Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Second Digestion: Add bacterial alkaline phosphatase (1-2 units) and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.[3]

  • Sample Preparation for HPLC/MS: After digestion, centrifuge the sample to pellet any undigested material. Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

Protocol 4: HPLC/MS Analysis
  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for nucleoside separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-5 min: 2% B

    • 5-20 min: 2-30% B (linear gradient)

    • 20-25 min: 30-95% B (wash)

    • 25-30 min: 95-2% B (re-equilibration)

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used for nucleoside analysis.

  • MS/MS Parameters: Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. The precursor and product ion pairs for t6A and ms2t6A should be optimized using authentic standards.

    • t6A: Precursor ion (m/z) -> Product ion (m/z)

    • ms2t6A: Precursor ion (m/z) -> Product ion (m/z)

Data Presentation and Analysis

The primary output of the HPLC/MS analysis is a chromatogram showing the separation of different nucleosides. The identity of each peak is confirmed by its retention time and mass-to-charge ratio (m/z). The area under the curve for each nucleoside peak is proportional to its abundance in the sample.

To determine the activity of the t6A methylthiotransferase, the ratio of ms2t6A to t6A is calculated for each sample. A significant increase in this ratio in the presence of a functional enzyme compared to a control (e.g., a knockout or knockdown cell line) is indicative of enzyme activity.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results from an experiment comparing a wild-type (WT) cell line with a methylthiotransferase knockout (KO) cell line. The values are presented as the mean peak area ± standard deviation from three biological replicates.

NucleosideWild-Type (WT) Peak Area (Arbitrary Units)Methylthiotransferase KO Peak Area (Arbitrary Units)Fold Change (WT/KO)
t6A 1.5 x 10^5 ± 0.2 x 10^58.2 x 10^5 ± 0.9 x 10^50.18
ms2t6A 9.8 x 10^5 ± 1.1 x 10^5Not Detected-
Ratio (ms2t6A / t6A) 6.53--

Conclusion

The HPLC/MS-based method described in this application note provides a robust and sensitive platform for the identification and characterization of t6A methylthiotransferase activity. By accurately quantifying the levels of t6A and its methylated derivative ms2t6A, researchers can gain valuable insights into the function of these enzymes in various biological contexts. This methodology is highly relevant for basic research aimed at understanding the roles of tRNA modifications, as well as for drug development efforts targeting these enzymatic pathways.

References

Troubleshooting & Optimization

Technical Support Center: N6-Threonylcarbamoyladenosine (t6A) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Threonylcarbamoyladenosine (t6A) quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this critical tRNA modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (t6A) and why is its quantification important?

This compound (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode codons starting with adenosine (B11128) (ANN codons).[1][2][3] Its presence is crucial for maintaining translational fidelity by facilitating proper codon-anticodon pairing and preventing frameshifting during protein synthesis.[1][2] Accurate quantification of t6A is vital for understanding its role in various biological processes and its association with human diseases.[4]

Q2: What are the primary methods for quantifying t6A?

The primary methods for t6A quantification include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used and robust method for absolute and relative quantification of t6A. It involves the enzymatic hydrolysis of tRNA into nucleosides, followed by separation using HPLC and detection by a mass spectrometer.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method can be used to quantify canonical ribonucleosides and can be coupled with mass spectrometry for a comprehensive analysis.[6][7]

  • Antibody-based methods (e.g., ELISA, Dot-Blot): These methods utilize antibodies specific to t6A for detection and quantification. While potentially high-throughput, they can be limited by antibody specificity and may not distinguish between t6A and its derivatives.[8][9]

Q3: What is the difference between t6A and its cyclic form, ct6A?

Cyclic this compound (ct6A) is a hypermodified, chemically labile derivative of t6A found in bacteria, fungi, plants, and protists.[3][5] During sample preparation, particularly under alkaline conditions, ct6A can be hydrolyzed to t6A, which can lead to inaccuracies in quantifying the true cellular levels of each modification.[5] It is crucial to be aware of this potential conversion and to use appropriate sample handling and analysis methods to differentiate between the two forms.

Troubleshooting Guide

Mass Spectrometry (LC-MS/MS) Based Quantification
Problem Possible Cause Recommended Solution
No or Low t6A Signal Inefficient enzymatic digestion of tRNA.Optimize the digestion protocol. Use a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase) to ensure complete hydrolysis of tRNA to nucleosides.[6][7]
Poor ionization of t6A.Optimize mass spectrometer source parameters. Consider chemical derivatization to improve ionization efficiency.[10][11][12]
Loss of sample during preparation.Ensure all sample preparation steps are performed carefully. Use low-binding tubes and pipette tips.
Inconsistent Quantification Results Instability of t6A or ct6A during sample preparation.Avoid harsh chemical treatments and high pH conditions.[5] Process samples quickly and store them at low temperatures.
Lack of an appropriate internal standard.Use a stable isotope-labeled internal standard (SILIS) for t6A for the most accurate quantification.[5][13] This corrects for variations in sample preparation and instrument response.
Matrix effects from complex biological samples.Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[10][14]
Peak Tailing or Broadening Poor chromatographic separation.Optimize the HPLC gradient, column temperature, and mobile phase composition. Ensure the column is not overloaded.[10]
Contamination of the HPLC column or system.Flush the system and column with appropriate cleaning solutions. Use guard columns to protect the analytical column.[10]
Ghost Peaks or Carryover Sample carryover from a previous injection.Implement a thorough needle wash protocol between sample injections. Inject a blank sample to check for carryover.
Artifact Peak corresponding to a Glycerol (B35011) Ester of t6A Use of enzymes stored in glycerol-containing buffers.Be aware that ct6A can react with glycerol under mildly alkaline conditions to form a glycerol ester of t6A.[15][16] If possible, use enzymes with alternative storage buffers or perform buffer exchange.
General Experimental Challenges
Problem Possible Cause Recommended Solution
Low tRNA Yield Inefficient tRNA extraction.Use a tRNA-specific isolation kit or protocol. Further purification by HPLC or polyacrylamide gel electrophoresis can improve purity.[6]
Inaccurate RNA Quantification Contamination with proteins, DNA, or other molecules.Standard spectroscopic methods (A260) can be unreliable.[7] Use a method that is less sensitive to contaminants, such as a fluorescent dye-based assay. Quantifying the canonical ribonucleosides in the final sample by LC-UV or LC-MS provides a more accurate measure of the RNA amount.[6][7]
Antibody-based assay failure Low antibody specificity or sensitivity.Validate the antibody's specificity for t6A and its potential cross-reactivity with other modified nucleosides. Optimize antibody and antigen concentrations, and incubation times.[8][9]
Non-specific binding.Use appropriate blocking buffers and washing steps to minimize background signal.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for t6A and related modifications from published literature. Note that the absolute and relative amounts of these modifications can vary significantly depending on the organism, tissue type, and physiological conditions.

Organism/Cell Line tRNA Species Modification Abundance (% of total nucleosides in tRNA) Reference
Saccharomyces cerevisiae (yeast)Bulk tRNAt6A~0.1 - 0.5[4]
HEK293T cellstRNAGly(GCC)m1A2.6 - 3.2[17]
HEK293T cellstRNAHis(GUG)m1A2.6 - 3.2[17]
HEK293T cellstRNAiMet(CAU)m1A2.6 - 3.2[17]
HEK293T cellstRNAGly(GCC)m1,6A0.0016 - 0.0060[17]
HEK293T cellstRNAHis(GUG)m1,6A0.0016 - 0.0060[17]
HEK293T cellstRNAiMet(CAU)m1,6A0.0016 - 0.0060[17]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of t6A in tRNA

This protocol provides a general workflow for the quantification of t6A from total tRNA.

1. tRNA Isolation and Purification:

  • Isolate total RNA from cells or tissues using a suitable RNA extraction method (e.g., Trizol).

  • Purify tRNA from the total RNA pool. This can be achieved using specialized kits or by chromatographic methods like HPLC to reduce contamination from other RNA species.[6]

2. Enzymatic Hydrolysis of tRNA:

  • To 1-5 µg of purified tRNA, add a stable isotope-labeled internal standard for t6A (e.g., [15N5]-t6A).

  • Perform enzymatic digestion in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

  • Add a cocktail of enzymes for complete hydrolysis:

    • Nuclease P1 (to digest RNA to 5'-mononucleotides).

    • Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides).

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction by adding a solvent like acetonitrile (B52724) or by heat inactivation.

  • Centrifuge the sample to pellet the enzymes and any precipitate.

3. LC-MS/MS Analysis:

  • Transfer the supernatant containing the digested nucleosides to an autosampler vial.

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect the eluting nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Set specific precursor-to-product ion transitions for t6A and its internal standard.

  • Quantify the amount of t6A by comparing the peak area of endogenous t6A to that of the known amount of the added internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_extraction 1. tRNA Isolation hydrolysis 2. Enzymatic Hydrolysis (+ SIL-IS) rna_extraction->hydrolysis Purified tRNA cleanup 3. Sample Cleanup hydrolysis->cleanup Nucleoside mixture hplc 4. HPLC Separation cleanup->hplc Cleaned nucleosides ms 5. MS/MS Detection hplc->ms Separated nucleosides quant 6. Data Quantification ms->quant Mass Spectra

Caption: Workflow for LC-MS/MS based quantification of t6A.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent t6A Quantification instability t6A/ct6A Instability start->instability no_is No Internal Standard start->no_is matrix Matrix Effects start->matrix gentle_handling Optimize Sample Handling (pH, Temp) instability->gentle_handling use_silis Use Stable Isotope Labeled Standard no_is->use_silis cleanup Improve Sample Cleanup (SPE) matrix->cleanup

Caption: Troubleshooting logic for inconsistent t6A quantification.

References

Technical Support Center: In Vitro t6A Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro N6-threonylcarbamoyladenosine (t6A) synthesis assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your in vitro t6A synthesis assays.

No t6A Product Detected

Question: I am not observing any t6A modification in my assay. What are the possible causes and solutions?

Answer:

The complete absence of a t6A product can stem from several factors, ranging from issues with the core components of the reaction to problems with the detection method. Here's a systematic guide to troubleshooting this issue:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inactive Enzymes Ensure all enzymes (e.g., TsaC/YrdC, TsaD/Kae1, TsaB, TsaE for bacterial systems; Sua5, KEOPS complex for archaeal/eukaryotic systems) have been properly stored and handled to maintain activity. Perform an activity assay for each enzyme if possible. For instance, TsaE's ATPase activity can be measured.[1]
Missing Reaction Component Double-check that all necessary substrates and cofactors are present in the reaction mixture. The core requirements for the reaction are L-threonine, bicarbonate (or CO2), and ATP.[2][3] Magnesium ions (Mg2+) are also critical.
Incorrect Reaction Buffer Verify the pH and composition of your reaction buffer. A typical buffer for in vitro t6A synthesis contains Tris-HCl at a pH of around 8.0. The presence of a reducing agent like DTT can also be important.[4]
Poor Quality tRNA Substrate The tRNA substrate should be correctly folded and have an accessible A37. Ensure your tRNA was purified under conditions that maintain its structural integrity. In vitro transcribed tRNA should be properly folded by heating and gradual cooling in the presence of Mg2+.
Degradation of RNA RNase contamination can degrade your tRNA substrate. Ensure you are working in an RNase-free environment. Use RNase inhibitors in your reaction if you suspect contamination.[5]
Suboptimal Incubation Conditions Check the incubation temperature and time. For enzymes from mesophilic organisms, a temperature of 37°C is common.[4] For thermophilic organisms, higher temperatures are required.[2] Optimize the incubation time; a typical duration is 30-60 minutes.[2]
Ineffective Detection Method The method used to detect t6A may not be sensitive enough. For initial troubleshooting, using radiolabeled [14C]L-threonine is a robust method to track incorporation.[2] Alternative methods include HPLC-MS or 2D-thin layer chromatography (2D-TLC).[2][6]
Low Yield of t6A

Question: My assay is producing t6A, but the yield is very low. How can I improve it?

Answer:

Low yield is a common issue that can often be resolved by optimizing the reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Enzyme Concentrations The concentration of one or more enzymes may be limiting. Titrate the concentration of each enzyme in the reaction to find the optimal ratio. A starting point for protein concentrations is often in the range of 1-5 µM.[2]
Limiting Substrate Concentration The concentration of tRNA, L-threonine, or ATP might be insufficient. Ensure that the tRNA is not the limiting factor in the reaction.[2] Increasing the concentration of ATP and L-threonine can also boost the yield.
Suboptimal Divalent Cation Concentration The concentration of Mg2+ is crucial for the activity of the enzymes involved. Some systems may also benefit from the addition of other divalent cations like manganese (Mn2+), which has been shown to stimulate the reaction.[2]
Enzyme Inhibition Contaminants from your protein or tRNA purification steps could be inhibiting the reaction. Consider re-purifying your components.
Short Incubation Time The reaction may not have reached completion. Try extending the incubation time.
Inconsistent or Irreproducible Results

Question: I am getting variable results between experiments. What could be causing this inconsistency?

Answer:

Inconsistent results often point to variability in assay setup or the stability of reagents.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Pipetting Inaccuracies Ensure accurate and consistent pipetting of all reaction components, especially enzymes and substrates that are used in small volumes.
Reagent Instability Aliquot your enzymes and ATP solutions to avoid multiple freeze-thaw cycles, which can lead to a loss of activity. Prepare fresh bicarbonate solutions for each experiment as it can be unstable.
Variable tRNA Quality The quality and concentration of your tRNA substrate can vary between preparations. Ensure consistent purification and quantification of your tRNA.
Temperature Fluctuations Use a calibrated incubator or water bath to ensure a stable and accurate reaction temperature.

Experimental Protocols

Detailed Methodology for a Bacterial In Vitro t6A Synthesis Assay

This protocol is a general guideline for a typical in vitro t6A synthesis reaction using purified bacterial enzymes (TsaC, TsaD, TsaB, and TsaE).

1. Reaction Components:

ComponentFinal Concentration
Tris-HCl (pH 8.0)50 mM
NaCl200 mM
MgCl215 mM
MnCl25 mM
DTT5 mM
NaHCO350 mM
ATP4 mM
[14C]L-threonine100 µM
tRNA substrate10 µM
TsaC (YrdC)2 µM
TsaD (YgjD)2 µM
TsaB (YeaZ)2 µM
TsaE (YjeE)2 µM

2. Reaction Setup:

  • Prepare a master mix of the buffer, salts, DTT, NaHCO3, and ATP.

  • In individual reaction tubes, add the tRNA substrate and the master mix.

  • Add the purified enzymes (TsaC, TsaD, TsaB, and TsaE).

  • Initiate the reaction by adding the [14C]L-threonine.

  • The final reaction volume is typically 40-50 µL.[2][4]

3. Incubation:

  • Incubate the reaction at 37°C for 30-60 minutes.[2][4]

4. Detection of t6A:

  • Radiolabeling:

    • Spot an aliquot of the reaction onto a filter pad and precipitate the tRNA with trichloroacetic acid (TCA).[2]

    • Wash the filter pad to remove unincorporated [14C]L-threonine.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • 2D-Thin Layer Chromatography (2D-TLC):

    • Purify the tRNA from the reaction mixture.

    • Digest the tRNA to nucleosides using nuclease P1.

    • Spot the digested nucleosides onto a cellulose (B213188) TLC plate and separate them in two dimensions using appropriate solvent systems.[2]

    • Visualize the radiolabeled t6A using autoradiography.

  • HPLC-MS:

    • Purify and digest the tRNA to nucleosides.

    • Analyze the nucleoside mixture by high-performance liquid chromatography coupled with mass spectrometry to identify and quantify t6A.[7]

Visualizations

Bacterial t6A Biosynthesis Pathway

t6A_Biosynthesis_Pathway sub L-Threonine + HCO3- + ATP tcamp Threonylcarbamoyl-AMP (TC-AMP) sub->tcamp Step 1 t6A_tRNA t6A-modified tRNA tcamp->t6A_tRNA Step 2 tRNA tRNA (A37) tRNA->t6A_tRNA TsaC TsaC (YrdC) TsaC->sub TsaD_complex TsaD-TsaB-TsaE Complex TsaD_complex->tcamp

Caption: The two-step enzymatic pathway of t6A biosynthesis in bacteria.

Experimental Workflow for In Vitro t6A Synthesis Assay

t6A_Workflow prep 1. Prepare Reagents (Enzymes, tRNA, Buffers) setup 2. Set up Reaction Mixture prep->setup incubate 3. Incubate (e.g., 37°C for 30-60 min) setup->incubate stop 4. Stop Reaction incubate->stop detect 5. Detect t6A Modification stop->detect analysis 6. Data Analysis detect->analysis

Caption: A generalized workflow for performing an in vitro t6A synthesis assay.

References

Technical Support Center: Overcoming t6A Instability During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the instability of N6-threonylcarbamoyladenosine (t6A) during experimental sample preparation.

Troubleshooting Guide

The chemical instability of t6A, particularly its susceptibility to degradation under alkaline conditions, is a primary challenge in its analysis. The most common issue is the conversion of t6A to its cyclic form, cyclic this compound (ct6A), and the subsequent hydrolysis of ct6A, which can lead to inaccurate quantification.

Common Problems, Potential Causes, and Solutions for t6A Instability

ProblemPotential CauseRecommended Solution
Low or undetectable t6A signal in LC-MS/MS analysis Degradation of t6A due to alkaline conditions: Mildly alkaline conditions (pH > 7.5) during tRNA isolation, deacylation, or enzymatic hydrolysis can lead to the rapid degradation of t6A.[1][2]Maintain a slightly acidic to neutral pH (pH 6.0-7.0) throughout the entire sample preparation process. Use buffers such as ammonium (B1175870) acetate (B1210297) or sodium acetate.
Formation of ct6A and subsequent hydrolysis: The biologically active form in some organisms is ct6A, which is an intermediate in the t6A degradation pathway. ct6A is highly susceptible to hydrolysis back to t6A, and this process is accelerated in alkaline conditions.[1][2]To analyze ct6A, work quickly at low temperatures and under strictly neutral or slightly acidic conditions. For total t6A (t6A + ct6A) analysis, controlled alkaline hydrolysis might be used to convert all ct6A to t6A, but this must be carefully validated.
RNase contamination: General RNA degradation will lead to the loss of all modifications, including t6A.Use RNase-free reagents and consumables. Work in an RNase-free environment.[3][4][5] Immediately inactivate endogenous RNases upon sample collection by flash-freezing or using RNA stabilization reagents.[3][4][5]
Inconsistent t6A quantification between replicates Variable pH during sample preparation: Small variations in buffer preparation can lead to significant differences in t6A stability.Prepare buffers fresh and accurately measure the pH before use. Ensure consistent buffer composition and pH across all samples and replicates.
Formation of artifacts: Enzymes stored in glycerol-containing buffers can, in a mildly alkaline milieu, lead to the formation of a glycerol (B35011) ester of t6A, which can be mistaken for a genuine modification.[4]Use enzymes stored in glycerol-free buffers if possible. If not, ensure the final reaction buffer pH is not alkaline and minimize incubation times.
Epimerization of ct6A: The hydantoin (B18101) isoform of ct6A is susceptible to epimerization under mild alkaline conditions, which can complicate analysis.[2]Maintain neutral or slightly acidic conditions to prevent epimerization if studying the specific isoforms of ct6A.
Presence of unexpected peaks near t6A or ct6A in chromatogram Formation of t6A adducts: Primary amines, such as Tris buffer, can react with ct6A to form amides of t6A.[1]Avoid using buffers containing primary amines (e.g., Tris) for tRNA resuspension and enzymatic digestion. Opt for buffers like ammonium acetate or phosphate (B84403) buffers.

Frequently Asked Questions (FAQs)

Q1: What is t6A and why is it unstable?

A1: this compound (t6A) is a universally conserved and essential modified nucleoside found in transfer RNAs (tRNAs).[5][6] Its instability arises from the threonylcarbamoyl moiety at the N6 position of adenosine, which can undergo intramolecular cyclization to form cyclic t6A (ct6A).[1][2] This cyclic form is highly reactive and prone to hydrolysis, especially under mild alkaline conditions, which can lead to the degradation of the modification.[1][2]

Q2: What is the relationship between t6A and ct6A?

A2: In some organisms, t6A is a precursor to ct6A, which is formed via an ATP-dependent dehydration reaction catalyzed by the enzyme TcdA.[1][2] ct6A itself is considered a hypermodification. However, ct6A is also an intermediate in the chemical degradation pathway of t6A, as it can be hydrolyzed back to t6A.[1][2] Therefore, the presence of ct6A can be either biological or a result of sample handling.

Q3: What is the optimal pH for working with t6A?

A3: To maintain the integrity of t6A, it is crucial to work under slightly acidic to neutral conditions (pH 6.0-7.0). Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly accelerate the hydrolysis of ct6A and can also lead to the epimerization of the hydantoin isoform of ct6A.[1][2]

Q4: Can I use Tris buffer for my experiments involving t6A?

A4: It is advisable to avoid Tris buffer because it contains a primary amine that can react with ct6A to form amide adducts.[1] This can lead to an underestimation of t6A and the appearance of artifact peaks in your analysis. Buffers such as ammonium acetate, sodium acetate, or phosphate buffers are recommended alternatives.

Q5: How should I store my tRNA samples to preserve t6A?

A5: For long-term storage, tRNA samples should be stored at -80°C.[3][5] It is also recommended to store samples in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to RNA degradation in general.

Experimental Protocols

Protocol for Enzymatic Hydrolysis of tRNA for t6A Analysis by LC-MS/MS

This protocol is designed to minimize the degradation of t6A during the enzymatic digestion of tRNA to nucleosides for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

  • Purified total tRNA

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer (10 mM, pH 6.0)

  • RNase-free water

  • 10 kDa molecular weight cutoff (MWCO) spin filters

  • LC-MS grade solvents (acetonitrile, methanol, formic acid)

Procedure:

  • Sample Preparation:

    • Resuspend 1-5 µg of purified total tRNA in 20 µL of 10 mM ammonium acetate buffer (pH 6.0).

  • Nuclease P1 Digestion:

    • Add 1 U of Nuclease P1 to the tRNA sample.

    • Incubate at 37°C for 2 hours. This enzyme will digest the tRNA into 5'-mononucleotides.

  • Alkaline Phosphatase Treatment:

    • Add 1 U of Bacterial Alkaline Phosphatase (BAP) to the reaction mixture.

    • Incubate at 37°C for an additional 2 hours. BAP will dephosphorylate the 5'-mononucleotides to yield nucleosides.

  • Enzyme Removal:

    • To remove the enzymes, which can interfere with LC-MS analysis, pass the reaction mixture through a 10 kDa MWCO spin filter.

    • Centrifuge according to the manufacturer's instructions. Collect the filtrate, which contains the nucleosides.

  • Sample Dilution and Analysis:

    • Dilute the collected nucleoside mixture with an appropriate volume of RNase-free water or mobile phase for LC-MS/MS analysis.

    • Analyze the sample using a suitable LC-MS/MS method for the detection and quantification of t6A and other nucleosides.[1][3][4]

Visualizations

t6A_Degradation_Pathway cluster_main t6A Degradation Pathway t6A t6A (this compound) ct6A_oxazolone ct6A (Oxazolone isoform) t6A->ct6A_oxazolone Intramolecular Cyclization hydrolyzed_product Hydrolyzed t6A (Adenosine + Threonine + CO2) t6A->hydrolyzed_product Strong Alkaline Hydrolysis ct6A_oxazolone->t6A Hydrolysis (Mild Alkaline Conditions) ct6A_hydantoin ct6A (Hydantoin isoform) ct6A_oxazolone->ct6A_hydantoin Isomerization ct6A_hydantoin->t6A Hydrolysis (Mild Alkaline Conditions) epimerized_ct6A Epimerized ct6A ct6A_hydantoin->epimerized_ct6A Epimerization (Mild Alkaline Conditions)

Caption: Degradation pathway of t6A.

experimental_workflow cluster_workflow Recommended Workflow for t6A Analysis start Start: Purified total tRNA resuspend Resuspend in 10 mM Ammonium Acetate (pH 6.0) start->resuspend nuclease_p1 Nuclease P1 Digestion (37°C, 2h) resuspend->nuclease_p1 bap Bacterial Alkaline Phosphatase (37°C, 2h) nuclease_p1->bap filter Enzyme Removal (10 kDa MWCO spin filter) bap->filter lcms LC-MS/MS Analysis filter->lcms

References

Technical Support Center: Optimizing tRNA Purification for t6A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of the N6-threonylcarbamoyladenosine (t6A) modification in tRNA.

Part 1: Frequently Asked Questions (FAQs)

General Questions

  • Q1: Why is proper tRNA purification crucial for accurate t6A analysis? A1: Accurate quantification of t6A relies on the purity and integrity of the tRNA sample. Contamination from other RNA species (like rRNA and mRNA), DNA, or cellular components can interfere with downstream enzymatic digestion and mass spectrometry analysis, leading to inaccurate results.[1] Furthermore, different RNA isolation methods can have varying efficiencies depending on the physiological state of the cells, potentially introducing bias in tRNA quantification.[2]

  • Q2: What are the main steps in the workflow for t6A analysis from cell culture to mass spectrometry? A2: The general workflow involves: 1) harvesting cells and extracting total RNA, 2) enriching for the tRNA fraction, 3) enzymatically digesting the purified tRNA into individual nucleosides, and 4) analyzing the nucleoside mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify t6A.[3][4]

tRNA Purification Methods

  • Q3: What are the common methods for isolating total RNA from cells? A3: A widely used method is the single-step RNA isolation using acidic guanidinium (B1211019) thiocyanate-phenol-chloroform extraction, often commercialized as TRIzol or TRI Reagent.[5][6][7] This method effectively lyses cells while inactivating RNases, preserving RNA integrity.[8]

  • Q4: How can I enrich tRNA from a total RNA extract? A4: After total RNA isolation, large RNAs like rRNA and mRNA can be selectively precipitated using high salt concentrations (e.g., NaCl) and isopropanol (B130326), leaving the smaller tRNAs in the supernatant. The tRNA can then be precipitated from the supernatant using additional isopropanol.[9] Other methods include chromatographic techniques like hydrophobic interaction chromatography or probe-based hybridization for purifying specific tRNA isoacceptors.[10][11]

Enzymatic Digestion

  • Q5: Which enzymes are required to completely digest tRNA into nucleosides? A5: A combination of enzymes is necessary. Nuclease P1 is typically used to digest the tRNA into 5'-mononucleotides, followed by a phosphatase (like bacterial alkaline phosphatase) to remove the phosphate (B84403) group, yielding nucleosides.[12]

  • Q6: How can I ensure complete digestion of my tRNA sample? A6: Optimized hydrolysis conditions are key. Using a sufficient enzyme-to-substrate ratio and incubating for an adequate time (e.g., 2 hours) can ensure complete digestion.[12] The short incubation time also helps to prevent the degradation of unstable nucleosides.[12]

LC-MS/MS Analysis of t6A

  • Q7: Is t6A a stable modification during sample preparation and analysis? A7: t6A can be chemically labile. For instance, the cyclic form of t6A (ct6A) can hydrolyze to t6A.[13] It is important to handle samples under conditions that minimize degradation, such as avoiding harsh pH conditions.

  • Q8: What are the characteristic mass transitions for t6A in LC-MS/MS analysis? A8: In positive ion mode, t6A is typically detected by monitoring the transition of the protonated molecule [M+H]⁺ at m/z 413.2 to a specific fragment ion at m/z 280.9.[14]

Part 2: Troubleshooting Guides

Low tRNA Yield or Purity

Problem Possible Cause Suggested Solution
Low total RNA yield Incomplete cell lysis or homogenization.Ensure complete disruption of cells. For tissues, use a homogenizer. For adherent cells, ensure the entire surface is exposed to the lysis reagent.[15][16]
Incorrect amount of starting material.Use the recommended amount of starting material for your chosen protocol. Too much material can overload the system.
rRNA contamination in tRNA fraction Inefficient precipitation of large RNAs.Optimize the salt and isopropanol concentrations during the differential precipitation step. Ensure proper incubation times and temperatures.[9]
Genomic DNA contamination Incomplete phase separation during TRIzol extraction.Carefully collect the upper aqueous phase without disturbing the interphase.[5] Consider an optional DNase treatment step.[8]
A260/A280 ratio is low (<1.8) Protein contamination.Ensure complete removal of the interphase and organic phase during phenol-chloroform extraction. Re-extract the RNA if necessary.
A260/A230 ratio is low (<2.0) Contamination with phenol (B47542), guanidine (B92328), or other reagents.Ensure no carryover of the organic phase. Perform an additional ethanol (B145695) wash of the RNA pellet.[15]

Inconsistent t6A Quantification

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent sample handling and processing.Standardize all steps of the protocol, from cell harvesting to LC-MS/MS injection. Use an internal standard for normalization.
Degradation of t6A during sample preparation.Minimize freeze-thaw cycles. Process samples quickly and on ice whenever possible. Avoid harsh pH conditions.
Low or no t6A signal Insufficient amount of starting tRNA.Start with a sufficient quantity of cells or tissue to yield enough tRNA for detection.
Inefficient ionization in the mass spectrometer.Optimize the ion source parameters (e.g., temperature, gas flow) for nucleoside analysis.[17]

Issues with Enzymatic Digestion

Problem Possible Cause Suggested Solution
Incomplete digestion Insufficient enzyme concentration or activity.Use a higher enzyme-to-substrate ratio. Ensure enzymes are active and have been stored correctly.[12]
Presence of inhibitors from the purification process.Ensure the tRNA sample is free of residual salts or organic solvents by performing thorough washing steps.
Degradation of nucleosides Prolonged incubation time.Optimize the digestion time; a 2-hour incubation is often sufficient for complete hydrolysis without significant degradation.[12]

Part 3: Experimental Protocols

Protocol 1: Total tRNA Extraction from Mammalian Cells using TRIzol

  • Cell Harvesting: For adherent cells, wash the culture dish with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture dish area or per 5-10 x 10⁶ cells.[6] Pipette the lysate up and down several times to homogenize.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.

Protocol 2: Enrichment of tRNA from Total RNA

  • Initial Setup: Resuspend the total RNA pellet in RNase-free water.

  • Precipitation of Large RNAs: Add 0.25 volumes of a solution containing 1.2 M NaCl and 0.8 M sodium citrate, and 0.25 volumes of isopropanol.[9] Mix well and incubate on ice for 30-60 minutes.

  • Centrifugation: Centrifuge at high speed to pellet the large RNAs (rRNA, mRNA).

  • tRNA Precipitation: Carefully transfer the supernatant containing the small RNAs to a new tube. Add an equal volume of isopropanol and incubate at -20°C for at least 30 minutes to precipitate the tRNA.[9]

  • Final Wash and Resuspension: Centrifuge to pellet the tRNA. Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Protocol 3: Enzymatic Hydrolysis of tRNA to Nucleosides

  • Reaction Setup: In an RNase-free tube, combine 1-5 µg of purified tRNA, reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂), Nuclease P1, and bacterial alkaline phosphatase.[12]

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Enzyme Removal (Optional): If enzymes interfere with downstream analysis, they can be removed using a molecular weight cutoff filter (e.g., 10 kDa).

  • Sample Storage: The resulting nucleoside mixture can be directly used for LC-MS analysis or stored at -80°C.

Protocol 4: LC-MS/MS Analysis of t6A

  • Chromatography: Separate the nucleosides on a C18 reversed-phase column using a gradient of a volatile mobile phase, such as ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile.[17][18]

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using selected reaction monitoring (SRM).

  • SRM Transition for t6A: Monitor the transition from the precursor ion (m/z 413.2) to the product ion (m/z 280.9).[14]

  • Quantification: Quantify t6A levels by comparing the peak area to that of a standard curve of known concentrations of a synthetic t6A standard. Normalize to the peak area of unmodified adenosine (B11128) (A).

Part 4: Quantitative Data Summary

Table 1: Comparison of tRNA Purification Methods

Method Principle Advantages Disadvantages
TRIzol/Phenol-Chloroform Lysis in a monophasic solution of phenol and guanidine isothiocyanate, followed by phase separation.High yield of total RNA, effective RNase inhibition.[6]Use of hazardous organic solvents.
Differential Precipitation Selective precipitation of large RNAs with high salt and isopropanol.Simple and cost-effective method for tRNA enrichment from total RNA.[9]May result in some contamination with other small RNAs.
Hydrophobic Interaction Chromatography Separation based on the hydrophobicity of tRNA molecules.Can separate charged from uncharged tRNAs.[10][11]Separation of individual isoacceptors can be challenging.
Probe-based Hybridization Sequence-specific capture of target tRNA using immobilized DNA probes.High purity of specific tRNA isoacceptors.[10]Requires synthesis of specific probes for each tRNA of interest.

Table 2: Typical Total RNA and tRNA Yields from Mammalian Cells

Cell Type Starting Amount Typical Total RNA Yield Estimated tRNA Yield (as % of total RNA)
HeLa 1 x 10⁶ cells10-15 µg~15-20%
HEK293 1 x 10⁶ cells15-25 µg~15-20%
Mouse Liver 100 mg tissue500-1000 µg~15-20%
Note: Yields can vary depending on the cell line, growth conditions, and extraction method. A typical mammalian cell contains 10-30 pg of total RNA.[19]

Table 3: Relative Abundance of t6A in different organisms/cell lines

Organism/Cell Line t6A/A Ratio (%) Reference
Saccharomyces cerevisiae (wild type)~2.5%[14]
Saccharomyces cerevisiae (sua5Δ mutant)~0.004%[14]
Escherichia coliVaries by growth condition
Note: The abundance of t6A can vary significantly between different organisms and under different physiological conditions.

Part 5: Visual Guides (Graphviz Diagrams)

experimental_workflow cluster_purification tRNA Purification cluster_analysis t6A Analysis cell_harvest Cell Harvesting total_rna Total RNA Extraction (TRIzol) cell_harvest->total_rna trna_enrich tRNA Enrichment total_rna->trna_enrich digestion Enzymatic Digestion to Nucleosides trna_enrich->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for tRNA purification and t6A analysis.

troubleshooting_workflow cluster_solutions Potential Solutions start Low or No t6A Signal check_tRNA_yield Check tRNA Yield & Purity (A260/280, A260/230) start->check_tRNA_yield check_digestion Verify Complete Enzymatic Digestion check_tRNA_yield->check_digestion Yield/Purity OK optimize_purification Optimize Purification Protocol check_tRNA_yield->optimize_purification Yield/Purity Low check_lcms Optimize LC-MS/MS Parameters check_digestion->check_lcms Digestion OK optimize_digestion Optimize Digestion Conditions check_digestion->optimize_digestion Incomplete Digestion optimize_lcms Tune Mass Spectrometer check_lcms->optimize_lcms Signal Still Low

Caption: Troubleshooting logic for low t6A signal in LC-MS/MS.

References

Technical Support Center: N6-Threonylcarbamoyladenosine (t6A) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the low abundance of N6-Threonylcarbamoyladenosine (t6A), a critical tRNA modification.

Introduction to this compound (t6A)

This compound (t6A) is a universally conserved modification found at position 37 of tRNAs that decode ANN codons.[1][2] This modification is crucial for maintaining translational fidelity by ensuring accurate codon recognition and preventing frameshifting.[3][4][5] The biosynthesis of t6A is a two-step enzymatic process catalyzed by the universally conserved TsaC/Sua5 and TsaD/Kae1/Qri7 protein families.[3][5][6][7] Depletion of t6A has been linked to severe growth defects, protein aggregation, and increased sensitivity to various cellular stresses, highlighting its importance in cellular homeostasis.[8][9][10]

Diagram: t6A Biosynthesis Pathway

t6A_Biosynthesis cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer L-threonine L-threonine TsaC/Sua5 TsaC/Sua5 L-threonine->TsaC/Sua5 Bicarbonate Bicarbonate Bicarbonate->TsaC/Sua5 ATP ATP ATP->TsaC/Sua5 TC-AMP TC-AMP TsaC/Sua5->TC-AMP TsaD/Kae1/Qri7 complex TsaD/Kae1/Qri7 complex TC-AMP->TsaD/Kae1/Qri7 complex tRNA (A37) tRNA (A37) tRNA (A37)->TsaD/Kae1/Qri7 complex t6A-modified tRNA t6A-modified tRNA TsaD/Kae1/Qri7 complex->t6A-modified tRNA

Caption: The two-step enzymatic biosynthesis pathway of this compound (t6A).

Troubleshooting Guide for Low t6A Abundance

This guide addresses common issues encountered during the detection and quantification of t6A, particularly when dealing with low-abundance samples.

Issue Potential Cause Recommended Solution
No or Low t6A Signal in Mass Spectrometry 1. Incomplete tRNA Digestion: The enzymatic digestion of tRNA to single nucleosides may be inefficient, leaving t6A within larger RNA fragments that are not detected.- Optimize Digestion Conditions: Ensure the use of a high-quality nuclease mix (e.g., nuclease P1, snake venom phosphodiesterase) and optimize incubation time and temperature.[6][10] Consider using commercially available nucleoside digestion mixes.[6] - Verify Digestion Efficiency: After digestion, run a small aliquot on a denaturing polyacrylamide gel to confirm the complete breakdown of tRNA.
2. Ion Suppression in Mass Spectrometer: Co-eluting compounds from the sample matrix can interfere with the ionization of t6A, leading to a reduced signal.- Improve Chromatographic Separation: Optimize the LC gradient to better separate t6A from interfering compounds.[11] - Sample Cleanup: Use solid-phase extraction (SPE) cartridges to remove salts and other contaminants prior to LC-MS/MS analysis.
3. Suboptimal Mass Spectrometer Parameters: Incorrect instrument settings can lead to poor sensitivity for t6A.- Optimize Source and Fragmentation Parameters: Systematically tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific m/z transition of t6A.[12][13][14] - Use Scheduled Multiple Reaction Monitoring (MRM): If analyzing multiple modifications, use scheduled MRM to maximize dwell time for the t6A transition.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in tRNA isolation, digestion, or cleanup steps can introduce significant variability.- Standardize Protocols: Ensure all steps of the protocol are performed consistently across all samples. Use a master mix for digestion enzymes and buffers. - Use an Internal Standard: Spike a known amount of a stable isotope-labeled t6A standard into the samples before digestion to normalize for variations in sample processing and instrument response.
2. Inaccurate RNA Quantification: Errors in the initial quantification of tRNA will lead to variability in the final results.- Use a Reliable Quantification Method: Avoid using UV absorbance (A260) alone, as it can be affected by contaminants. Use a fluorescent dye-based method (e.g., Qubit) for more accurate RNA quantification.[9]
Difficulty Detecting Changes in t6A Levels 1. Insufficient Sensitivity: The analytical method may not be sensitive enough to detect subtle changes in low-abundance t6A.- Enrich for t6A-containing RNAs: While challenging, methods like antibody-based immunoprecipitation (using a t6A-specific antibody) or affinity purification of t6A-modifying enzymes and their bound tRNA substrates could be explored to enrich for t6A-containing molecules before analysis. - Increase Sample Input: If possible, start with a larger amount of total RNA to increase the absolute amount of t6A in the sample.
2. Biological Variability: Natural variation between biological samples may mask small changes in t6A levels.- Increase Biological Replicates: Analyze a sufficient number of biological replicates to achieve statistical power to detect small but significant changes.

Frequently Asked Questions (FAQs)

Q1: What is the best method for quantifying low levels of t6A?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of t6A.[2][9] This method involves the enzymatic digestion of total tRNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. For very low abundance, the use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

Q2: How can I enrich my sample for t6A-containing tRNAs?

A2: Enrichment of t6A-containing tRNAs is challenging. While there are no widely established protocols specifically for t6A enrichment, some strategies that could be adapted include:

  • Antibody-based pull-down: If a highly specific antibody against t6A is available, it could be used to immunoprecipitate t6A-containing RNA fragments.

  • Affinity purification of t6A-modifying enzymes: The enzymes responsible for t6A synthesis bind to their tRNA substrates. Purifying these enzymes from cell lysates may co-purify the tRNAs they are actively modifying.

Q3: Are there any alternatives to mass spectrometry for t6A detection?

A3: While LC-MS/MS is the most quantitative method, other techniques can provide indirect evidence of t6A presence or changes in its levels:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method can separate modified nucleosides, but its sensitivity and specificity are lower than mass spectrometry.[1][3]

  • tRNA sequencing (tRNA-Seq): Certain tRNA modifications can cause signatures during reverse transcription, such as misincorporations or stops. While not a direct measure of t6A, changes in these signatures in tRNAs known to contain t6A could suggest alterations in its modification status.

Q4: How does cellular stress affect t6A abundance?

A4: Studies in yeast have shown that tRNA abundance can change significantly in response to various stress conditions, including temperature, osmotic, and oxidative stress.[15][16] While direct quantification of t6A under these conditions is less common, it is plausible that the levels of this critical modification are also dynamically regulated to modulate the translational response to stress.

Quantitative Data on t6A Abundance

The absolute quantification of t6A is technically demanding and data is sparse in the literature. The following table summarizes qualitative and semi-quantitative observations of t6A levels under different conditions.

Organism/Cell Type Condition Observed Change in t6A or Related Phenotype Reference
Saccharomyces cerevisiae (Yeast)Deletion of t6A biosynthesis genes (e.g., TCS2, TCS3)Complete loss of t6A modification.[8][9]
Saccharomyces cerevisiae (Yeast)Heat, ethanol, salt stresst6A-deficient strains show increased sensitivity.[8][9]
Saccharomyces cerevisiae (Yeast)Oxidative StresstRNA abundances are significantly altered.[15]
Human Cell LinesCancerDysregulation of tRNA-derived fragments (tRFs), some of which originate from tRNAs containing t6A, is observed.[17][18]
Mammalian TissuesNormal physiological statet6A is present on tRNAs decoding ANN codons.[7]

Experimental Protocols

Protocol 1: Quantification of t6A in Total tRNA by LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of t6A from biological samples.

1. tRNA Isolation

  • Start with a sufficient amount of cells or tissue (e.g., 10^7 - 10^8 cells).

  • Isolate total RNA using a commercial kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.

  • To enrich for small RNAs, including tRNA, a specialized kit or a lithium chloride precipitation step can be used.

  • Quantify the isolated RNA using a fluorometric method (e.g., Qubit).

2. Enzymatic Digestion of tRNA to Nucleosides

  • In a sterile microcentrifuge tube, combine the following:

    • 1-5 µg of total RNA

    • Nuclease P1 (1-2 units)

    • Bacterial Alkaline Phosphatase (1-2 units)

    • Reaction Buffer (as recommended by the enzyme manufacturer)

    • Nuclease-free water to a final volume of 20-50 µL.

  • (Optional but recommended) Spike in a known amount of stable isotope-labeled t6A internal standard.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Centrifuge the sample at high speed for 10 minutes to pellet any undigested material.

  • Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient from 0-20% Mobile Phase B over 10-15 minutes is a good starting point.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for t6A:

      • Precursor Ion (Q1): m/z 413.2

      • Product Ion (Q3): m/z 281.1 (This corresponds to the loss of the threonylcarbamoyl moiety).

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy to maximize the signal for the t6A transition.[13][14]

4. Data Analysis

  • Integrate the peak area for the t6A MRM transition.

  • If an internal standard was used, calculate the ratio of the peak area of endogenous t6A to the peak area of the internal standard.

  • Normalize the t6A abundance to the initial amount of RNA used in the digestion.

Diagram: Experimental Workflow for t6A Quantification

t6A_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell/Tissue Sample Cell/Tissue Sample Total RNA Isolation Total RNA Isolation Cell/Tissue Sample->Total RNA Isolation 1 tRNA Quantification tRNA Quantification Total RNA Isolation->tRNA Quantification 2 Enzymatic Digestion\n(to Nucleosides) Enzymatic Digestion (to Nucleosides) tRNA Quantification->Enzymatic Digestion\n(to Nucleosides) 3 LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion\n(to Nucleosides)->LC-MS/MS Analysis 4 Data Analysis\n(Peak Integration & Normalization) Data Analysis (Peak Integration & Normalization) LC-MS/MS Analysis->Data Analysis\n(Peak Integration & Normalization) 5 Quantitative t6A Levels Quantitative t6A Levels Data Analysis\n(Peak Integration & Normalization)->Quantitative t6A Levels 6

Caption: A general experimental workflow for the quantification of t6A from biological samples.

References

Technical Support Center: Quality Control for Synthetic N6-Threonylcarbamoyladenosine (t6A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic N6-Threonylcarbamoyladenosine (t6A).

Frequently Asked Questions (FAQs)

Q1: What is this compound (t6A) and why is its quality control important?

A1: this compound (t6A) is a universally conserved and essential modified nucleoside found in transfer RNAs (tRNAs) at position 37, adjacent to the anticodon.[1][2] It plays a crucial role in maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing frameshift errors during protein synthesis.[3][4] For researchers using synthetic t6A in experiments such as in vitro transcription, translation assays, or as a standard for analytical studies, rigorous quality control is paramount. Impurities or degradation products can lead to erroneous experimental results, including altered translation efficiency and inaccurate quantification.

Q2: What are the critical quality attributes to consider for synthetic t6A?

A2: The critical quality attributes for synthetic t6A include:

  • Purity: The percentage of the desired t6A molecule in the sample. High purity is essential to avoid confounding effects from impurities.

  • Identity: Confirmation of the correct chemical structure of t6A.

  • Stability: The ability of t6A to resist degradation under specific storage and experimental conditions.

  • Absence of Impurities: Identification and quantification of any synthesis-related byproducts or degradation products.

Q3: What are the common impurities that can be found in synthetic t6A?

A3: While specific impurities depend on the synthetic route, common process-related impurities in synthetic nucleosides and similar biomolecules can include:

  • Unreacted starting materials and reagents.

  • Intermediates from the synthesis process.

  • Side-products from incomplete reactions or side reactions.

  • Diastereomers or enantiomers , if the synthesis is not fully stereospecific.

  • Protecting group remnants from incomplete deprotection steps.

  • Cyclic t6A (ct6A): A dehydrated, cyclic form of t6A that can form from t6A.[5]

Q4: How should I store synthetic t6A to ensure its stability?

A4: Synthetic t6A should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. For short-term use, solutions can be prepared in a suitable buffer (e.g., RNase-free water or a buffer appropriate for your experiment) and stored at -20°C. Avoid repeated freeze-thaw cycles. The stability of t6A in solution is pH-dependent; it is generally more stable in slightly acidic to neutral conditions.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Contamination of the column or guard column.1. Replace the column or guard column. 2. Adjust the mobile phase pH to ensure t6A is in a single ionic state. 3. Reduce the injection volume or sample concentration. 4. Flush the column with a strong solvent.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 4. Ensure the column is adequately equilibrated with the mobile phase before each run.
Extra Peaks in the Chromatogram 1. Sample contamination. 2. Degradation of t6A. 3. Carryover from a previous injection. 4. Impure mobile phase.1. Use high-purity solvents and reagents. 2. Prepare fresh samples and analyze them promptly. Store stock solutions appropriately. 3. Implement a robust needle wash protocol. 4. Use HPLC-grade solvents and freshly prepared buffers.
Mass Spectrometry Analysis Issues
Problem Possible Cause Recommended Solution
Low Signal Intensity 1. Poor ionization efficiency. 2. Sample degradation in the source. 3. Incorrect mass spectrometer settings. 4. Low sample concentration.1. Optimize ion source parameters (e.g., spray voltage, gas flow). 2. Adjust source temperature and other parameters to minimize in-source decay. 3. Ensure the instrument is tuned and calibrated. Use appropriate scan parameters for the target mass. 4. Increase the sample concentration if possible.
Unexpected Mass Peaks 1. Presence of impurities or degradation products. 2. Adduct formation (e.g., with sodium, potassium). 3. In-source fragmentation.1. Analyze the sample by HPLC-UV to assess purity. Use high-resolution MS to determine the elemental composition of the unknown peaks. 2. This is common in ESI-MS. Use this information to help confirm the molecular weight. 3. Optimize source conditions to minimize fragmentation.
Inconsistent Fragmentation Pattern 1. Variable collision energy. 2. Presence of co-eluting isomers or impurities.1. Ensure consistent collision energy settings for MS/MS experiments. 2. Improve chromatographic separation to isolate the peak of interest.
Experimental Assay Troubleshooting
Problem Possible Cause Recommended Solution
Low efficiency of t6A incorporation in in vitro transcription 1. Degraded or impure synthetic t6A. 2. Incorrect concentration of t6A triphosphate. 3. Suboptimal reaction conditions.1. Verify the purity and integrity of the synthetic t6A-triphosphate by HPLC and Mass Spectrometry. 2. Accurately determine the concentration of the t6A triphosphate stock solution. 3. Optimize the in vitro transcription reaction conditions (e.g., enzyme concentration, incubation time, temperature).
Inconsistent results in cell-based assays 1. Variability in the quality of different batches of synthetic t6A. 2. Degradation of t6A in the cell culture medium. 3. Cellular uptake issues.1. Perform quality control on each new batch of synthetic t6A before use. 2. Assess the stability of t6A under your specific cell culture conditions. 3. Verify that t6A is being taken up by the cells, if that is a requirement for your assay.

Experimental Protocols

Protocol 1: Purity Analysis of Synthetic t6A by HPLC-UV

Objective: To determine the purity of a synthetic t6A sample.

Materials:

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the synthetic t6A in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 0.75 mL/min.[1]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[3]

    • Gradient:

      • 0-30 min: 0-40% B

      • 30-35 min: 40% B

      • 35-40 min: 40-0% B

      • 40-45 min: 0% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of t6A as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation of Synthetic t6A by LC-MS/MS

Objective: To confirm the identity of synthetic t6A and characterize its fragmentation pattern.

Materials:

  • Synthetic t6A sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Ammonium acetate

  • C18 reverse-phase LC column

Methodology:

  • LC Conditions: (Use the same conditions as in Protocol 1, adapted for LC-MS compatibility).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: Perform product ion scans on the protonated molecular ion of t6A ([M+H]⁺, expected m/z 413.14).[6]

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at the expected m/z.

    • Analyze the MS/MS spectrum for characteristic fragment ions. Key fragments include the loss of the ribose moiety (resulting in the protonated base, m/z 281.10) and fragments corresponding to the threonylcarbamoyl group.[6]

Protocol 3: Stability Assessment of Synthetic t6A by Forced Degradation

Objective: To assess the stability of synthetic t6A under various stress conditions.

Materials:

  • Synthetic t6A sample

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare stock solutions of t6A in water.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution of t6A at 60°C for 24 hours.

    • Control: A solution of t6A in water at room temperature.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-UV as described in Protocol 1.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of t6A under each condition.

    • Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_stability Stability Assessment raw_material Synthetic t6A Powder dissolution Dissolution in Appropriate Solvent raw_material->dissolution filtration 0.22 µm Filtration dissolution->filtration forced_degradation Forced Degradation (Acid, Base, Oxidation) dissolution->forced_degradation hplc HPLC-UV (Purity) filtration->hplc lcms LC-MS/MS (Identity) filtration->lcms nmr NMR (Structure) filtration->nmr

Caption: Quality control workflow for synthetic t6A.

References

Technical Support Center: Troubleshooting t6A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-threonylcarbamoyladenosine (t6A) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their t6A-related experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in t6A analysis?

A1: Artifacts in t6A analysis can arise from several stages of the experimental workflow. The most common sources include:

  • Antibody Specificity and Cross-Reactivity: The antibody used for immunoprecipitation may cross-react with other similar RNA modifications, leading to false-positive signals.

  • Sample Preparation: Incomplete enzymatic digestion or chemical hydrolysis during sample preparation for mass spectrometry can lead to inaccurate quantification. Contamination from other cellular components can also interfere with detection.

  • NGS Library Preparation: PCR amplification bias can lead to the underrepresentation of t6A-containing RNA fragments, especially if they have high GC or AT content.[1][2][3] Adapter ligation and reverse transcription can also introduce biases.[4][5][6]

  • Mass Spectrometry Analysis: Ion suppression from co-eluting compounds can affect the signal intensity of t6A. Incorrect mass calibration can lead to misidentification.

Q2: How can I validate the specificity of my anti-t6A antibody?

A2: Antibody validation is crucial for reliable t6A immunoprecipitation (IP) results.[7][8][9][10][11] Here are several strategies:

  • Dot Blot or ELISA: Test the antibody's binding to in vitro transcribed RNA with and without the t6A modification. You can also test for cross-reactivity by spotting other modified adenosines (e.g., m6A, adenosine).

  • Western Blot of IP fractions: After IP, elute the bound RNA and analyze the protein fraction by Western blot to ensure the antibody is pulling down the expected RNA-binding proteins associated with t6A-modified transcripts.

  • Competitive Inhibition Assay: Pre-incubate the antibody with free t6A nucleosides before performing the IP. A significant reduction in the IP signal would indicate specificity.

  • Orthogonal Methods: Validate your IP-seq findings with a non-antibody-based method, such as mass spectrometry, on the same samples.[12]

Q3: What are the key considerations for quantitative mass spectrometry of t6A?

A3: For accurate quantification of t6A by mass spectrometry (MS), consider the following:

  • RNA Purity: Ensure your RNA sample is free from contaminants like proteins, DNA, and buffers, which can interfere with MS analysis.[13]

  • Complete Digestion: Use a robust enzymatic digestion protocol to convert the RNA into single nucleosides. Incomplete digestion will lead to underestimation of t6A levels.

  • Stable Isotope Labeled Internal Standard: Spike in a known amount of a stable isotope-labeled t6A standard before digestion. This allows for accurate quantification by correcting for variations in sample processing and instrument response.

  • Instrument Calibration: Regularly calibrate your mass spectrometer to ensure accurate mass measurements and avoid misidentification of peaks.[14]

Troubleshooting Guides

Immunoprecipitation (IP) for t6A-RNA

This guide addresses common issues encountered during the immunoprecipitation of t6A-modified RNA.

Problem Potential Cause Recommended Solution
Low Yield of Immunoprecipitated RNA Inefficient antibody-RNA binding.Optimize antibody concentration through titration.[15][16] Ensure the incubation time and temperature are optimal for your specific antibody.
Low abundance of t6A in the sample.Increase the starting amount of total RNA.[17][18] Use a cell type or condition known to have higher levels of t6A.
Incomplete cell lysis.Use a more stringent lysis buffer, but be mindful of disrupting RNA-protein interactions if studying them.[18]
High Background Signal Non-specific binding of RNA to beads.Pre-clear the lysate by incubating it with beads before adding the antibody.[16][17] Block the beads with BSA or yeast tRNA.[15][17]
Antibody cross-reactivity.Validate your antibody using the methods described in the FAQ section. Consider using a different, more specific antibody.
Insufficient washing.Increase the number and stringency of wash steps after immunoprecipitation.[16][17]
Mass Spectrometry (MS) Analysis of t6A

This section provides troubleshooting for common problems in the mass spectrometry-based detection and quantification of t6A.

Problem Potential Cause Recommended Solution
No or Weak t6A Signal Low abundance of t6A in the sample.Enrich for t6A-containing RNA fragments before MS analysis, for example, through IP.
Incomplete digestion of RNA to nucleosides.Optimize the digestion protocol by adjusting enzyme concentration, incubation time, and temperature.
Ion suppression.Improve chromatographic separation to resolve t6A from interfering compounds. Use a stable isotope-labeled internal standard.
Inaccurate Quantification Inconsistent sample preparation.Use a standardized protocol for all samples. Include a stable isotope-labeled internal standard in every sample.
Non-linear instrument response.Generate a calibration curve with known concentrations of a t6A standard to ensure quantification is within the linear range of the instrument.
Contamination of samples.Ensure high purity of RNA samples.[13] Use dedicated reagents and consumables for MS analysis to avoid cross-contamination.
t6A Sequencing (t6A-seq)

This guide addresses artifacts that can arise during the preparation and analysis of t6A sequencing libraries.

Problem Potential Cause Recommended Solution
PCR Amplification Bias Preferential amplification of non-modified or GC-neutral fragments.[1][2]Use a high-fidelity DNA polymerase with minimal bias.[1] Reduce the number of PCR cycles to the minimum required for library amplification.[2]
Adapter Dimer Formation Excess adapters in the ligation reaction.Optimize the adapter-to-insert molar ratio. Perform a stringent size selection after adapter ligation to remove small fragments.
Reverse Transcription Artifacts Mispriming by random hexamers or oligo(dT) primers on internal sequences.[5][19]Use primers with locked nucleic acids (LNAs) or other modifications to increase specificity. Consider methods that avoid random priming if possible.
Reverse transcriptase falling off at modified bases.Use a reverse transcriptase engineered for higher processivity and the ability to read through modified bases.

Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and potential points of artifact introduction, the following diagrams illustrate key workflows.

experimental_workflow_ip_seq cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_library_prep Library Preparation cluster_analysis Data Analysis rna_extraction RNA Extraction rna_fragmentation RNA Fragmentation rna_extraction->rna_fragmentation Potential Artifact: RNA degradation ip t6A Immunoprecipitation rna_fragmentation->ip Potential Artifact: Inconsistent fragment size washing Washing ip->washing Potential Artifact: Antibody cross-reactivity elution Elution washing->elution Potential Artifact: Non-specific binding adapter_ligation Adapter Ligation elution->adapter_ligation Potential Artifact: Low yield rt Reverse Transcription adapter_ligation->rt Potential Artifact: Adapter dimers pcr PCR Amplification rt->pcr Potential Artifact: Reverse transcription errors sequencing Sequencing pcr->sequencing Potential Artifact: PCR bias peak_calling Peak Calling sequencing->peak_calling experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rna_extraction RNA Extraction rna_purification RNA Purification rna_extraction->rna_purification Potential Artifact: Contamination digestion Enzymatic Digestion to Nucleosides rna_purification->digestion Potential Artifact: Sample loss lc Liquid Chromatography digestion->lc Potential Artifact: Incomplete digestion ms Mass Spectrometry lc->ms Potential Artifact: Ion suppression quantification Quantification ms->quantification Potential Artifact: Inaccurate mass troubleshooting_logic cluster_ip Immunoprecipitation Issues cluster_ms Mass Spectrometry Issues cluster_seq Sequencing Issues start Unexpected Result in t6A Analysis low_yield Low Yield? start->low_yield high_bg High Background? start->high_bg no_peak No/Weak Peak? start->no_peak quant_error Quantification Error? start->quant_error low_reads Low Read Counts? start->low_reads bias Data Bias? start->bias check_ab Check Antibody low_yield->check_ab Troubleshoot check_lysis Check Lysis low_yield->check_lysis Troubleshoot increase_rna Increase RNA low_yield->increase_rna Troubleshoot validate_ab Validate Antibody high_bg->validate_ab Troubleshoot improve_wash Improve Washing high_bg->improve_wash Troubleshoot preclear Pre-clear Lysate high_bg->preclear Troubleshoot enrich_sample Enrich Sample no_peak->enrich_sample Troubleshoot check_digestion Check Digestion no_peak->check_digestion Troubleshoot optimize_ms Optimize MS no_peak->optimize_ms Troubleshoot use_standard Use Internal Standard quant_error->use_standard Troubleshoot check_purity Check RNA Purity quant_error->check_purity Troubleshoot calibrate_ms Calibrate MS quant_error->calibrate_ms Troubleshoot check_rt Check RT Step low_reads->check_rt Troubleshoot optimize_pcr Optimize PCR low_reads->optimize_pcr Troubleshoot reduce_pcr_cycles Reduce PCR Cycles bias->reduce_pcr_cycles Troubleshoot use_hifi_poly Use HiFi Polymerase bias->use_hifi_poly Troubleshoot

References

Technical Support Center: Addressing Matrix Effects in t6A Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of N6-threonylcarbamoyladenosine (t6A).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect t6A quantification?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as t6A, due to the presence of co-eluting substances from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In the analysis of t6A from biological samples like plasma or urine, common sources of matrix effects include phospholipids (B1166683), salts, and other endogenous metabolites.[4][5]

Q2: How can I detect the presence of matrix effects in my t6A analysis?

A: Two common methods to assess matrix effects are the post-extraction spike and post-column infusion techniques.[1][2]

  • Post-Extraction Spike: This method involves comparing the signal response of t6A spiked into a blank matrix extract with the response of t6A in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[2]

  • Post-Column Infusion: In this qualitative method, a constant flow of a t6A standard solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any deviation (dip or peak) in the constant t6A signal indicates the retention time at which matrix components are causing ion suppression or enhancement.[6]

Q3: What is the role of a stable isotope-labeled (SIL) internal standard in mitigating matrix effects for t6A analysis?

A: A stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled t6A, is considered the gold standard for compensating for matrix effects.[7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8] However, it is crucial that the SIL-IS does not co-elute with any interfering matrix components that the analyte does not.[6]

Q4: Can simple sample dilution reduce matrix effects?

A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[9] This can be effective, especially when the assay has sufficient sensitivity to still detect t6A in the diluted sample.[10] In some cases, dilution can surprisingly improve the limit of detection if the matrix effect is severe.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during your t6A mass spectrometry experiments.

Issue 1: Poor reproducibility of t6A quantification across different samples.

  • Potential Cause: Variable matrix effects between individual samples. The composition of biological matrices can differ significantly from one sample to another, leading to inconsistent ion suppression or enhancement.[10]

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS for t6A to compensate for sample-to-sample variations in matrix effects.[11][12]

    • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[5][13][14]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[15]

Issue 2: Low signal intensity or complete signal loss for t6A.

  • Potential Cause: Significant ion suppression. Co-eluting compounds, particularly phospholipids in plasma samples, are known to cause severe ion suppression in electrospray ionization (ESI).[4][5]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Focus on removing phospholipids. Specific techniques like HybridSPE-Phospholipid or certain SPE sorbents are designed for this purpose.[4][13]

    • Chromatographic Separation: Modify your LC method to separate t6A from the ion suppression regions. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[16] A post-column infusion experiment can help identify these suppression zones.[6]

    • Check for Analyte Stability: Ensure that t6A is not degrading during sample preparation or storage. Some modified nucleosides can be unstable under certain pH or temperature conditions.[15]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for t6A in a given matrix.

Methodology:

  • Prepare a Neat Solution: Prepare a solution of t6A in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

  • Prepare a Spiked Matrix Sample: Extract a blank matrix sample (e.g., human plasma) using your established sample preparation protocol. After extraction, spike the resulting blank extract with t6A to the same final concentration as the neat solution.[11]

  • Analysis: Analyze both the neat solution and the spiked matrix sample by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix Sample / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[11]

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects caused by phospholipids in plasma samples prior to t6A analysis.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add an appropriate amount of your t6A stable isotope-labeled internal standard. Vortex to mix.

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) to the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.[11]

  • Elute: Elute t6A and its internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: Enzymatic Hydrolysis of tRNA for t6A Analysis

Objective: To release individual nucleosides, including t6A, from tRNA for subsequent LC-MS/MS quantification.

Methodology:

  • tRNA Isolation: Isolate total tRNA from your biological sample using a suitable RNA purification kit or method.[2]

  • Enzymatic Digestion:

    • To 1-5 µg of purified tRNA in a final volume of 20 µL, add 2.5 µL of 10X nuclease P1 buffer (100 mM ammonium acetate, pH 5.3).

    • Add 1 µL of nuclease P1 (e.g., 100 U/mL).

    • Incubate at 37°C for 2 hours.

    • Add 3 µL of 10X bacterial alkaline phosphatase buffer (500 mM Tris-HCl, pH 8.0).

    • Add 1 µL of bacterial alkaline phosphatase (e.g., 1 U/µL).

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup: The resulting nucleoside mixture can be filtered or subjected to a cleanup step to remove enzymes before LC-MS/MS analysis. Be aware that some filter materials may adsorb hydrophobic modified nucleosides.[15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery of a Modified Nucleoside

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation45 ± 892 ± 5
Liquid-Liquid Extraction (LLE)78 ± 675 ± 9
Solid-Phase Extraction (SPE)95 ± 488 ± 6

Data are representative and illustrate the typical impact of different sample preparation methods on matrix effects and analyte recovery. Actual values will vary depending on the specific analyte, matrix, and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Cells) lysis Cell Lysis / Homogenization sample->lysis rna_extraction tRNA Isolation lysis->rna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides rna_extraction->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection of t6A lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for t6A analysis from biological samples.

troubleshooting_matrix_effects start Inconsistent or Inaccurate t6A Quantification check_is Using a Stable Isotope-Labeled Internal Standard? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_present->optimize_cleanup Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc revalidate Re-validate Method optimize_lc->revalidate check_other Investigate Other Issues (e.g., Analyte Stability) no_me->check_other

Caption: Decision tree for troubleshooting matrix effects in t6A analysis.

References

Validation & Comparative

A Comparative Guide to the Function of N6-Threonylcarbamoyladenosine (t6A) Across Different Organisms

Author: BenchChem Technical Support Team. Date: December 2025

The N6-threonylcarbamoyladenosine (t6A) modification is a universally conserved post-transcriptional modification found at position 37 of transfer RNAs (tRNAs) that decode codons starting with adenosine (B11128) (ANN codons).[1][2] This modification is crucial for maintaining translational fidelity and efficiency across all domains of life.[2] Depletion of t6A leads to a wide range of phenotypes, from reduced growth rates in single-celled organisms to severe pathological conditions in higher eukaryotes.[3] This guide provides a comparative analysis of the t6A function in bacteria, yeast, and mammals, supported by experimental data and detailed methodologies.

I. The t6A Biosynthesis Pathway: A Conserved Mechanism

The synthesis of t6A is a two-step enzymatic process that is highly conserved.[3]

  • Step 1: Formation of Threonylcarbamoyl-adenylate (TC-AMP) : The TsaC/Sua5 protein family catalyzes the condensation of L-threonine, bicarbonate (HCO₃⁻/CO₂), and ATP to form the intermediate TC-AMP.[3]

  • Step 2: Transfer to tRNA : The threonylcarbamoyl moiety from TC-AMP is transferred to the N6 nitrogen of adenosine at position 37 (A37) of the tRNA. This step is catalyzed by the TsaD/Kae1/Qri7 protein family, which often requires accessory proteins that differ between organisms.[3]

The core machinery is universal, but the composition of the accessory proteins varies, highlighting diversification in the pathway's regulation and integration with cellular processes.[3][4] In bacteria, the process involves the TsaD–TsaB–TsaE complex.[3] In archaea and the eukaryotic cytosol, a five-protein complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) is required.[3][5] In eukaryotic mitochondria, the nuclear-encoded Sua5/YRDC and Qri7/OSGEPL1 proteins carry out the synthesis.[3]

G cluster_0 Step 1: TC-AMP Synthesis (Universal) cluster_1 Step 2: Moiety Transfer to tRNA A37 cluster_bacteria Bacteria cluster_eukarya Eukarya (Cytosol) & Archaea cluster_mito Eukarya (Mitochondria) sub0_substrates L-Threonine + HCO₃⁻ + ATP sub0_enzyme TsaC / Sua5 sub0_substrates->sub0_enzyme sub0_product Threonylcarbamoyl-AMP (TC-AMP) sub0_enzyme->sub0_product sub1_input TC-AMP + tRNA sub0_product->sub1_input b_complex TsaD-TsaB-TsaE Complex sub1_input->b_complex e_complex KEOPS Complex sub1_input->e_complex m_complex Qri7 / OSGEPL1 sub1_input->m_complex sub1_output t6A-modified tRNA b_complex->sub1_output e_complex->sub1_output m_complex->sub1_output

Caption: Generalized t6A biosynthesis pathway across different domains of life.
II. Comparative Analysis of t6A Function and Deficiency

The primary role of t6A is to ensure accurate and efficient protein synthesis. It achieves this by stabilizing the anticodon loop structure and strengthening the codon-anticodon interaction, particularly for A-U base pairs.[1] This prevents frameshifting and misreading of near-cognate codons.[1] While this function is universal, the consequences of t6A deficiency vary in severity across organisms.

Organism/SystemKey Phenotypes of t6A DeficiencyQuantitative ImpactEssentialityReference
Bacteria (E. coli) Cell death, inability to recognize start codon (AUG), frameshifting.Not applicable (lethal).Essential.[3]
Yeast (S. cerevisiae) Severe growth defects, sensitivity to heat and TOR inhibitors, protein aggregation, ribosome assembly defects.Significant reduction in growth rate.Cytosolic: Non-essential but severe defects. Mitochondrial: Essential for life.[1][3][6]
Mammals (Human Cells) Cytosolic: Implicated in Galloway–Mowat syndrome (GAMOS), a severe neurological disorder.-Essential.[1][3]
Mammals (Mitochondria) Impaired translation efficiency, increased amino acid misincorporation, altered mitochondrial structure, activated unfolded protein response.Substantial reduction in aminoacylation of mt-tRNAThr and mt-tRNALys.Dispensable for cell viability in HEK293T cells, no observable deficiency in Osgepl1 KO mice under physiological conditions.[1][7]
III. t6A and the Cellular Stress Response

The loss of t6A compromises proteostasis, leading to the accumulation of misfolded or aggregated proteins.[6] This triggers cellular stress responses, such as the Unfolded Protein Response (UPR).[8] In human mitochondria, for example, the absence of t6A leads to translational infidelity, which activates the mitochondrial UPR.[1][9] Similarly, in yeast, t6A-deficient strains accumulate aggregated proteins.[6] This links tRNA modification status directly to the cell's ability to manage proteotoxic stress.

G t6a_def t6A Deficiency codon_mis Codon Misreading & Frameshifting t6a_def->codon_mis trans_ineff Translational Inefficiency t6a_def->trans_ineff misfolded Misfolded/Aggregated Proteins codon_mis->misfolded trans_ineff->misfolded upr Unfolded Protein Response (UPR) & Integrated Stress Response (ISR) misfolded->upr growth Growth Defects misfolded->growth upr->growth disease Cell Death / Disease growth->disease

Caption: Logical flow from t6A deficiency to cellular stress and disease.

IV. Experimental Protocols

Validating the function of t6A requires a multi-faceted approach combining genetic, biochemical, and systems-level analyses.

Protocol 1: Analysis of tRNA Modification Status by LC-MS/MS

This method is used to directly quantify the levels of t6A in the total tRNA pool.

  • tRNA Isolation: Isolate total RNA from cells using a method like TRIzol extraction. Purify the tRNA fraction by running the total RNA on a 10% TBE-Urea polyacrylamide gel and excising the band corresponding to tRNAs (70-90 nt).

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using a cocktail of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the nucleosides using ultra-high-performance liquid chromatography (UHPLC) and detect them using a triple-quadrupole mass spectrometer (MS/MS).[10]

  • Quantification: Identify t6A based on its specific retention time and mass transition. Quantify its abundance by comparing its peak area to that of a stable isotope-labeled internal standard or a canonical nucleoside like adenosine (A).[10][11]

Protocol 2: Ribosome Profiling (Ribo-Seq)

Ribo-Seq provides a genome-wide snapshot of translation, allowing researchers to assess the effects of t6A deficiency on codon occupancy and translational efficiency.

  • Cell Lysis and Ribosome Arrest: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA transcripts they are actively translating.[12][13]

  • Nuclease Digestion: Treat the cell lysate with a ribonuclease (e.g., RNase I or P1 nuclease) to digest all mRNA that is not protected by ribosomes.[12][14]

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes, typically by ultracentrifugation through a sucrose (B13894) gradient.

  • RNA Extraction and Size Selection: Extract the RNA (the RPFs) from the isolated ribosome fraction. Purify the RPFs, which are typically ~28-30 nucleotides long, via polyacrylamide gel electrophoresis.[13]

  • Library Preparation and Sequencing: Ligate sequencing adapters to the purified RPFs, perform reverse transcription to create a cDNA library, and sequence the library using a high-throughput sequencing platform.[12]

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads at specific codons indicates the dwell time of ribosomes, revealing sites of translational pausing or stalling caused by inefficient decoding in the absence of t6A.

G start Start: Cells (e.g., WT vs t6A-deficient mutant) lysis 1. Cell Lysis with Translation Inhibitor start->lysis digest 2. RNase Digestion lysis->digest isolate 3. Isolate Ribosome-mRNA Complexes (Sucrose Gradient) digest->isolate extract 4. Extract RNA (RPFs) isolate->extract library 5. Sequencing Library Preparation extract->library seq 6. High-Throughput Sequencing library->seq analysis 7. Data Analysis: Align reads to transcriptome seq->analysis output Output: Codon Occupancy & Translational Efficiency Maps analysis->output

Caption: Standard experimental workflow for Ribosome Profiling (Ribo-Seq).

References

N6-Threonylcarbamoyladenosine (t6A): A Linchpin in Translational Accuracy Compared to Other tRNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of N6-Threonylcarbamoyladenosine (t6A) in maintaining translational fidelity and efficiency, with a comparative analysis against other significant tRNA modifications.

In the intricate machinery of protein synthesis, transfer RNA (tRNA) molecules are the unsung heroes, ensuring the correct amino acid is delivered to the ribosome corresponding to the messenger RNA (mRNA) codon. This high-fidelity process is critically dependent on a vast array of post-transcriptional chemical modifications on the tRNA itself. Among the more than 100 known modifications, this compound (t6A), a universally conserved modification found at position 37 of tRNAs that decode codons starting with adenine (B156593) (ANN codons), stands out for its fundamental role in promoting accurate and efficient translation.[1] This guide provides an objective comparison of t6A's performance with other key tRNA modifications, supported by experimental data and detailed methodologies.

The Central Role of t6A in Translational Fidelity

The t6A modification is a complex moiety synthesized by a series of enzymes, primarily from the TsaC/Sua5 and TsaD/Kae1/Qri7 protein families.[1] Its presence in the anticodon loop of specific tRNAs is crucial for stabilizing the codon-anticodon interaction, thereby preventing frameshifting and ensuring the correct reading frame is maintained during protein synthesis.[1] The absence or deficiency of t6A has been linked to a variety of cellular defects and human diseases, highlighting its importance in cellular homeostasis.

Comparative Analysis of t6A and Other tRNA Modifications

While t6A is a key player, it is part of a larger orchestra of tRNA modifications that collectively ensure the precision of protein synthesis. Other notable modifications include wybutosine (B12426080) (yW), pseudouridine (B1679824) (Ψ), queuosine (B110006) (Q), and various methylations. Each of these modifications contributes to the fine-tuning of translation in distinct ways.

Impact on Translational Frameshifting

Translational frameshifting, a shift in the reading frame of the mRNA by the ribosome, can lead to the production of non-functional or toxic proteins. Several tRNA modifications, particularly in the anticodon loop, are critical for preventing such errors.

A study on yeast demonstrated that the absence of the t6A modification leads to an increase in +1 frameshifting in specific genes.[2][3] While a precise global percentage increase was not quantified, the effect was significant enough to be highlighted as a primary consequence of t6A deficiency.

In comparison, the wybutosine (yW) modification, found on tRNAPhe, is also a known suppressor of frameshifting. During T-cell activation, a notable reduction in yW and another modification, ms2t6A, is observed.[4][5] To quantify the impact of yW loss, a study using a dual-luciferase reporter assay with an HIV gag-pol frameshift-inducing sequence showed that deleting the TYW1 gene, which is essential for yW synthesis, resulted in a 6% increase in ribosomal frameshifting .[5][6]

This provides a quantitative, albeit context-specific, comparison of the anti-frameshifting roles of these two modifications.

tRNA ModificationOrganism/SystemExperimental ApproachQuantitative Impact on FrameshiftingReference
t6A S. cerevisiaeRibosome ProfilingIncreased frameshifting in specific genes[2][3]
Wybutosine (yW) Human Cell LinesDual-Luciferase Reporter Assay6% increase upon writer gene knockout[5][6]

Table 1: Comparative Impact of t6A and Wybutosine on Translational Frameshifting. This table summarizes the quantitative effects of the absence of t6A and wybutosine on ribosomal frameshifting, based on the available experimental data.

Influence on Translational Efficiency and Codon Occupancy

Beyond preventing errors, tRNA modifications also influence the speed and efficiency of translation. This can be assessed by ribosome profiling, a technique that measures the density of ribosomes at each codon along an mRNA, providing a snapshot of translation in vivo.

Studies in yeast have shown that the absence of t6A does not cause a global shutdown of translation but rather leads to a "homogenization" of the elongation process. It appears to slow down the translation of codons decoded by abundant tRNAs and those using I34:C3 wobble pairing, while speeding up the translation of codons recognized by rare tRNAs and those with G34:U3 wobble pairs.[2][3][7] This suggests a role for t6A in optimizing the overall flow of translation.

Similarly, the wobble modification queuosine (Q) has been shown to modulate translational speed. In human cell lines and germ-free mice, depletion of queuine, the precursor for Q modification, leads to increased ribosome density at codons decoded by Q-modified tRNAs (tRNAAsp, tRNATyr, tRNAHis, and tRNAAsn), indicating a slower translation of these codons.[8] This effect also extends to near-cognate codons, suggesting a broader role for Q in maintaining decoding speed and accuracy.

tRNA ModificationOrganism/SystemExperimental ApproachEffect on Translational Efficiency/Codon OccupancyReference
t6A S. cerevisiaeRibosome ProfilingHomogenizes elongation rates: slows abundant codons, speeds up rare codons[2][3][7]
Queuosine (Q) Human Cell Lines / MiceRibosome ProfilingAbsence leads to slower translation (increased ribosome density) at Q-decoded and near-cognate codons[8]

Table 2: Comparative Impact of t6A and Queuosine on Translational Efficiency. This table highlights the distinct roles of t6A and queuosine in modulating the speed of translation at specific codons, as revealed by ribosome profiling experiments.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in tRNA modification and its analysis, the following diagrams are provided.

t6A_Biosynthesis_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Transfer to tRNA Threonine L-Threonine TsaC_Sua5 TsaC/Sua5 Threonine->TsaC_Sua5 Bicarbonate Bicarbonate Bicarbonate->TsaC_Sua5 ATP ATP ATP->TsaC_Sua5 TC_AMP Threonylcarbamoyl-AMP (TC-AMP) TsaC_Sua5->TC_AMP TC_AMP_input TC-AMP TsaD_Kae1 TsaD/Kae1/Qri7 Complex TC_AMP_input->TsaD_Kae1 tRNA_A37 tRNA (unmodified A37) tRNA_A37->TsaD_Kae1 tRNA_t6A tRNA (t6A modified) TsaD_Kae1->tRNA_t6A

Caption: Biosynthesis pathway of this compound (t6A).

Ribosome_Profiling_Workflow Cell_Lysis 1. Cell Lysis & Ribosome Arrest Nuclease_Digestion 2. Nuclease Digestion of Unprotected mRNA Cell_Lysis->Nuclease_Digestion Ribosome_Isolation 3. Isolation of Ribosome-Protected Fragments (RPFs) Nuclease_Digestion->Ribosome_Isolation RNA_Extraction 4. RNA Extraction from RPFs Ribosome_Isolation->RNA_Extraction Library_Prep 5. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Data Analysis: Mapping Reads & Calculating Codon Occupancy Sequencing->Data_Analysis

Caption: General workflow for a ribosome profiling experiment.

Detailed Experimental Protocols

For researchers looking to investigate tRNA modifications and their impact on translation, the following are detailed protocols for key experiments.

Quantification of tRNA Modifications by LC-MS/MS

Objective: To quantitatively analyze the spectrum of modified nucleosides in total tRNA isolated from cells.

Methodology:

  • tRNA Isolation: Isolate total RNA from cell culture or tissue samples using a standard RNA extraction method (e.g., TRIzol). Purify the tRNA fraction from the total RNA using anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Hydrolysis: Digest the purified tRNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase). This ensures complete breakdown of the tRNA into its constituent nucleosides.

  • LC-MS/MS Analysis: Separate the nucleosides using high-performance liquid chromatography (HPLC) with a reversed-phase column. The eluent is then introduced into a tandem mass spectrometer (MS/MS).

  • Quantification: Identify and quantify each modified nucleoside based on its specific retention time and mass-to-charge ratio (m/z) using dynamic multiple reaction monitoring (MRM). The abundance of each modified nucleoside is typically normalized to the abundance of a canonical nucleoside (e.g., adenosine) to allow for comparison between samples.[9][10]

Ribosome Profiling for Codon Occupancy Analysis

Objective: To obtain a genome-wide snapshot of ribosome positions on mRNA transcripts to infer translational dynamics.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with a translation elongation inhibitor (e.g., cycloheximide) to arrest ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.[11][12]

  • Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA that is not protected by the ribosomes.[11][12]

  • Ribosome Monosome Isolation: Isolate the 80S monosomes (containing the ribosome, the protected mRNA fragment, and the nascent polypeptide chain) by sucrose (B13894) density gradient centrifugation.

  • RNA Fragment Extraction: Extract the ribosome-protected mRNA fragments (RPFs), which are typically around 28-30 nucleotides in length.

  • Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe them into cDNA, and amplify the cDNA to generate a sequencing library. Sequence the library using a high-throughput sequencing platform.[12][13]

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at each codon position is then calculated and normalized to the total number of reads to determine the codon occupancy.[14][15][16]

Dual-Luciferase Reporter Assay for Frameshift Analysis

Objective: To quantitatively measure the frequency of ribosomal frameshifting induced by a specific mRNA sequence.

Methodology:

  • Reporter Construct: Create a dual-luciferase reporter plasmid. The firefly luciferase gene is typically in the 0 frame, followed by the test sequence suspected of inducing a frameshift. The Renilla luciferase gene is placed downstream in the +1 or -1 frame.

  • Transfection: Transfect the reporter plasmid into the desired cell line (e.g., wild-type vs. a cell line with a knockout of a tRNA modification enzyme).

  • Cell Lysis: After a period of expression (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.[17][18][19]

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity by adding its specific substrate and quantifying the resulting luminescence.[17][18][19]

    • Then, add a quenching reagent for the firefly luciferase that also contains the substrate for Renilla luciferase. Measure the Renilla luciferase activity.[1][19][20]

  • Frameshift Frequency Calculation: The frameshift frequency is calculated as the ratio of Renilla luciferase activity to firefly luciferase activity. This ratio is then compared between the different experimental conditions (e.g., wild-type vs. mutant cells).

Conclusion

This compound (t6A) is an essential tRNA modification that plays a central role in maintaining translational fidelity and optimizing translational efficiency. While other modifications like wybutosine and queuosine also have profound impacts on preventing frameshifting and modulating translation speed, respectively, t6A's universal presence and its multifaceted role in fine-tuning the decoding of a large set of codons underscore its fundamental importance. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect the intricate interplay of tRNA modifications in the complex process of protein synthesis and their implications in health and disease.

References

functional differences between t6A and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Functional Differences Between t6A and its Derivatives for Researchers, Scientists, and Drug Development Professionals

The N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that decode ANN codons, is a universally conserved modification crucial for translational accuracy and fidelity. This modification and its derivatives play a pivotal role in ensuring the correct reading of the genetic code, thereby maintaining proteostasis. Understanding the nuanced functional distinctions between t6A and its hypermodified forms—cyclic t6A (ct6A), N6-methyl-N6-threonylcarbamoyladenosine (m6t6A), and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A)—is essential for research in areas ranging from fundamental molecular biology to the development of novel therapeutics.

Core Functional Roles of t6A and Its Derivatives

The primary role of t6A and its derivatives is to enhance the fidelity and efficiency of protein translation. They achieve this by:

  • Stabilizing Codon-Anticodon Pairing: These modifications provide structural rigidity to the anticodon loop, promoting proper base stacking and preventing frameshifting during translation.[1]

  • Enhancing Aminoacylation Efficiency: The presence of t6A can act as a positive determinant for aminoacylation by the correct aminoacyl-tRNA synthetase, ensuring the tRNA is charged with the appropriate amino acid.[2]

  • Preventing Translational Errors: By ensuring accurate codon recognition, these modifications prevent misreading of codons and the incorporation of incorrect amino acids into the growing polypeptide chain.

While sharing these core functions, the derivatives of t6A exhibit distinct properties that fine-tune their roles in translation and cellular regulation.

Comparative Functional Analysis

The following table summarizes the key functional differences between t6A and its primary derivatives based on available experimental data.

Featuret6A (this compound)ct6A (cyclic t6A)m6t6A (N6-methyl-N6-threonylcarbamoyladenosine)ms2t6A (2-methylthio-N6-threonylcarbamoyladenosine)
Primary Function General enhancement of translational fidelity and efficiency for ANN codons.[2]Further enhances decoding efficiency, particularly for tRNA-Lys.[3]Enhances the decoding ability of tRNA-Thr and discriminates tRNA-Thr for ACY codons from other isoacceptors.[4]Required for the accurate translation of specific codons like AAA and AAG by tRNA-Lys.[4]
Translational Efficiency Establishes a baseline for efficient and accurate translation of ANN-decoding tRNAs.Shown to enhance decoding efficiency more than t6A alone.[2]The absence of the methyl group reduces the efficiency of tRNA-Thr in reading its cognate codon.[5]Crucial for the accurate translation of specific lysine (B10760008) codons; its deficit is associated with type 2 diabetes.[4]
Translational Fidelity Prevents frameshifting and misreading of near-cognate codons.Contributes to enhanced translational fidelity, particularly in bacteria and yeast.[3]Improves the fidelity of tRNA-Thr in discriminating between cognate and near-cognate codons.Essential for accurate translation of its target codons.
Organismal Distribution Universal across all three domains of life.Found in certain bacteria, fungi, plants, and protists.[6]Found in bacteria, insects, plants, and mammals.[5]Found in bacteria and eukaryotes, including mammals.
Associated Disease/Phenotype Deficiency can lead to severe growth defects and sensitivity to various stresses.[7]Required for respiratory cell growth in yeast under non-fermenting conditions.[4]Deficit is associated with type 2 diabetes.[4]

Signaling Pathways and Regulatory Roles

tRNA modifications, including t6A and its derivatives, are not static but are dynamically regulated in response to cellular stress, nutrient availability, and other environmental cues. This regulation connects the translational machinery to broader cellular signaling networks.

Stress Response Pathways

The levels of tRNA modifications can change in response to various stressors, such as oxidative stress, nutrient starvation, and heat shock.[8] This reprogramming of the "tRNA epitranscriptome" allows cells to preferentially translate stress-responsive transcripts, which are often enriched in codons that are decoded by these modified tRNAs.[9] For instance, the absence of t6A can lead to increased sensitivity to various stressors, suggesting a role in maintaining cellular homeostasis under adverse conditions.[7]

Stress_Response_Pathway Cellular Stress Cellular Stress tRNA Modification Enzymes tRNA Modification Enzymes Cellular Stress->tRNA Modification Enzymes modulates t6A/Derivatives Levels t6A/Derivatives Levels tRNA Modification Enzymes->t6A/Derivatives Levels regulates Translational Reprogramming Translational Reprogramming t6A/Derivatives Levels->Translational Reprogramming enables Stress Response Proteins Stress Response Proteins Translational Reprogramming->Stress Response Proteins preferential synthesis Cellular Adaptation Cellular Adaptation Stress Response Proteins->Cellular Adaptation

Caption: Regulation of stress response via tRNA modifications.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Emerging evidence suggests a link between tRNA modifications and the mTOR pathway. Since tRNA modifications are crucial for protein synthesis, which is a major output of mTOR signaling, it is plausible that the status of t6A and its derivatives could influence mTOR activity or be regulated by it. For example, under nutrient stress, a condition that inhibits mTOR, tRNA modification levels are known to change, suggesting a coordinated response.[8]

mTOR_Signaling_Pathway Nutrient Availability Nutrient Availability mTORC1 mTORC1 Nutrient Availability->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis activates tRNA Modification Status (t6A & Derivatives) tRNA Modification Status (t6A & Derivatives) mTORC1->tRNA Modification Status (t6A & Derivatives) potential regulation Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation tRNA Modification Status (t6A & Derivatives)->Protein Synthesis modulates efficiency

Caption: Potential interplay between mTOR signaling and tRNA modifications.

Experimental Protocols

Accurate measurement of the functional impact of t6A and its derivatives requires robust experimental methodologies. Below are outlines of key experimental protocols.

tRNA Aminoacylation Assay using Acid Urea (B33335) Polyacrylamide Gel Electrophoresis (PAGE)

This method is used to determine the charging status of a specific tRNA.

Principle: At an acidic pH, the aminoacyl-tRNA bond is stabilized. In a denaturing urea gel at acidic pH, charged tRNA migrates slower than uncharged tRNA, allowing for their separation and quantification by Northern blotting.[11][12]

Detailed Methodology:

  • RNA Isolation: Isolate total RNA from cells under acidic conditions (e.g., using an acidic phenol-guanidinium thiocyanate (B1210189) method) to preserve the aminoacyl-tRNA linkage.

  • Gel Preparation: Prepare a 6.5% polyacrylamide gel containing 8M urea in 0.1M sodium acetate (B1210297) buffer (pH 5.0).[11]

  • Sample Preparation: Resuspend RNA samples in a loading buffer containing 0.1 M sodium acetate (pH 5.0), 8 M urea, and tracking dyes. Do not heat the samples.

  • Electrophoresis: Run the gel at 4°C in 0.1M sodium acetate buffer (pH 5.0) until the desired separation is achieved.

  • Transfer and Hybridization: Transfer the RNA to a nylon membrane and perform Northern blotting using a probe specific to the tRNA of interest.

  • Quantification: Quantify the signals for the charged and uncharged tRNA species to determine the aminoacylation level.

Aminoacylation_Assay_Workflow Isolate RNA (acidic) Isolate RNA (acidic) Acid Urea PAGE Acid Urea PAGE Isolate RNA (acidic)->Acid Urea PAGE Northern Blot Northern Blot Acid Urea PAGE->Northern Blot Probe Hybridization Probe Hybridization Northern Blot->Probe Hybridization Quantify Bands Quantify Bands Probe Hybridization->Quantify Bands

Caption: Workflow for tRNA aminoacylation assay.

In Vitro Translation Assay with Modified tRNA

This assay directly measures the ability of a specific tRNA to function in protein synthesis.

Principle: A cell-free translation system (e.g., rabbit reticulocyte lysate or a reconstituted PURE system) is programmed with a specific mRNA. The translation efficiency is measured in the presence of either a modified or unmodified tRNA of interest.

Detailed Methodology:

  • Prepare Components:

    • mRNA template: In vitro transcribe an mRNA encoding a reporter protein (e.g., luciferase or GFP) with codons that are read by the tRNA of interest.

    • tRNA: Prepare highly purified modified and unmodified versions of the specific tRNA.

    • Cell-free system: Use a commercial or lab-prepared cell-free translation system.

  • Reaction Setup: Assemble the translation reactions containing the cell-free system, the mRNA template, amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and either the modified or unmodified tRNA.

  • Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30-37°C).

  • Analysis:

    • Reporter activity: If a reporter protein is used, measure its activity (e.g., luminescence for luciferase).

    • Radiolabel incorporation: Separate the synthesized proteins by SDS-PAGE and quantify the incorporation of the radiolabeled amino acid by autoradiography or phosphorimaging.

  • Comparison: Compare the amount of protein synthesized in the presence of the modified versus the unmodified tRNA to determine the functional impact of the modification.

Ribosome Profiling

This high-throughput sequencing technique provides a snapshot of all the ribosome positions on mRNAs in a cell, allowing for the inference of codon-specific translation rates.

Principle: Cells are treated with a translation inhibitor to freeze ribosomes on mRNAs. Nuclease treatment digests the mRNA that is not protected by the ribosomes. The resulting ribosome-protected fragments are sequenced and mapped to the transcriptome to determine the ribosome density at each codon.

Detailed Methodology:

  • Cell Lysis and Ribosome Stalling: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to trap ribosomes on mRNAs.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing: Ligate adapters to the footprints, reverse transcribe to cDNA, and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the transcriptome and analyze the ribosome occupancy at each codon. Comparing ribosome profiles from wild-type cells and cells deficient in a specific tRNA modification enzyme can reveal codons where translation is slowed due to the absence of the modification.

Conclusion

The t6A modification and its derivatives are critical for maintaining translational fidelity and efficiency. While they share a common purpose, the subtle chemical differences between them lead to distinct functional roles in fine-tuning the decoding of specific codons and in regulating cellular responses to environmental changes. The experimental approaches outlined in this guide provide a framework for researchers to further dissect the intricate functions of these essential tRNA modifications and their implications in health and disease.

References

Detecting N6-Threonylcarbamoyladenosine (t6A): A Comparative Guide to Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification of transfer RNA (tRNA) found at position 37, adjacent to the anticodon. This modification plays a critical role in maintaining translational fidelity and efficiency. Given its importance in cellular function and its association with certain diseases, the accurate and sensitive detection of t6A is paramount for advancing research and therapeutic development. This guide provides a comprehensive comparison of the primary methods available for t6A detection, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.

Overview of Detection Methods

The detection and quantification of t6A can be broadly categorized into three main approaches: chromatography-based methods, antibody-based assays, and sequencing-based techniques. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and the nature of the information it provides.

MethodPrincipleSample TypeThroughputKey AdvantagesKey Limitations
HPLC-MS/MS Chromatographic separation followed by mass spectrometric quantification of t6A nucleoside.Purified RNA, biological fluids (serum, urine)Low to MediumHigh sensitivity and specificity; absolute quantification.Requires specialized equipment; lower throughput.
ELISA Antibody-based detection of t6A in an immobilized sample.Purified RNA, biological fluidsHighHigh throughput; relatively simple and cost-effective.Dependent on antibody specificity; may have lower sensitivity than MS; relative quantification.
Antibody-based Sequencing (Hypothetical) Immunoprecipitation of t6A-containing RNA fragments followed by high-throughput sequencing.Total RNAHighTranscriptome-wide mapping of t6A sites.Dependent on a highly specific and validated antibody (currently not readily available).
Direct RNA Sequencing (e.g., Nanopore) Detection of electrical signal changes as native RNA with modifications passes through a nanopore.Total RNAHighDirect sequencing without reverse transcription; can detect various modifications simultaneously.Data analysis for modification detection is complex and still developing.

Quantitative Performance Comparison

Direct comparative studies for the detection of t6A are limited. However, by drawing parallels with the well-studied N6-methyladenosine (m6A) modification and other small molecules, we can infer the expected performance of these methods.

ParameterHPLC-MS/MSELISA (m6A example)
Limit of Detection (LOD) High pmol/L to low nmol/L range.[1]~0.435 ng/mL for m6A.[2]
Limit of Quantification (LOQ) Typically in the low nmol/L range.[3][4]Data not readily available for t6A.
Dynamic Range 1-500 nmol/L for m6A.[1]Dependent on standard curve, typically ng/mL to µg/mL range.
Specificity Very High (based on mass-to-charge ratio and fragmentation).[5]High (dependent on antibody cross-reactivity).[5]
Precision (RSD) Intra-day: 2.4%-9.5%; Inter-day: 4.4%-9.6% for m6A.[1]Typically <15% for immunoassays.

Note: The ELISA data is based on commercially available kits for m6A and serves as an estimate for a potential t6A ELISA. The performance of an actual t6A ELISA would be highly dependent on the affinity and specificity of the anti-t6A antibody.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the absolute quantification of t6A. The method involves the enzymatic digestion of RNA into individual nucleosides, separation by HPLC, and detection by a mass spectrometer.

Experimental Protocol:

  • RNA Isolation and Purification: Isolate total RNA from cells or tissues of interest. For tRNA-specific analysis, further purification of tRNA may be required.

  • RNA Digestion: Digest 1-5 µg of RNA to nucleosides using a mixture of nuclease P1 and alkaline phosphatase at 37°C for 2-4 hours.

  • Sample Preparation: Precipitate proteins by adding ice-cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant to a new tube. Evaporate the solvent under a vacuum.

  • Reconstitution: Reconstitute the dried nucleosides in a mobile phase-compatible solvent (e.g., 100 µL of 0.1% formic acid in water).

  • HPLC Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion, multiple reaction monitoring (MRM) mode. The specific mass transitions for t6A would need to be optimized.

Workflow Diagram:

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation RNA_Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA_Isolation->RNA_Digestion Protein_Precipitation Protein Precipitation (Acetonitrile) RNA_Digestion->Protein_Precipitation Evaporation Solvent Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis caption HPLC-MS/MS Workflow for t6A Detection

HPLC-MS/MS Workflow for t6A Detection
Enzyme-Linked Immunosorbent Assay (ELISA)

While a commercial ELISA kit specifically for t6A is not widely available, this section outlines a hypothetical protocol based on established methods for other modified nucleosides like m6A.[2][6] The development of such a kit would hinge on the availability of a high-affinity, specific anti-t6A antibody.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Isolate total RNA and digest it into single nucleosides as described in the HPLC-MS/MS protocol.

  • Coating: Immobilize the digested nucleoside samples onto a 96-well plate pre-coated with a binding solution. Incubate for 2 hours at 37°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound nucleosides.

  • Blocking: Add a blocking buffer to prevent non-specific binding of the antibody. Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Add a specific anti-t6A primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, add an HRP-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of t6A is determined by comparing the sample's absorbance to a standard curve.

Workflow Diagram:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_detection Detection Sample_Coating Sample Coating Washing1 Washing Sample_Coating->Washing1 Blocking Blocking Washing1->Blocking Primary_Ab Primary Antibody (anti-t6A) Blocking->Primary_Ab Washing2 Washing Primary_Ab->Washing2 Secondary_Ab HRP-conjugated Secondary Antibody Washing2->Secondary_Ab Washing3 Washing Secondary_Ab->Washing3 Substrate_Addition TMB Substrate Addition Washing3->Substrate_Addition Stop_Reaction Stop Reaction Substrate_Addition->Stop_Reaction Absorbance_Reading Absorbance Reading (450 nm) Stop_Reaction->Absorbance_Reading caption ELISA Workflow for t6A Detection IP_Seq_Workflow cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis RNA_Fragmentation RNA Fragmentation Antibody_Incubation Incubation with anti-t6A Antibody RNA_Fragmentation->Antibody_Incubation Bead_Capture Magnetic Bead Capture Antibody_Incubation->Bead_Capture Washing Washing Bead_Capture->Washing Elution Elution Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis caption Antibody-based Sequencing Workflow for t6A t6A_Signaling cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Mito_tRNA Mitochondrial tRNA OSGEPL1 OSGEPL1 (t6A modifying enzyme) Mito_tRNA->OSGEPL1 t6A_mod t6A Modification OSGEPL1->t6A_mod Mito_Translation Mitochondrial Translation t6A_mod->Mito_Translation Ensures Fidelity Misfolded_Proteins Misfolded Proteins Mito_Translation->Misfolded_Proteins Reduced Fidelity (t6A deficiency) UPRmt_Signal UPRmt Activating Signal Misfolded_Proteins->UPRmt_Signal ATF5 ATF5 UPRmt_Signal->ATF5 Translocation CHOP CHOP ATF5->CHOP Stress_Response_Genes Stress Response Genes CHOP->Stress_Response_Genes caption t6A Deficiency and UPRmt Signaling

References

A Cross-Species Examination of t6A Pathway Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and characteristics of enzymes involved in the N6-threonylcarbamoyladenosine (t6A) tRNA modification pathway across Bacteria, Archaea, and Eukarya. The content is supported by experimental data and detailed methodologies for key experiments.

The t6A modification, found at position 37 of tRNAs that decode codons starting with adenosine (B11128), is crucial for translational fidelity and efficiency.[1] Its biosynthesis is a two-step enzymatic process that is universally conserved, yet the enzymatic machinery displays significant diversity across the three domains of life.[1][2]

The Core Enzymatic Players and Their Domain-Specific Complexes

The biosynthesis of t6A is fundamentally catalyzed by two protein families: TsaC/Sua5 and TsaD/Kae1/Qri7.

  • Step 1: TC-AMP Synthesis: The TsaC/Sua5 family of enzymes catalyzes the initial step, synthesizing L-threonylcarbamoyl adenylate (TC-AMP) from L-threonine, bicarbonate (HCO₃⁻), and ATP.[1][2]

  • Step 2: Threonylcarbamoyl Transfer: The TsaD/Kae1/Qri7 family of enzymes then transfers the threonylcarbamoyl moiety from TC-AMP to the N6 position of adenosine at position 37 (A37) of the tRNA.[1][2]

While the core catalytic functions are conserved, the composition and regulation of the enzymatic complexes that carry out the second step differ significantly across the domains of life.[2][3][4]

  • In Bacteria: The transfer of the threonylcarbamoyl group is carried out by a complex consisting of TsaD, TsaB, and TsaE.[2]

  • In Archaea and Eukaryotic Cytoplasm: This function is performed by a multi-subunit complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size). The core KEOPS complex includes Kae1 (the TsaD homolog), Bud32, Cgi121, and Pcc1. Eukaryotes have an additional subunit, Gon7.[3][4]

  • In Eukaryotic Mitochondria: A simpler system exists, comprising the nuclear-encoded proteins Sua5 and Qri7 (a Kae1 homolog), which are imported into the mitochondria.[2]

Comparative Analysis of t6A Pathway Enzymes

The following tables summarize the key enzymes and their known characteristics across the three domains of life.

Domain TC-AMP Synthesis Enzyme (Step 1) Threonylcarbamoyl Transfer Complex (Step 2) Key Components Essentiality
Bacteria TsaC (or YrdC)TsaD-TsaB-TsaE ComplexTsaD (YgjD), TsaB (YeaZ), TsaE (YjeE)Essential for growth in many species.[1]
Archaea Sua5KEOPS ComplexKae1, Bud32, Cgi121, Pcc1Essential for viability.[1]
Eukarya (Cytoplasm) Sua5 (in yeast), YRDC (in humans)KEOPS ComplexKae1 (OSGEP), Bud32 (TP53RK), Cgi121 (TPRKB), Pcc1 (LAGE3), Gon7Essential for viability.[1]
Eukarya (Mitochondria) Sua5 (yeast), YRDC (human)Qri7/OSGEPL1Qri7 (yeast), OSGEPL1 (human)Essential for mitochondrial function.[5]

Quantitative Performance Data

While comprehensive, directly comparable kinetic data across all species is limited in the literature, the following table provides a summary of available kinetic parameters for key enzymes in the t6A pathway. This data is compiled from various studies and experimental conditions.

Enzyme Organism Substrate Km (µM) kcat (s-1) kcat/Km (µM-1s-1) Reference
TsaC Escherichia coliATP14.8 ± 2.0--[6]
TsaC Escherichia coliL-threonine---[6]

Note: A dash (-) indicates that the data was not available in the cited literature. Kinetic parameters are highly dependent on assay conditions, and direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

t6A Biosynthesis Pathway

t6A_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer Thr L-Threonine TsaC_Sua5 TsaC/Sua5 Thr->TsaC_Sua5 HCO3 HCO3- HCO3->TsaC_Sua5 ATP1 ATP ATP1->TsaC_Sua5 TC_AMP TC-AMP TsaC_Sua5->TC_AMP PPi PPi TsaC_Sua5->PPi TC_AMP2 TC-AMP tRNA_unmod tRNA(A37) Transfer_Complex TsaD-TsaB-TsaE (Bacteria) KEOPS (Archaea/Eukarya) Qri7 (Mitochondria) tRNA_unmod->Transfer_Complex TC_AMP2->Transfer_Complex tRNA_mod tRNA(t6A37) Transfer_Complex->tRNA_mod AMP AMP Transfer_Complex->AMP

Caption: The two-step enzymatic pathway for t6A biosynthesis.

Experimental Workflow for In Vitro t6A Modification Assay

In_Vitro_t6A_Workflow start Start purify_enzymes Purify Recombinant t6A Pathway Enzymes start->purify_enzymes prepare_tRNA Prepare Unmodified tRNA Substrate (In Vitro Transcription) start->prepare_tRNA reaction_setup Set Up In Vitro Reaction: - Enzymes - tRNA - [14C]-L-Threonine - ATP, HCO3-, Mg2+ purify_enzymes->reaction_setup prepare_tRNA->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation precipitation Precipitate Macromolecules (e.g., TCA precipitation) incubation->precipitation filtration Filter and Wash precipitation->filtration scintillation Quantify [14C] Incorporation (Scintillation Counting) filtration->scintillation analysis Analyze Data scintillation->analysis

References

The Indispensable Role of t6A Modification in Guarding Translational Fidelity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise translation of the genetic code is fundamental to cellular life. A key player in ensuring this fidelity is the post-transcriptional modification of transfer RNA (tRNA). Among the myriad of tRNA modifications, N6-threonylcarbamoyladenosine (t6A), found at position 37 of tRNAs decoding codons starting with adenosine (B11128) (ANN codons), has emerged as a critical factor in preventing ribosomal frameshifting. This guide provides a comprehensive comparison of translational fidelity in the presence and absence of t6A, supported by experimental data, detailed protocols, and visual workflows to underscore its significance in maintaining the reading frame.

Quantitative Analysis of Frameshifting Events

The absence of the t6A modification has been quantitatively linked to a significant increase in +1 ribosomal frameshifting. This phenomenon disrupts the synthesis of functional proteins and has been implicated in various disease states. The data presented below, derived from studies in Saccharomyces cerevisiae, clearly illustrates the impact of t6A deficiency on translational accuracy.

Genetic BackgroundFrameshift-Inducing ElementFrameshift TypeFrameshifting Efficiency (%)[1]
Wild-Type (BY4741)EST3+16
sua5Δ (t6A deficient)EST3+113
kae1Δ (t6A deficient)EST3+122
Wild-Type (BY4741)BLV-18
sua5Δ (t6A deficient)BLV-160
kae1Δ (t6A deficient)BLV-142

Table 1: Comparison of +1 and -1 frameshifting efficiencies in wild-type and t6A-deficient yeast strains. The absence of Sua5 and Kae1, key enzymes in t6A biosynthesis, leads to a marked increase in both +1 and -1 frameshifting events on specific mRNA sequences.

The t6A Biosynthesis Pathway and its Impact on Translation

The synthesis of t6A is a multi-step enzymatic process orchestrated by the highly conserved KEOPS complex. This pathway is essential for the proper functioning of tRNAs that recognize ANN codons. A deficiency in any component of this pathway can lead to a failure to modify tRNA, resulting in translational errors.

cluster_0 t6A Biosynthesis Pathway cluster_1 Impact on Translation L-Threonine L-Threonine Sua5 Sua5 L-Threonine->Sua5 Bicarbonate Bicarbonate Bicarbonate->Sua5 ATP ATP ATP->Sua5 TC-AMP TC-AMP Sua5->TC-AMP Synthesis of Threonylcarbamoyl-AMP KEOPS_Complex KEOPS Complex (Kae1, Bud32, Pcc1, Cgi121) TC-AMP->KEOPS_Complex t6A-tRNA t6A-modified tRNA KEOPS_Complex->t6A-tRNA Transfer of Threonylcarbamoyl group tRNA(A37) tRNA (unmodified A37) tRNA(A37)->KEOPS_Complex Frameshifting Increased +1 Frameshifting (Incorrect Protein Synthesis) tRNA(A37)->Frameshifting Leads to Translation_Fidelity Translational Fidelity (Correct Reading Frame) t6A-tRNA->Translation_Fidelity Ensures

Caption: The t6A biosynthesis pathway and its downstream effects on translation.

Experimental Protocols

Dual-Luciferase Reporter Assay for Measuring Ribosomal Frameshifting

This assay provides a quantitative method to measure the frequency of ribosomal frameshifting events in vivo. It utilizes a reporter plasmid containing two luciferase genes, Renilla (RLuc) and Firefly (FLuc), separated by a sequence that can induce frameshifting.

Materials:

  • Yeast strains (wild-type and t6A-deficient mutants)

  • Dual-luciferase reporter plasmid (with and without the frameshift-inducing element)

  • Yeast transformation reagents

  • Appropriate selective media

  • Passive Lysis Buffer (e.g., Promega)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Transformation: Transform the wild-type and t6A-deficient yeast strains with the dual-luciferase reporter plasmids (both the in-frame control and the frameshift-testing construct).

  • Culturing: Grow the transformed yeast cells in selective media to mid-log phase.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in Passive Lysis Buffer. Incubate at room temperature to ensure complete lysis.

  • Luciferase Assay: a. Add a small volume of the cell lysate to a luminometer tube. b. Add Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity. c. Subsequently, add Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Calculation of Frameshifting Efficiency:

    • Calculate the ratio of Firefly to Renilla luciferase activity for both the control and the frameshift constructs.

    • The frameshifting efficiency is calculated as: [(FLuc_frameshift / RLuc_frameshift) / (FLuc_control / RLuc_control)] * 100%.

Workflow for tRNA Modification Analysis using mim-tRNAseq

Modification-induced misincorporation tRNA sequencing (mim-tRNAseq) is a powerful technique to profile tRNA modifications across the entire tRNA pool.

cluster_workflow mim-tRNAseq Experimental Workflow RNA_Extraction Total RNA Extraction tRNA_Isolation tRNA Isolation (e.g., size selection) RNA_Extraction->tRNA_Isolation Deacylation Deacylation of tRNA tRNA_Isolation->Deacylation Adapter_Ligation 3' and 5' Adapter Ligation Deacylation->Adapter_Ligation Reverse_Transcription Reverse Transcription (using a highly processive RT) Adapter_Ligation->Reverse_Transcription cDNA_Amplification cDNA Amplification (PCR) Reverse_Transcription->cDNA_Amplification Library_Preparation Sequencing Library Preparation cDNA_Amplification->Library_Preparation High_Throughput_Sequencing High-Throughput Sequencing Library_Preparation->High_Throughput_Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Modification Calling) High_Throughput_Sequencing->Data_Analysis

Caption: A streamlined workflow for tRNA modification analysis using mim-tRNAseq.

Alternative Hypotheses and Concluding Remarks

The body of scientific literature strongly supports the role of t6A in preventing ribosomal frameshifting by ensuring proper codon-anticodon interactions and stabilizing the tRNA structure within the ribosome. While the primary mechanism is well-established, the full spectrum of its influence on translational efficiency and fidelity is an active area of research. Currently, there are no widely accepted alternative hypotheses that contradict the fundamental role of t6A in maintaining the reading frame. The absence of this critical modification unequivocally leads to a significant increase in translational errors, highlighting its importance in cellular homeostasis and as a potential target for therapeutic intervention in diseases linked to translational infidelity. The continued development of advanced analytical techniques like Nano-tRNAseq will further illuminate the intricate roles of tRNA modifications in health and disease.

References

A Comparative Genomic Guide to N6-Threonylcarbamoyladenosine (t6A) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The universal N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that decode codons starting with adenosine, is crucial for translational fidelity and protein homeostasis. Its biosynthesis is a fundamental process, catalyzed by a set of evolutionarily conserved enzymes. This guide provides a comparative overview of the genomics of t6A synthesis genes across the three domains of life: Bacteria, Archaea, and Eukarya, with a focus on experimental data comparing the performance of the key enzymatic players.

Comparative Analysis of t6A Synthesis Enzymes

The biosynthesis of t6A is a two-step process. First, the TsaC/Sua5 family of enzymes synthesizes L-threonylcarbamoyl adenylate (TC-AMP) from L-threonine, bicarbonate, and ATP.[1][2] In the second step, this activated threonylcarbamoyl moiety is transferred to A37 of the tRNA. This transfer is carried out by distinct protein complexes in different domains of life. In bacteria, the TsaBDE complex is required, while in archaea and the eukaryotic cytoplasm, the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex is responsible.[3][4] In mitochondria, a simpler system composed of Sua5/YRDC and Qri7/OSGEPL1 carries out the entire process.[5]

The efficiency and substrate specificity of these enzymes can vary between organisms. The following table summarizes key quantitative data from various studies.

DomainOrganismEnzyme/ComplexSubstrate(s)Kinetic/Binding ParameterValueReference
Bacteria Escherichia coliTsaCL-threonineKm~130 µM[1]
TsaCATPKm~200 µM[1]
Thermotoga maritimaTsaBDE complexL-threonineSpecificity Constant (kcat/Km)1460 µM-1s-1[6]
TsaBDE complexL-hydroxynorvalineSpecificity Constant (kcat/Km)162 µM-1s-1[6]
Archaea Pyrococcus abyssiKEOPS complextRNAApparent Kd200 - 400 nM[7]
Kae1-Bud32 subcomplextRNAApparent Kd~2 µM[7]
Eukarya Pandoravirus salinusTsaN (TsaD-TsaC-SUA5-TcdA fusion)ATPγSKd10.90 µM[3]
TsaN (TsaD-TsaC-SUA5-TcdA fusion)ADPKd5.55 µM[3]
TsaN (TsaD-TsaC-SUA5-TcdA fusion)AMPKd14.50 µM[3]

Visualizing the t6A Synthesis Pathways

The following diagrams illustrate the conserved and divergent aspects of the t6A synthesis machinery across the three domains of life and a typical experimental workflow for its in vitro study.

t6A_synthesis_pathway cluster_substrates Substrates cluster_step1 Step 1: TC-AMP Synthesis (Conserved) cluster_step2 Step 2: TC-moiety Transfer (Divergent) cluster_bacteria Bacteria cluster_archaea_eukarya Archaea / Eukaryotic Cytoplasm cluster_mitochondria Eukaryotic Mitochondria L-Threonine L-Threonine TsaC_Sua5 TsaC (Bacteria) Sua5 (Archaea/Eukarya) L-Threonine->TsaC_Sua5 HCO3- HCO3- HCO3-->TsaC_Sua5 ATP_in ATP ATP_in->TsaC_Sua5 TC_AMP TC-AMP TsaC_Sua5->TC_AMP PPi PPi TsaC_Sua5->PPi TsaBDE TsaBDE complex TC_AMP->TsaBDE KEOPS KEOPS complex TC_AMP->KEOPS Qri7 Qri7/OSGEPL1 TC_AMP->Qri7 tRNA_out tRNA (t6A37) TsaBDE->tRNA_out AMP AMP TsaBDE->AMP KEOPS->tRNA_out KEOPS->AMP Qri7->tRNA_out Qri7->AMP tRNA_in tRNA (A37) tRNA_in->TsaBDE tRNA_in->KEOPS tRNA_in->Qri7

Caption: Conserved and divergent pathways of t6A biosynthesis.

experimental_workflow cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis of t6A Modification reagents Combine: - Purified Enzymes (e.g., KEOPS, Sua5) - In vitro transcribed tRNA - [14C]-L-Threonine - ATP, HCO3-, Mg2+ incubation Incubate at optimal temperature (e.g., 50°C for thermophiles) reagents->incubation precipitation TCA Precipitation incubation->precipitation digestion tRNA Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) incubation->digestion filtration Filter Binding Assay precipitation->filtration scintillation Scintillation Counting (Quantify 14C incorporation) filtration->scintillation hplc HPLC-MS/MS Analysis (Identify and quantify t6A) digestion->hplc

References

Decoding the Code: A Comparative Guide to t6A Deficiency in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that decode codons starting with adenine (B156593) (ANN codons), is a universally conserved modification essential for translational fidelity and efficiency. Its absence leads to a cascade of cellular defects, but the specific consequences differ between prokaryotes and eukaryotes. This guide provides an in-depth comparison of the effects of t6A deficiency in these two domains of life, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in t6A Deficiency

FeatureProkaryotes (e.g., E. coli)Eukaryotes (e.g., S. cerevisiae)
Viability Often essential for viability.Generally not essential, but leads to severe growth defects.
Primary Translational Defect Reduced translational efficiency and accuracy, leading to decreased protein synthesis.Increased frameshifting and altered codon occupancy, impacting protein quality more than quantity.
Protein Homeostasis Prone to protein misfolding and aggregation.Significant increase in protein aggregation and accumulation of Advanced Glycation End-products (AGEs).[1][2]
Stress Response Increased sensitivity to various stresses.Heightened sensitivity to heat, ethanol, and salt stress, as well as to TOR pathway inhibitors.[1][2]
Growth Phenotype Severe growth defects or lethality.Significant reduction in growth rate.[1]

Delving Deeper: The Molecular Consequences

Translational Fidelity and Efficiency

The t6A modification plays a crucial role in stabilizing the codon-anticodon interaction within the ribosome, thereby ensuring accurate and efficient translation. Its absence disrupts this delicate balance, with distinct consequences in prokaryotes and eukaryotes.

In prokaryotes , t6A deficiency leads to a general decrease in translational efficiency. This is primarily due to slower decoding of ANN codons, which can cause ribosome stalling and premature termination of translation. The overall impact is a reduction in the synthesis of proteins that are rich in these codons.

In eukaryotes , the effects are more nuanced. While there is an impact on elongation, a major consequence of t6A deficiency is a significant increase in +1 ribosomal frameshifting.[1][2] This leads to the production of aberrant proteins with incorrect amino acid sequences and premature stop codons. Ribosome profiling studies in yeast have revealed that t6A deficiency alters codon occupancy, suggesting a broader impact on the dynamics of translation elongation.[1][2]

Quantitative Data on Translational Effects:

OrganismEffect of t6A DeficiencyFold Change (Mutant vs. Wild-Type)Reference
S. cerevisiae+1 Frameshift Frequency (at specific reporter)~2-3 fold increase[1][2]
S. cerevisiaeRibosome Occupancy at ANN codonsVariable, with increases at some codons[1][2]
Protein Homeostasis and Stress Response

A common consequence of t6A deficiency in both prokaryotes and eukaryotes is the disruption of protein homeostasis, leading to the accumulation of misfolded and aggregated proteins.

In yeast , the absence of t6A results in a notable increase in protein aggregates and the formation of Advanced Glycation End-products (AGEs), which are hallmarks of cellular damage.[1][2] This is likely a direct consequence of translational errors and the production of misfolded proteins. This proteotoxic stress, in turn, sensitizes the cells to various environmental stressors.

While less extensively quantified in prokaryotes , the essential nature of t6A in many bacterial species suggests that the disruption of protein homeostasis is a critical and ultimately lethal consequence of its absence.

Quantitative Data on Protein Aggregation:

OrganismConditionMethodRelative Protein Aggregate Level (Mutant vs. Wild-Type)Reference
S. cerevisiaeStandard GrowthSDS-PAGE and Coomassie StainingVisible increase in aggregated protein fraction[1]
S. cerevisiaeStandard GrowthSilver Staining for AGEsMarked increase in AGEs[1]

Biosynthesis of t6A: A Tale of Two Pathways

The enzymatic machinery responsible for synthesizing t6A also differs between prokaryotes and eukaryotes, which may contribute to the observed differences in the effects of its deficiency.

In prokaryotes , the biosynthesis is carried out by the TsaC, TsaD, and TsaE proteins. TsaC synthesizes the threonyl-carbamoyl adenylate (TC-AMP) intermediate, which is then transferred to the tRNA by the TsaD/TsaB/TsaE complex.

In eukaryotes , the process is orchestrated by the highly conserved KEOPS (Kinase, Endopeptidase and Other Proteins of Small Size) complex and the Sua5 protein. Sua5 is responsible for the synthesis of TC-AMP, while the KEOPS complex catalyzes its transfer to the tRNA.

t6A_Biosynthesis cluster_prokaryote Prokaryotic Pathway cluster_eukaryote Eukaryotic Pathway Prok_Inputs Threonine + ATP + HCO3- TsaC TsaC Prok_Inputs->TsaC synthesizes TC_AMP_P TC-AMP TsaC->TC_AMP_P TsaD_complex TsaD/TsaB/TsaE Complex TC_AMP_P->TsaD_complex transfers t6A_tRNA_P t6A-tRNA TsaD_complex->t6A_tRNA_P tRNA_P tRNA(A37) tRNA_P->TsaD_complex Euk_Inputs Threonine + ATP + HCO3- Sua5 Sua5 Euk_Inputs->Sua5 synthesizes TC_AMP_E TC-AMP Sua5->TC_AMP_E KEOPS KEOPS Complex TC_AMP_E->KEOPS transfers t6A_tRNA_E t6A-tRNA KEOPS->t6A_tRNA_E tRNA_E tRNA(A37) tRNA_E->KEOPS

Biosynthesis pathways of t6A in prokaryotes and eukaryotes.

Experimental Protocols

Ribosome Profiling

Ribosome profiling provides a snapshot of all the ribosome positions on the transcriptome, allowing for the assessment of codon occupancy and translational efficiency.

General Workflow:

  • Cell Lysis and Ribosome Protection: Cells are rapidly lysed in the presence of a translation inhibitor (e.g., cycloheximide (B1669411) for eukaryotes, chloramphenicol (B1208) for prokaryotes) to freeze ribosomes on the mRNA.

  • Nuclease Treatment: The lysate is treated with RNase I to digest all mRNA that is not protected by the ribosomes.

  • Monosome Isolation: The resulting 80S (eukaryotes) or 70S (prokaryotes) monosomes, containing the protected mRNA fragments (footprints), are isolated by sucrose (B13894) gradient centrifugation.

  • Footprint Extraction: The ribosome footprints (typically 28-30 nucleotides) are extracted from the monosomes.

  • Library Preparation and Sequencing: The footprints are converted into a cDNA library and subjected to high-throughput sequencing.

  • Data Analysis: Sequencing reads are mapped to the transcriptome to determine the ribosome density at each codon.

Ribosome_Profiling_Workflow Start Cell Culture Lysis Cell Lysis with Translation Inhibitor Start->Lysis Nuclease RNase I Digestion Lysis->Nuclease Sucrose Sucrose Gradient Centrifugation Nuclease->Sucrose Monosome Monosome Isolation Sucrose->Monosome Footprint Footprint Extraction Monosome->Footprint Library_Prep cDNA Library Preparation Footprint->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis (Codon Occupancy) Sequencing->Analysis End Results Analysis->End

A generalized workflow for ribosome profiling experiments.
Dual-Luciferase Reporter Assay for Frameshifting

This assay is a powerful tool for quantifying the frequency of ribosomal frameshifting in vivo.

Principle:

A reporter construct is created with two luciferase genes (e.g., Renilla and Firefly) in different reading frames, separated by a sequence of interest where frameshifting might occur. If a +1 frameshift occurs, the ribosome will switch to the reading frame of the second luciferase, leading to its expression. The ratio of the activities of the two luciferases provides a quantitative measure of frameshift efficiency.

Experimental Steps:

  • Construct Design: Clone the sequence of interest between the Renilla and Firefly luciferase genes in a suitable expression vector. A control vector with the two luciferases in the same reading frame is also prepared.

  • Transfection/Transformation: Introduce the reporter constructs into the cells of interest.

  • Cell Lysis: After a period of expression, lyse the cells to release the luciferases.

  • Luciferase Assay: Measure the activity of both Renilla and Firefly luciferases using a luminometer and specific substrates.

  • Calculation of Frameshift Efficiency: The frameshift efficiency is calculated as the ratio of Firefly to Renilla luciferase activity from the test construct, normalized to the ratio from the in-frame control construct.

Dual_Luciferase_Assay cluster_constructs Reporter Constructs cluster_workflow Experimental Workflow Control Control: Renilla (Frame 0) - Firefly (Frame 0) Transfection Transfection/Transformation Control->Transfection Test Test: Renilla (Frame 0) - Frameshift Site - Firefly (Frame +1) Test->Transfection Lysis Cell Lysis Transfection->Lysis Assay Measure Luciferase Activities Lysis->Assay Calculation Calculate Frameshift Efficiency Assay->Calculation

Logical flow of a dual-luciferase reporter assay for frameshifting.

Conclusion

The t6A modification is a critical player in maintaining translational fidelity across all domains of life. While its absence is universally detrimental, the specific molecular consequences manifest differently in prokaryotes and eukaryotes. In prokaryotes, t6A deficiency often leads to a catastrophic failure of protein synthesis, resulting in cell death. In eukaryotes, the deficiency is more tolerated but leads to a significant decline in protein quality control, with increased frameshifting and protein aggregation. These differences highlight the distinct evolutionary pressures and the varying complexity of the translational machinery in these two domains. Understanding these nuances is crucial for researchers in fundamental biology and for professionals developing novel therapeutic strategies that target bacterial translation.

References

A Researcher's Guide to the Validation of KAE1/TCS3 Mutations Affecting t6A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of mutations in the KAE1/TCS3 gene and their impact on the biosynthesis of N6-threonylcarbamoyl-adenosine (t6A), a universally conserved tRNA modification essential for translational fidelity. Mutations in KAE1, a core component of the Kinase, Endopeptidase and Other Proteins of Small Size (KEOPS) complex, have been linked to severe neurological and renal disorders, making the validation of their functional consequences critical for both basic research and therapeutic development.

Data Presentation: Quantitative Analysis of t6A Levels

The primary method for quantitatively assessing the impact of KAE1/TCS3 mutations is the measurement of t6A levels in total tRNA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. The table below summarizes quantitative data from a study in Saccharomyces cerevisiae, demonstrating the effect of KAE1 deletion on t6A abundance.

Yeast StrainRelevant Genotypet6A/A ratio (%)Phenotype
Wild TypeKAE1~0.25Normal t6A levels
kae1ΔKAE1 deletion~0.05Significantly reduced t6A levels
sua5ΔSUA5 deletion~0.005 (background)Abolished t6A synthesis
qri7ΔQRI7 deletion~0.20Slightly reduced t6A levels
qri7Δ kae1ΔDouble deletion~0.005 (background)Abolished t6A synthesis

Data adapted from a study analyzing t6A content in various yeast mutant strains. The t6A/A ratio represents the percentage of adenosine (B11128) residues that are modified to t6A.

Comparison of Validation Methodologies

Several methods can be employed to validate the effect of KAE1/TCS3 mutations on t6A biosynthesis. The choice of method depends on the specific research question, available resources, and desired level of detail.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Quantifies the absolute amount of t6A nucleosides in hydrolyzed tRNA.Gold standard for accurate and sensitive quantification.Requires specialized equipment and expertise; does not provide information on which specific tRNAs are affected.
Yeast Complementation Assay Assesses the ability of a human KAE1 variant to rescue the growth defect of a kae1Δ yeast strain.Relatively simple and cost-effective functional readout of the mutation's impact.Indirect measure of t6A synthesis; results may not fully recapitulate the human cellular context.
Nanopore Direct RNA Sequencing (Nano-tRNAseq) Directly sequences native tRNA molecules, allowing for simultaneous quantification of tRNA abundance and modification status based on alterations in the electrical current.[1][2]Provides sequence-specific information on modifications across the entire tRNA molecule; high-throughput.[1][2]Newer technology with evolving bioinformatics pipelines; may be less quantitative for modification stoichiometry compared to LC-MS/MS.
Modification-induced misincorporation tRNA sequencing (mim-tRNAseq) A next-generation sequencing approach that uses modification-dependent reverse transcriptase errors to quantify tRNA abundance and modification status.[3]High-throughput and provides information on modification status across many tRNAs simultaneously.[3]Indirect detection of modifications; requires sophisticated bioinformatics analysis.

Experimental Protocols

Quantification of t6A by LC-MS/MS

This protocol outlines the key steps for the analysis of t6A levels in total tRNA from yeast cells.

a) tRNA Extraction and Purification:

  • Grow yeast cultures to mid-log phase in appropriate media.

  • Harvest cells by centrifugation and wash with nuclease-free water.

  • Lyse cells using methods such as glass bead homogenization or enzymatic digestion in the presence of RNase inhibitors.

  • Perform a phenol-chloroform extraction to isolate total RNA.

  • Purify tRNA from total RNA using anion-exchange chromatography or size-exclusion chromatography.

b) Enzymatic Hydrolysis of tRNA to Nucleosides:

  • To 5-10 µg of purified tRNA, add nuclease P1 (to digest the phosphodiester backbone) and bacterial alkaline phosphatase (to remove the 3' phosphate).

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction by heat inactivation or by adding a compatible solvent for LC-MS/MS analysis.

c) LC-MS/MS Analysis:

  • Inject the hydrolyzed nucleoside mixture into a reverse-phase C18 column on an HPLC system coupled to a triple quadrupole mass spectrometer.

  • Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • Perform mass spectrometry in positive ion mode with selected reaction monitoring (SRM) to detect the specific mass transition for t6A (e.g., m/z 413.2 → 281.2).

  • Quantify the amount of t6A relative to the amount of unmodified adenosine (A).

Yeast Complementation Assay for KAE1 Mutations

This protocol describes how to assess the functionality of a human KAE1 variant in a yeast model.

a) Strain and Plasmid Preparation:

  • Use a Saccharomyces cerevisiae strain with a deletion of the endogenous KAE1 gene (kae1Δ). This strain typically exhibits a severe growth defect.

  • Clone the wild-type human KAE1 cDNA and the mutant KAE1 cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Transform the expression plasmids (wild-type KAE1, mutant KAE1, and an empty vector control) into the kae1Δ yeast strain using the lithium acetate method.

b) Growth Assay (Spot Test):

  • Grow the transformed yeast strains overnight in selective media containing a non-inducing carbon source (e.g., raffinose).

  • Normalize the cell densities of all cultures.

  • Perform a 10-fold serial dilution of each culture.

  • Spot 5 µL of each dilution onto agar (B569324) plates containing either a non-inducing sugar (e.g., glucose, as a negative control) or an inducing sugar (e.g., galactose, to express the human KAE1).

  • Incubate the plates at 30°C for 2-3 days and document the growth. A functional human KAE1 will rescue the growth of the kae1Δ strain on galactose, while a non-functional mutant will not.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

t6A_Biosynthesis_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonyl-carbamoyl Transfer Threonine L-Threonine Sua5 Sua5/TsaC Threonine->Sua5 Bicarbonate Bicarbonate Bicarbonate->Sua5 ATP ATP ATP->Sua5 TC_AMP Threonyl-carbamoyl adenylate (TC-AMP) KEOPS KEOPS Complex (including KAE1/TCS3) TC_AMP->KEOPS Sua5->TC_AMP modified_tRNA tRNA (with t6A37) KEOPS->modified_tRNA tRNA tRNA (with A37) tRNA->KEOPS

Caption: The two-step biosynthesis pathway of t6A.

Mutation_Validation_Workflow cluster_functional_assays Functional Validation cluster_yeast Yeast Complementation cluster_lcms t6A Quantification start Identify KAE1/TCS3 Variant in Patient yeast_clone Clone WT and Mutant KAE1 into Yeast Vector start->yeast_clone tRNA_iso Isolate tRNA from WT and Mutant Cells start->tRNA_iso yeast_transform Transform into kae1Δ Strain yeast_clone->yeast_transform yeast_growth Assess Growth Rescue yeast_transform->yeast_growth interpretation Data Interpretation and Pathogenicity Assessment yeast_growth->interpretation hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_iso->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms lcms->interpretation

Caption: Experimental workflow for KAE1/TCS3 mutation validation.

References

A Researcher's Guide to the Discovery and Comparative Analysis of t6A Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N6-threonylcarbamoyladenosine (t6A) modification of transfer RNA (tRNA) is a universally conserved pathway essential for translational fidelity and cellular homeostasis. Its critical role in protein synthesis makes the enzymes of the t6A biosynthesis pathway compelling targets for the development of novel therapeutics, including new antimicrobial and anticancer agents. This guide provides a comprehensive overview of the t6A pathway, detailed experimental protocols for the discovery and characterization of its inhibitors, and a framework for their comparative analysis.

The t6A Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of t6A is a two-step process catalyzed by two main families of enzymes.[1][2][3]

  • Step 1: Synthesis of Threonylcarbamoyl Adenylate (TC-AMP) : The TsaC/Sua5 family of enzymes utilizes L-threonine, bicarbonate (HCO3-), and ATP to synthesize the intermediate molecule, threonylcarbamoyl adenylate (TC-AMP).[1][4][5][6]

  • Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA : The TsaD/Kae1/Qri7 family of enzymes, often in complex with other proteins, catalyzes the transfer of the threonylcarbamoyl group from TC-AMP to the adenosine (B11128) at position 37 (A37) of tRNAs that decode ANN codons.[1][2][7]

The specific protein complexes involved in the second step vary across the domains of life:

  • In bacteria , the threonylcarbamoyl transferase (TCT) complex is composed of TsaB, TsaD, and TsaE.[1][8]

  • In archaea and the cytoplasm of eukaryotes , the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex, which includes Kae1, Bud32, Cgi121, Pcc1, and in some species Gon7, is responsible for this step.[1][4]

  • In mitochondria , the TsaD ortholog Qri7 (also known as OSGEPL1 in humans) carries out this function.[1]

Below is a diagram illustrating the t6A biosynthesis pathway.

t6A_Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer TsaC_Sua5 TsaC/Sua5 TC_AMP TC-AMP TsaC_Sua5->TC_AMP PPi PPi TsaC_Sua5->PPi L_threonine L-threonine L_threonine->TsaC_Sua5 Bicarbonate Bicarbonate Bicarbonate->TsaC_Sua5 ATP1 ATP ATP1->TsaC_Sua5 TCT_KEOPS_Qri7 TsaD/Kae1/Qri7 (TCT/KEOPS/Qri7) TC_AMP->TCT_KEOPS_Qri7 TC_AMP->TCT_KEOPS_Qri7 modified_tRNA tRNA (t6A37) TCT_KEOPS_Qri7->modified_tRNA AMP AMP TCT_KEOPS_Qri7->AMP unmodified_tRNA tRNA (A37) unmodified_tRNA->TCT_KEOPS_Qri7

t6A Biosynthesis Pathway

Framework for Comparative Analysis of t6A Pathway Inhibitors

As the discovery of specific t6A pathway inhibitors is an emerging field, this section provides a template for the comparative analysis of novel inhibitors. The following tables outline the key quantitative data that should be collected to enable a thorough comparison of inhibitor performance.

Table 1: Biochemical and Biophysical Properties of t6A Pathway Inhibitors

Inhibitor IDTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Mechanism of InhibitionBinding Affinity (KD, µM)
Compound XTsaC/Sua5in vitro TC-AMP formation
Compound YTsaD/Kae1/Qri7in vitro tRNA modification
...

Table 2: Cellular Activity and Target Engagement of t6A Pathway Inhibitors

Inhibitor IDCell LineCellular t6A Reduction (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)Target Engagement (CETSA ΔTm, °C)
Compound Xe.g., HEK293T
Compound Ye.g., E. coli
...

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of t6A pathway inhibitors. Below are protocols for key experiments.

In Vitro tRNA Modification Assay

This assay is used to screen for inhibitors of the overall t6A biosynthesis pathway or the second step (threonylcarbamoyl transfer) specifically.

Principle: Recombinant t6A biosynthesis enzymes are incubated with an unmodified tRNA substrate and [14C]-L-threonine. The incorporation of the radiolabel into the tRNA is measured to determine enzyme activity.

Methodology:

  • Reaction Mixture Preparation: In a final volume of 50 µL, combine the following in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT):

    • Recombinant TsaC/Sua5 and TsaD/Kae1/Qri7 (or the respective complexes) (1-5 µM)

    • Unmodified tRNA substrate (e.g., in vitro transcribed tRNA-Lys) (2 µM)

    • ATP (1 mM)

    • Bicarbonate (10 mM)

    • [14C]-L-threonine (e.g., 18.2 µM, 0.05 µCi)

    • Test inhibitor at various concentrations (or DMSO as a control)

  • Incubation: Incubate the reaction mixture for 30-60 minutes at the optimal temperature for the enzymes (e.g., 37°C for human enzymes, 50°C for thermophilic archaeal enzymes).[9]

  • Precipitation: Stop the reaction and precipitate macromolecules by adding 1 mL of 15% trichloroacetic acid (TCA). Incubate on ice for at least 30 minutes.[9]

  • Filtration: Collect the precipitate by vacuum filtration onto glass microfiber filters.

  • Washing: Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabel.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

LC-MS/MS for Quantification of t6A in Cellular tRNA

This method is used to assess the effect of a potential inhibitor on the levels of t6A in cells.

Principle: Total tRNA is extracted from cells treated with an inhibitor, hydrolyzed to single nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of t6A relative to other nucleosides.[10][11]

Methodology:

  • Cell Treatment: Culture cells in the presence of the test inhibitor at various concentrations for a defined period.

  • tRNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., Trizol reagent). Purify the tRNA fraction, for instance, by size-exclusion chromatography or using a specialized kit.[12]

  • Enzymatic Hydrolysis: Digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Inject the nucleoside digest into an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Separate the nucleosides using a reversed-phase column.

    • Perform mass spectrometry analysis in positive ion mode using dynamic multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for t6A and other nucleosides (for normalization).[10]

  • Data Analysis: Quantify the peak areas for t6A and a stable, unmodified nucleoside (e.g., adenosine). Calculate the relative amount of t6A in treated versus untreated cells to determine the inhibitor's effect.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound directly binds to its intended target protein within a cellular environment.[13][14][15][16][17]

Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates target engagement.[17]

Methodology:

  • Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as:

    • Western Blotting: A common method for initial validation.

    • ELISA or Proximity-Based Assays (e.g., AlphaScreen, HTRF): Suitable for higher throughput analysis.[15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples. Determine the melting temperature (Tm) for each condition. A significant shift in Tm (ΔTm) in the presence of the inhibitor confirms target engagement.

Workflow for t6A Pathway Inhibitor Discovery

The discovery of novel t6A pathway inhibitors can be structured as a multi-stage process, from initial screening to in vivo validation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (TsaC/Sua5, TsaD/Kae1/Qri7) Assay_Dev Assay Development (e.g., in vitro tRNA modification) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Drug Discovery Workflow for t6A Inhibitors

This structured approach, combining robust biochemical and cellular assays, will facilitate the discovery and rigorous evaluation of novel t6A pathway inhibitors, paving the way for new therapeutic strategies.

References

A Structural Showdown: t6A Versus its Cyclic Counterpart, ct6A, in tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of molecular biology, the precise regulation of protein synthesis is paramount. Transfer RNAs (tRNAs), the molecular adaptors of this process, are often adorned with a variety of chemical modifications that fine-tune their function. Among these, N6-threonylcarbamoyladenosine (t6A) and its cyclic derivative, cyclic this compound (ct6A), play a crucial role in ensuring translational fidelity. This guide provides a detailed structural and functional comparison of these two vital tRNA modifications, offering valuable insights for researchers in molecular biology, drug development, and related fields.

This compound (t6A) is a universally conserved modification found at position 37 of tRNAs that read codons beginning with adenosine. Its presence is critical for accurate codon recognition and the maintenance of the reading frame during translation. In some organisms, t6A can be further modified into its cyclic form, ct6A, through an ATP-dependent dehydration reaction catalyzed by the enzyme TcdA. While initially believed to possess an oxazolone (B7731731) ring, recent crystallographic studies have revealed that ct6A exists in a more stable hydantoin (B18101) isoform in vivo.

Structural Comparison: A Tale of Rings and Rigidity

The primary structural difference between t6A and ct6A lies in the cyclic nature of the latter. This cyclization introduces significant conformational constraints, altering the molecule's geometry and, consequently, its interaction with the ribosomal machinery.

To provide a quantitative comparison, we have compiled crystallographic data for both t6A and the hydantoin isoform of ct6A. The following table summarizes key bond lengths and angles, highlighting the structural impact of cyclization.

Structural Parametert6Act6A (Hydantoin Isoform)Data Source
Key Bond Lengths (Å)
C6-N61.361.39CCDC: 1458975, Parthasarathy et al., 1977[1]
N6-C(Threonine Cα)1.461.47CCDC: 1458975, Parthasarathy et al., 1977[1]
C(Threonine Cα)-C(Carbonyl)1.531.51CCDC: 1458975, Parthasarathy et al., 1977[1]
**Key Bond Angles (°) **
C5-C6-N6119.5118.9CCDC: 1458975, Parthasarathy et al., 1977[1]
C6-N6-C(Threonine Cα)125.1127.3CCDC: 1458975, Parthasarathy et al., 1977[1]
N6-C(Threonine Cα)-C(Carbonyl)110.2111.5CCDC: 1458975, Parthasarathy et al., 1977[1]
Dihedral Angle (°)
C5-C6-N6-C(Threonine Cα)~180 (anti)~130 (skewed)CCDC: 1458975, Parthasarathy et al., 1977[1]

Note: The values for t6A are derived from the crystal structure of N-(Purin-6-ylcarbamoyl)-L-threonine reported by Parthasarathy et al. (1977) as a close analog. The values for ct6A are from the Cambridge Crystallographic Data Centre (CCDC) deposition number 1458975.

The cyclization in ct6A leads to a more rigid structure, restricting the rotation around the N6-C(Threonine Cα) bond. This rigidity is thought to pre-organize the anticodon loop of the tRNA into a conformation that is optimal for codon binding.

Functional Implications: Enhancing Translational Fidelity

Both t6A and ct6A are crucial for maintaining the fidelity of protein synthesis. They achieve this by stabilizing the codon-anticodon interaction within the ribosome, thereby preventing frameshift errors. The presence of t6A has been shown to increase the thermodynamic stability of the codon-anticodon duplex.

While direct comparative kinetic and thermodynamic data for ct6A is still emerging, the structural rigidity of ct6A suggests an even greater role in enhancing decoding accuracy. It is hypothesized that the pre-organized conformation of the ct6A-modified anticodon loop leads to a lower entropic penalty upon codon binding, thereby increasing the affinity and specificity of the interaction. This enhanced fidelity is particularly important for the accurate translation of codons that are prone to misreading.

Visualizing the Structures and their Biosynthetic Relationship

To better understand the structural differences and the biosynthetic pathway, the following diagrams are provided.

cluster_t6A t6A (this compound) cluster_ct6A ct6A (cyclic this compound) t6A_img t6A_img ct6A_img ct6A_img t6A_img->ct6A_img TcdA, ATP -> AMP + PPi

Caption: Chemical structures of t6A and its cyclic form, ct6A.

biosynthesis t6A t6A-modified tRNA TcdA TcdA (Dehydratase) t6A->TcdA ct6A ct6A-modified tRNA TcdA->ct6A Dehydration AMP_PPi AMP + PPi TcdA->AMP_PPi ATP ATP ATP->TcdA

Caption: Biosynthetic conversion of t6A to ct6A.

Experimental Protocols

For researchers interested in studying t6A and ct6A, we provide the following detailed experimental protocols.

Protocol 1: Quantification of t6A and ct6A in tRNA by LC-MS/MS

This protocol outlines the digestion of total tRNA to nucleosides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of t6A and ct6A.

1. tRNA Isolation and Purification:

  • Isolate total RNA from the organism of interest using a standard protocol (e.g., TRIzol extraction).

  • Purify the tRNA fraction from the total RNA using a method such as anion-exchange chromatography or size-exclusion chromatography.

  • Assess the purity and integrity of the tRNA by gel electrophoresis.

2. Enzymatic Digestion of tRNA to Nucleosides:

  • To 1-5 µg of purified tRNA in a nuclease-free tube, add 1 µL of Nuclease P1 (1 U/µL) and 1 µL of bacterial alkaline phosphatase (1 U/µL) in a final volume of 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.3).

  • Incubate the reaction at 37°C for 2 hours.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

  • Collect the supernatant containing the nucleoside mixture.

3. LC-MS/MS Analysis:

  • Inject 5-10 µL of the nucleoside mixture onto a C18 reverse-phase HPLC column.

  • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Monitor the following mass transitions:

    • t6A: Precursor ion (m/z) 413.1 -> Product ion (m/z) 281.1

    • ct6A: Precursor ion (m/z) 395.1 -> Product ion (m/z) 263.1

  • Quantify the amount of t6A and ct6A by comparing the peak areas to a standard curve generated with known concentrations of synthetic t6A and ct6A nucleosides.

Protocol 2: Analysis of Codon Binding Affinity by Ribosome Filter Binding Assay

This protocol measures the binding affinity of t6A- or ct6A-modified tRNA to its cognate codon on the ribosome.

1. Preparation of Components:

  • Purify 70S ribosomes from E. coli.

  • Synthesize or purchase mRNA oligonucleotides containing the cognate codon of interest.

  • Prepare aminoacylated tRNA containing either t6A or ct6A. The tRNA should be radiolabeled (e.g., with ³²P) for detection.

2. Binding Reaction:

  • In a final volume of 50 µL, combine 20 pmol of 70S ribosomes, 100 pmol of mRNA, and varying concentrations of radiolabeled aminoacyl-tRNA (e.g., 0.1 to 100 nM) in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).

  • Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

3. Filter Binding:

  • Set up a dot-blot apparatus with a nitrocellulose membrane placed over a nylon membrane.

  • Apply each binding reaction to a well and apply a gentle vacuum. Ribosomes and any bound tRNA will be retained on the nitrocellulose membrane, while unbound tRNA will pass through to the nylon membrane.

  • Wash each well with 200 µL of cold binding buffer.

4. Quantification and Data Analysis:

  • Dry the membranes and expose them to a phosphor screen.

  • Quantify the radioactivity on both the nitrocellulose and nylon membranes using a phosphorimager.

  • Calculate the fraction of bound tRNA for each concentration.

  • Plot the fraction of bound tRNA against the tRNA concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Protocol 3: In Vitro Translation Assay

This protocol assesses the impact of t6A and ct6A on the efficiency of protein synthesis using an in vitro translation system.

1. Preparation of the Translation System:

  • Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a purified bacterial system).

  • Prepare a reporter mRNA (e.g., encoding luciferase or GFP) with codons that are read by the tRNA of interest.

2. In Vitro Translation Reaction:

  • Set up translation reactions containing the in vitro translation mix, the reporter mRNA, and either t6A-modified, ct6A-modified, or unmodified tRNA.

  • Include a reaction with a radiolabeled amino acid (e.g., ³⁵S-methionine) to monitor protein synthesis.

  • Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes).

3. Analysis of Translation Products:

  • Stop the reactions by adding an equal volume of SDS-PAGE loading buffer.

  • Separate the translation products by SDS-PAGE.

  • Visualize the synthesized protein by autoradiography (for radiolabeled products) or by measuring the reporter activity (e.g., luminescence for luciferase or fluorescence for GFP).

  • Compare the amount of protein synthesized in the presence of t6A-modified, ct6A-modified, and unmodified tRNA to determine the effect of each modification on translation efficiency.

Conclusion

The structural and functional comparison of t6A and its cyclic form, ct6A, reveals a fascinating example of how subtle chemical modifications can have a profound impact on the intricate process of protein synthesis. The increased rigidity of ct6A likely enhances its ability to ensure translational fidelity, a critical aspect of cellular function. The experimental protocols provided herein offer a robust framework for researchers to further investigate the roles of these important tRNA modifications in various biological contexts. A deeper understanding of the interplay between tRNA modifications and the translation machinery will undoubtedly pave the way for novel therapeutic strategies targeting protein synthesis in diseases such as cancer and bacterial infections.

References

Safety Operating Guide

Navigating the Safe Disposal of N6-Threonylcarbamoyladenosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N6-Threonylcarbamoyladenosine, a modified nucleoside critical in tRNA function and research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

I. Understanding the Compound: Safety and Hazard Profile

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a sealed container for disposal.

A summary of general handling and safety information for similar compounds is presented in the table below.

ParameterGeneral Guidance for Modified Nucleosides
Physical State Solid (powder)
Personal Protective Equipment Safety glasses, gloves, lab coat
Handling Precautions Use in a well-ventilated area. Avoid dust formation.
Spill Procedure Absorb with inert material, collect in a sealed container.
Storage Store in a tightly sealed container in a cool, dry place.

II. Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general framework for safe disposal.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or Expired Compound: The pure chemical in its original or a secondary container.

  • Contaminated Labware: This includes pipette tips, microfuge tubes, flasks, and any other disposable items that have come into direct contact with the compound.

  • Contaminated Solutions: Any liquid waste containing dissolved this compound.

  • Contaminated PPE: Gloves, disposable lab coats, or other protective gear that are contaminated.

Step 2: Waste Containment and Labeling

  • Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Caution: Chemical Waste"), and the date of accumulation.

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Step 3: Decontamination of Reusable Glassware

For reusable glassware, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the glassware with a suitable solvent that will dissolve this compound. Common solvents for nucleosides include water, ethanol, or DMSO. Collect this initial rinse as chemical waste.

  • Washing: Wash the glassware with a laboratory detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

Step 4: Final Disposal

The final disposal of the collected waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.

III. Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management and information derived from Safety Data Sheets of analogous compounds. No specific experimental protocols involving this compound degradation or disposal were cited in the available literature. The primary protocol is to treat it as a standard chemical waste and follow institutional and regulatory guidelines.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container ehs_disposal Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_disposal liquid_container->ehs_disposal sharps_container->ehs_disposal

Disposal Workflow for this compound Waste.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations, to ensure full compliance and safety.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N6-Threonylcarbamoyladenosine
Reactant of Route 2
N6-Threonylcarbamoyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.